molecular formula C20H38O7S B154912 Docusate CAS No. 10041-19-7

Docusate

Cat. No.: B154912
CAS No.: 10041-19-7
M. Wt: 422.6 g/mol
InChI Key: HNSDLXPSAYFUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Docusate, also known as dioctyl sulfosuccinate (DOSS), is an anionic surfactant with significant research interest, primarily for its stool-softening properties . Its mechanism of action involves reducing the surface tension at the oil-water interface within the stool, which facilitates the incorporation of water and lipids into the stool mass. This results in softer stool consistency and can aid in its passage, a key area of study in gastrointestinal pharmacology . While its efficacy in clinical settings is a subject of ongoing scientific discussion , it remains a critical compound for researching models of constipation and intestinal motility. Beyond its applications in digestive health research, this compound's surfactant properties make it a valuable reagent in various laboratory and industrial processes. It is widely used in molecular biology techniques such as microencapsulation and the formation of reverse micelles . Furthermore, its properties as an emulsifier, dispersant, and wetting agent are utilized in the development of pharmaceutical formulations, including the production of tablets and topical preparations . Researchers also investigate its cerumenolytic (earwax-dissolving) potential when applied intra-aurally . This product is provided as a high-purity chemical for research applications and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Properties

IUPAC Name

1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O7S/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2/h16-18H,5-15H2,1-4H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSDLXPSAYFUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

128-49-4 (calcium salt), 19149-47-4 (magnesium salt), 30673-56-4 (ammonium salt), 577-11-7 (hydrochloride salt)
Record name Docusate hydrogen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1044279
Record name Docusate hydrogen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Docusate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11089
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

10041-19-7
Record name Dioctyl sulfosuccinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10041-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Docusate hydrogen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Docusate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11089
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Docusate hydrogen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOCUSATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7P27195AG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

153-157
Record name Docusate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11089
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

A Comprehensive Guide to the Physicochemical Properties of Docusate Salts for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of docusate salts, with a primary focus on this compound sodium, and comparative data for this compound calcium and this compound potassium. This compound salts are anionic surfactants widely employed in pharmaceutical formulations as wetting agents, solubilizers, emulsifiers, and stool softeners.[1][2][3] A thorough understanding of their properties is crucial for formulation development, ensuring product stability, and optimizing therapeutic efficacy.

Core Physicochemical Properties

This compound salts are the salts of the anion bis(2-ethylhexyl) sulfosuccinate, commonly known as dioctyl sulfosuccinate (DOSS).[3] The cation (sodium, calcium, or potassium) influences the salt's overall properties, particularly its solubility and applications.

General Characteristics

This compound sodium typically appears as a white or almost white, wax-like, plastic solid with a characteristic octanol-like odor.[1][4] It is known to be hygroscopic.[1][4]

Table 1: General and Physical Properties of this compound Salts

PropertyThis compound SodiumThis compound CalciumThis compound Potassium
Synonyms Dioctyl sodium sulfosuccinate, DSS, Aerosol OT[1]Dioctyl calcium sulfosuccinate[1]Dioctyl potassium sulfosuccinate[1]
Molecular Formula C₂₀H₃₇NaO₇S[1]C₄₀H₇₄CaO₁₄S₂[1]C₂₀H₃₇KO₇S[1]
Molecular Weight 444.56 g/mol [1]883.23 g/mol [1]460.67 g/mol [1]
Appearance White, wax-like solid[1]White amorphous solid[1]-
Melting Point 153-157 °C[1]--
Decomposition Temp. ~220 °C[5][6]--
Density 1.16 g/cm³[1]--
pH (1% w/v aq. soln.) 5.8-6.9[1]--

Surfactant Properties and Solubility

The surfactant nature of this compound salts is fundamental to their function in pharmaceutical formulations. This is characterized by their ability to reduce surface and interfacial tension, which is quantified by properties such as the critical micelle concentration (CMC) and surface tension values.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which this compound molecules self-assemble into micelles.[7] Above this concentration, properties such as surface tension remain relatively constant. The CMC of this compound sodium in an aqueous solution at 25°C is approximately 0.11% w/v.[1]

Surface and Interfacial Tension

This compound sodium significantly reduces the surface tension of water and the interfacial tension between water and oil phases, which is key to its role as a wetting and emulsifying agent.[1]

Table 2: Surface and Interfacial Tension of this compound Sodium Solutions at 25°C

Concentration (% w/v)Interfacial Tension vs. Mineral Oil (mN/m)
0.0120.7
0.15.9
1.01.84

Data sourced from[1]

Solubility Profile

The solubility of this compound salts varies with the cation and the solvent system. This compound sodium exhibits good solubility in a range of organic solvents and is sparingly soluble in water.[1][6][8] this compound calcium, in contrast, is very poorly soluble in water but soluble in oils and organic solvents.[1]

Table 3: Solubility of this compound Salts

SolventThis compound SodiumThis compound CalciumThis compound Potassium
Water 14 g/L at 25°C, 55 g/L at 70°C[5][6]1 in 3300[1]-
Ethanol (95%) 1 in 3[1]Soluble 1 in <1[1]-
Chloroform 1 in 1[1]Soluble 1 in <1[1]-
Ether 1 in 1[1]Soluble 1 in <1[1]-
Glycerin Soluble[1]--
Vegetable Oils Soluble[1]Very soluble[1]-
Polyethylene Glycol 400 -Very soluble[1]-
Dimethylformamide ~10 mg/mL[8]--

Stability and Incompatibilities

This compound sodium is stable in the solid state at room temperature.[1][4] In aqueous solutions, it is stable between pH 1 and 10 at room temperature but is susceptible to hydrolysis at very low (<1) or very high (>10) pH.[1][4] As an anionic surfactant, this compound sodium is incompatible with acids at pH <1 and with alkalis at pH >10.[1] The addition of electrolytes, such as 3% sodium chloride, to aqueous solutions of this compound sodium can cause turbidity.[4]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of the physicochemical properties of this compound salts.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method involves measuring the surface tension of a series of this compound salt solutions of increasing concentration. The CMC is identified as the point where the surface tension ceases to decrease significantly with increasing concentration.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of the this compound salt in deionized water. Create a series of dilutions of known concentrations from the stock solution.

  • Instrumentation: Utilize a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.

  • Measurement:

    • Calibrate the tensiometer with a liquid of known surface tension (e.g., pure water).

    • Measure the surface tension of each prepared this compound salt solution, starting from the most dilute.

    • Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between measurements to prevent cross-contamination.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the this compound salt concentration. The CMC is determined from the intersection of the two linear portions of the graph.[9]

Thermal Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis provides information on the melting point, decomposition temperature, and thermal stability of this compound salts.

Methodology:

  • Instrumentation: Use a calibrated DSC and TGA instrument.

  • Sample Preparation: Accurately weigh a small amount of the this compound salt sample (typically 2-5 mg) into an appropriate pan (e.g., aluminum for DSC).

  • DSC Analysis:

    • Place the sample pan and a reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature. The melting point is identified as the onset or peak of the endothermic event.

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

    • Record the weight loss as a function of temperature. The decomposition temperature is determined from the onset of significant weight loss.

Assay and Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for quantifying the amount of this compound salt and identifying any impurities.

Methodology:

  • Chromatographic System:

    • Column: A reversed-phase column, such as a C18 or C8, is typically used.

    • Mobile Phase: A common mobile phase is a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or a paired-ion reagent like tetrabutylammonium phosphate).[5][10]

    • Detector: UV detection at a low wavelength, such as 214 nm, is often employed.[4][5]

  • Standard and Sample Preparation:

    • Prepare a standard solution of a known concentration of the this compound salt reference standard.

    • Prepare the sample solution by accurately weighing and dissolving the this compound salt material in a suitable solvent.

  • Analysis:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the peak areas from the resulting chromatograms.

  • Calculation: The concentration of the this compound salt in the sample is determined by comparing its peak area to that of the standard.

Visualizations: Mechanisms and Workflows

Mechanism of Action: Wetting and Emulsification

This compound salts function by reducing the surface tension at the interface between different phases, such as a solid and a liquid (wetting) or two immiscible liquids (emulsification).

cluster_wetting Wetting Mechanism cluster_emulsification Emulsification Mechanism Poorly_Soluble_Drug Poorly Soluble Drug Particle Wetted_Drug Wetted Drug Particle (Increased Surface Area for Dissolution) Poorly_Soluble_Drug->Wetted_Drug High Interfacial Tension Water Water Docusate_Wetting This compound Molecules Docusate_Wetting->Wetted_Drug Reduces Interfacial Tension Oil_Droplet Oil Droplet Emulsion Stable Oil-in-Water Emulsion Water_Phase Aqueous Phase Docusate_Emulsion This compound Molecules Docusate_Emulsion->Emulsion Forms Interfacial Film

Caption: Mechanism of action of this compound as a wetting and emulsifying agent.

Experimental Workflow: CMC Determination

The following diagram illustrates the workflow for determining the Critical Micelle Concentration (CMC) using the surface tension method.

Start Start Prep_Stock Prepare Stock Solution of this compound Salt Start->Prep_Stock Prep_Dilutions Prepare a Series of Dilutions Prep_Stock->Prep_Dilutions Calibrate Calibrate Tensiometer Prep_Dilutions->Calibrate Measure_ST Measure Surface Tension of Each Dilution Calibrate->Measure_ST Plot_Data Plot Surface Tension vs. log(Concentration) Measure_ST->Plot_Data Determine_CMC Determine CMC from Plot Inflection Point Plot_Data->Determine_CMC End End Determine_CMC->End

Caption: Experimental workflow for CMC determination by surface tensiometry.

Experimental Workflow: Thermal Analysis

This diagram outlines the general procedure for conducting thermal analysis (DSC and TGA) on this compound salts.

Start Start Sample_Prep Weigh this compound Salt Sample (2-5 mg) Start->Sample_Prep DSC_Analysis DSC: Heat at Constant Rate (e.g., 10 °C/min) under Inert Atmosphere Sample_Prep->DSC_Analysis TGA_Analysis TGA: Heat at Constant Rate (e.g., 10 °C/min) under Inert Atmosphere Sample_Prep->TGA_Analysis DSC_Data Record Heat Flow vs. Temperature DSC_Analysis->DSC_Data TGA_Data Record Weight Loss vs. Temperature TGA_Analysis->TGA_Data Analyze_DSC Identify Melting Point DSC_Data->Analyze_DSC Analyze_TGA Identify Decomposition Temperature TGA_Data->Analyze_TGA End End Analyze_DSC->End Analyze_TGA->End

Caption: General experimental workflow for DSC and TGA thermal analysis.

References

An In-Depth Technical Guide to the Critical Micelle Concentration of Docusate Sodium in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical micelle concentration (CMC) of docusate sodium, an anionic surfactant widely used in pharmaceutical and industrial applications. Understanding the CMC is crucial for optimizing formulations, ensuring product stability, and controlling the bioavailability of active pharmaceutical ingredients.

Quantitative Data on the Critical Micelle Concentration of this compound Sodium

The critical micelle concentration is the specific concentration at which surfactant monomers in a solution begin to self-assemble into larger aggregates known as micelles. This phenomenon leads to abrupt changes in the physicochemical properties of the solution, such as surface tension and conductivity. The CMC of this compound sodium (also known as sodium dioctyl sulfosuccinate or DOSS) is influenced by factors including temperature, pH, and the presence of electrolytes.

Below is a summary of reported CMC values for this compound sodium in aqueous solutions under various conditions.

CMC ValueTemperature (°C)Method of DeterminationAdditional Conditions
0.2 - 0.6 mMNot SpecifiedNot SpecifiedGeneral range in aqueous solution[1][2]
0.17% w/v21.1Surface TensiometryDeionized water, pH 7.2[3]
0.125% w/vNot SpecifiedNot SpecifiedSalt water[3]
Lower at higher temperaturesVariedSurface TensiometryThe CMC of DOSS in deionized water was observed to decrease at higher temperatures[3]

Note: The molecular weight of this compound sodium is 444.56 g/mol .[1][2]

Experimental Protocols for CMC Determination

Several analytical techniques can be employed to accurately determine the CMC of this compound sodium. The most common methods involve monitoring a physical property of the surfactant solution as a function of its concentration. The CMC is identified as the concentration at which a distinct change in the slope of the plotted data is observed.

This is a primary and widely used method for determining the CMC of surfactants. It relies on the principle that as the concentration of a surfactant increases, it adsorbs at the air-water interface, thereby reducing the surface tension of the solution. Once the surface is saturated with monomers, any further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant.

Protocol using the Wilhelmy Plate or Du Noüy Ring Method:

  • Preparation of Solutions: A stock solution of this compound sodium is prepared in high-purity deionized water. A series of dilutions are then made from this stock solution to create a range of concentrations, typically spanning from well below to well above the expected CMC.

  • Instrument Calibration: The tensiometer is calibrated according to the manufacturer's instructions, often using deionized water of a known surface tension.[3]

  • Measurement: For each concentration, the surface tension is measured. The Wilhelmy plate or Du Noüy ring is brought into contact with the surface of the solution, and the force required to pull it through the interface is measured.[4] This measurement should be repeated multiple times for each solution to ensure accuracy and reproducibility.

  • Data Analysis: The surface tension values are plotted against the logarithm of the this compound sodium concentration. The resulting graph will typically show two linear regions. The first region exhibits a steep negative slope as surface tension decreases with increasing concentration. The second region, above the CMC, is a plateau where the surface tension is nearly constant. The CMC is determined from the intersection of the two lines fitted to these regions.[5]

This method is suitable for ionic surfactants like this compound sodium. The principle is based on the change in the molar conductivity of the solution with surfactant concentration. Below the CMC, this compound sodium exists as individual ions (Na⁺ and this compound⁻), which are efficient charge carriers. Above the CMC, the this compound anions aggregate into micelles. While the micelles are charged, their mobility is much lower than that of the individual ions, and they bind a fraction of the counterions (Na⁺), leading to a decrease in the slope of the conductivity versus concentration plot.

Protocol:

  • Solution Preparation: A series of this compound sodium solutions of varying concentrations are prepared in deionized water.

  • Instrument Setup: A calibrated conductivity meter with a conductivity cell is used. The temperature of the solutions should be kept constant using a thermostat bath.[6]

  • Measurement: The conductivity of each solution is measured, starting from the most dilute to the most concentrated to minimize carryover effects. The conductivity cell should be rinsed with the next solution to be measured before taking a reading.

  • Data Analysis: The specific conductivity is plotted against the concentration of this compound sodium. The plot will show two linear portions with different slopes. The intersection of these two lines corresponds to the CMC.[6]

This sensitive technique utilizes a fluorescent probe, such as pyrene, whose fluorescence spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. This change in the microenvironment leads to a significant change in the fluorescence emission spectrum of pyrene, particularly in the ratio of the intensities of certain vibronic bands (e.g., the I₁/I₃ ratio).

Protocol:

  • Preparation of Solutions: A stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like acetone or ethanol) is prepared. A small, constant aliquot of this probe solution is added to a series of this compound sodium solutions of varying concentrations. The final concentration of the probe should be very low to avoid influencing the micellization process.

  • Spectrofluorometer Setup: The fluorescence emission spectra are recorded using a spectrofluorometer. For pyrene, the excitation wavelength is typically set around 334-336 nm, and the emission spectrum is scanned over a range that covers the characteristic vibronic peaks (approximately 350-450 nm).[7][8]

  • Measurement: The fluorescence spectrum of each this compound sodium solution containing the probe is recorded.

  • Data Analysis: The ratio of the fluorescence intensities of the first and third vibronic peaks (I₁ at ~373 nm and I₃ at ~384 nm for pyrene) is calculated for each concentration. A plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration is then generated. A sigmoidal decrease in this ratio is observed as the concentration increases, and the CMC is typically determined from the midpoint of this transition.

Visualizations

The following diagram illustrates the self-assembly of this compound sodium monomers into a micelle in an aqueous solution as the concentration surpasses the CMC.

MicelleFormation cluster_below_cmc Below CMC cluster_above_cmc Above CMC p1 p2 p3 p4 p5 p6 monomers Individual Monomers (Surfactant Molecules) micelle Micelle monomers->micelle [Surfactant] > CMC m1 m2 m3 m4 m5 m6 m7 m8

Caption: this compound sodium monomers self-assemble into micelles above the CMC.

This diagram outlines the key steps involved in determining the CMC of this compound sodium using the surface tensiometry method.

TensiometryWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution of this compound Sodium prep_dilutions Create a Series of Aqueous Dilutions prep_stock->prep_dilutions calibrate Calibrate Tensiometer with Deionized Water prep_dilutions->calibrate measure Measure Surface Tension of Each Dilution calibrate->measure plot_data Plot Surface Tension vs. log(Concentration) measure->plot_data find_intersection Identify Intersection of the Two Linear Regions plot_data->find_intersection determine_cmc Determine CMC find_intersection->determine_cmc

Caption: Workflow for determining CMC using surface tensiometry.

References

Docusate Interactions with Biological Membranes: A Molecular Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Docusate, the common name for dioctyl sodium sulfosuccinate (DOSS), is an anionic surfactant widely recognized for its application as an emollient stool softener.[1] Its primary clinical utility is predicated on its ability to increase the penetration of water and lipids into the fecal mass, thereby softening the stool and easing defecation.[1] While this macroscopic effect is well-known, the underlying interactions of this compound with biological membranes at the molecular level are multifaceted and form the basis of its physiological activity. Beyond its surfactant properties, this compound directly modulates the function of intestinal epithelial cells by altering membrane permeability and engaging specific cellular signaling pathways.

This technical guide provides a comprehensive overview of the molecular interactions of this compound with biological membranes. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action, its effects on membrane biophysics, and its influence on membrane-associated proteins and signaling cascades.

Physicochemical Properties and Membrane Interaction

This compound is an amphiphilic molecule, possessing a hydrophilic sulfonate headgroup and two hydrophobic 2-ethylhexyl tails. This structure dictates its behavior as a surface-active agent. A key parameter governing its interaction with membranes is the Critical Micelle Concentration (CMC) , the concentration at which individual this compound molecules (monomers) begin to aggregate into micelles. In aqueous solutions, this compound has a low CMC, indicating its high propensity to self-assemble and interact with hydrophobic environments like lipid bilayers.

Quantitative Data on this compound-Membrane Interactions

The following tables summarize the available quantitative data regarding the interaction of this compound with biological and model membranes.

ParameterValueSystem/ConditionReference
Critical Micelle Conc. (CMC)0.2 - 0.6 mMAqueous solution[2]
Critical Micelle Conc. (CMC)0.25 mMDetermined by surface tensiometry[3]
Water Absorption Inhibition80%0.5 mM this compound in human jejunum[4]

Table 1: Physicochemical and Permeability Data for this compound

Target Enzyme/MoleculeEffectConcentration/DoseSystemReference
Na,K-ATPase ActivityDecrease from 42.1 to 22.0 µmol/mg/h260 mg/kgRat Jejunum[5]
Na,K-ATPase ActivityDecrease from 37.0 to 25.1 µmol/mg/h260 mg/kgRat Colon[5]
Prostaglandin E2 (PGE2)Increase from 109 to 155 pg/mg260 mg/kgRat Jejunum[5]
Prostaglandin E2 (PGE2)Increase from 175 to 273 pg/mg260 mg/kgRat Colon[5]

Table 2: Effects of this compound on Enterocyte Enzymes and Signaling Molecules

Interaction with the Lipid Bilayer

As a surfactant, this compound readily partitions into the lipid bilayer of cell membranes. This interaction can lead to several biophysical changes:

  • Increased Membrane Permeability: By inserting into the lipid bilayer, this compound disrupts the packing of phospholipids. This disruption increases the permeability of the membrane to water and ions.[6][7] This effect is thought to be a primary contributor to its laxative action, as it facilitates the movement of water into the intestinal lumen.

Interaction with Membrane Proteins

This compound has been shown to directly modulate the function of several types of membrane proteins.

Ion Transporters: Na,K-ATPase

Studies in rats have demonstrated that this compound significantly inhibits the activity of Na,K-ATPase in the jejunum and colon.[5] This enzyme is crucial for maintaining the sodium gradient across the cell membrane, which drives the absorption of water and other nutrients. Inhibition of Na,K-ATPase would lead to a decrease in net water absorption, contributing to the laxative effect.

Ion Channels

Research on rabbit esophageal mucosa has shown that this compound increases amiloride-inhibitable sodium conductivity across the apical membrane.[3] This effect was observed at concentrations both below and above the CMC, suggesting that monomeric this compound can directly interact with and modulate sodium channels. At concentrations above the CMC, this compound also increased paracellular conductance, likely due to a more significant disruption of the cell junctions.[3]

Modulation of Cellular Signaling Pathways

Beyond direct biophysical effects on the membrane, this compound influences intracellular signaling cascades, which in turn regulate intestinal fluid and electrolyte transport.

Cyclic AMP (cAMP) and Prostaglandin E2 (PGE2) Signaling

This compound has been shown to increase the levels of cyclic AMP (cAMP) in the intestinal mucosa.[6] Furthermore, it stimulates an increase in the mucosal content of prostaglandin E2 (PGE2).[5] The effects of this compound on water and solute secretion are partially reversed by the cyclooxygenase inhibitor indomethacin, strongly suggesting that the prostaglandin pathway mediates part of its action.[8] PGE2 is known to stimulate intestinal epithelial secretion via a receptor-mediated activation of adenylate cyclase, which in turn increases intracellular cAMP levels.[9] This cascade ultimately leads to the opening of chloride channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), and subsequent secretion of chloride, sodium, and water into the intestinal lumen.

PGE2_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound PLA2 Phospholipase A2 (Activated) This compound->PLA2 stimulates Membrane AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX) AA->COX PGE2 Prostaglandin E2 (PGE2) COX->PGE2 EP4 EP4 Receptor PGE2->EP4 binds AC Adenylate Cyclase (Activated) EP4->AC cAMP cAMP AC->cAMP converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CFTR CFTR Chloride Channel PKA->CFTR phosphorylates Secretion Cl-, Na+, H2O Secretion CFTR->Secretion promotes

This compound-induced Prostaglandin E2 signaling in enterocytes.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signaling

Recent studies have identified this compound as an agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[7] PPARγ is a nuclear receptor that plays a key role in adipogenesis and lipid metabolism.[5] Activation of PPARγ by this compound has been shown to promote adipocyte differentiation in vitro. This finding suggests that this compound may have broader metabolic effects than previously understood and identifies it as a potential "obesogen". The activation of PPARγ involves its heterodimerization with the retinoid X receptor (RXR) and subsequent binding to peroxisome proliferator hormone response elements (PPREs) in the promoter regions of target genes.

PPARg_Signaling_Pathway cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus This compound This compound PPARg PPARγ This compound->PPARg binds & activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer translocates & heterodimerizes with RXR RXR RXR->Heterodimer PPRE PPRE (on DNA) Heterodimer->PPRE binds to Transcription Gene Transcription PPRE->Transcription initiates Adipogenesis Adipogenesis & Lipid Metabolism Transcription->Adipogenesis leads to

This compound activation of the PPARγ signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with biological membranes.

Liposome Permeability (Leakage) Assay

This assay measures the ability of this compound to disrupt the integrity of a lipid bilayer, leading to the leakage of encapsulated contents.

Methodology:

  • Liposome Preparation:

    • Prepare a lipid film of a defined composition (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) by evaporating the solvent from a lipid solution under a stream of nitrogen gas, followed by vacuum desiccation.

    • Hydrate the lipid film with a buffer containing a self-quenching concentration of a fluorescent dye (e.g., 5(6)-carboxyfluorescein).

    • Create unilamellar vesicles of a uniform size (e.g., 100 nm) by extruding the hydrated lipid suspension through a polycarbonate membrane with a defined pore size.

    • Remove non-encapsulated dye by size-exclusion chromatography.

  • Fluorescence Measurement:

    • Place the liposome suspension in a fluorometer cuvette.

    • Record the baseline fluorescence.

    • Add a known concentration of this compound to the cuvette and monitor the increase in fluorescence over time. The increase in fluorescence corresponds to the de-quenching of the dye as it is released from the liposomes.

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and determine the maximal fluorescence.

  • Data Analysis:

    • Calculate the percentage of dye leakage at each time point relative to the maximal fluorescence.

Liposome_Leakage_Assay_Workflow Start Start: Prepare Lipid Film Hydrate Hydrate film with fluorescent dye (self-quenching conc.) Start->Hydrate Extrude Extrude to form Unilamellar Vesicles Hydrate->Extrude Purify Purify liposomes (remove free dye) Extrude->Purify Measure_Baseline Measure baseline fluorescence Purify->Measure_Baseline Add_this compound Add this compound Measure_Baseline->Add_this compound Monitor_Fluorescence Monitor fluorescence increase over time Add_this compound->Monitor_Fluorescence Add_Triton Add Triton X-100 (lyse all liposomes) Monitor_Fluorescence->Add_Triton Measure_Max Measure maximal fluorescence Add_Triton->Measure_Max Analyze Calculate % Leakage Measure_Max->Analyze

Experimental workflow for a liposome leakage assay.
Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the micelle-forming concentration.

Methodology (Surface Tension):

  • Prepare Solutions: Prepare a series of this compound solutions in deionized water or a relevant buffer at various concentrations.

  • Measure Surface Tension: Use a tensiometer (e.g., with a Wilhelmy plate or du Noüy ring) to measure the surface tension of each solution.

  • Plot Data: Plot the surface tension as a function of the logarithm of the this compound concentration.

  • Determine CMC: The plot will show a sharp decrease in surface tension with increasing this compound concentration, followed by a plateau. The concentration at the inflection point where the plateau begins is the CMC.

Membrane Fluidity Assessment by Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, which is related to the fluidity of the membrane.

Methodology:

  • Prepare Liposomes/Cells: Prepare liposomes or use a cell suspension.

  • Label with Fluorescent Probe: Incubate the liposomes or cells with a lipophilic fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (DPH).

  • Treat with this compound: Add varying concentrations of this compound to the labeled sample.

  • Measure Fluorescence Anisotropy: Use a fluorescence spectrophotometer equipped with polarizers to measure the steady-state fluorescence anisotropy (r). The anisotropy is calculated from the intensity of emitted light polarized parallel (I||) and perpendicular (I⊥) to the direction of the polarized excitation light.

  • Data Analysis: A decrease in fluorescence anisotropy indicates an increase in the rotational mobility of the probe, which corresponds to an increase in membrane fluidity.

Patch-Clamp Electrophysiology for Ion Channel Analysis

This technique allows for the direct measurement of ion currents through single channels or across the entire cell membrane, providing detailed information on channel activity.

Methodology (Whole-Cell Configuration):

  • Cell Preparation: Use a suitable cell line expressing the ion channel of interest (e.g., epithelial sodium channels in a cultured cell line).

  • Establish Whole-Cell Recording: Approach a single cell with a glass micropipette filled with an appropriate intracellular solution. Apply gentle suction to form a high-resistance seal (a "gigaseal") between the pipette tip and the cell membrane. A subsequent pulse of suction ruptures the membrane patch, establishing electrical and diffusional access to the cell interior (whole-cell configuration).

  • Record Baseline Currents: Clamp the membrane potential at a holding potential and apply a series of voltage steps to elicit ion currents. Record the baseline currents in the absence of this compound.

  • Apply this compound: Perfuse the cell with an extracellular solution containing the desired concentration of this compound.

  • Record Currents in the Presence of this compound: Repeat the voltage-step protocol and record the ion currents in the presence of this compound.

  • Data Analysis: Analyze the recorded currents to determine changes in current amplitude, voltage-dependence of activation and inactivation, and channel kinetics.

Conclusion

The interaction of this compound with biological membranes is a complex process that extends beyond its simple surfactant action on fecal matter. At a molecular level, this compound partitions into the lipid bilayer, altering its permeability and fluidity. It directly modulates the function of key membrane proteins, including Na,K-ATPase and sodium channels. Furthermore, this compound activates intracellular signaling pathways involving cAMP, prostaglandins, and PPARγ, which have significant implications for intestinal physiology and potentially broader metabolic regulation. A thorough understanding of these molecular interactions is crucial for the rational design of new therapeutic agents and for a comprehensive assessment of the physiological effects of existing drugs like this compound. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced relationship between this compound and biological membranes.

References

A Historical and Technical Guide to Docusate in Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docusate, a synthetic anionic surfactant, has a rich and varied history in the pharmaceutical sciences. Initially patented in 1937 by American Cyanamid as a potent wetting agent under the trade name Aerosol OT, its applications have evolved significantly over the decades.[1] From its early use in industrial processes, this compound salts—primarily this compound sodium, calcium, and potassium—have become indispensable in pharmaceutical formulations, serving as both an active pharmaceutical ingredient (API) and a versatile excipient. This technical guide provides an in-depth exploration of the historical applications of this compound, detailing its use as a stool softener and its multifaceted roles as a wetting agent, emulsifier, solubilizing agent, and tablet lubricant.

Historical Timeline of this compound in Pharmaceutical Applications

The journey of this compound from an industrial chemical to a pharmaceutical staple is marked by key milestones in chemical engineering and medicine.

Historical Timeline of this compound cluster_1930s 1930s cluster_1950s 1950s cluster_1960s_present 1960s - Present node_1937 1937: this compound Sodium Patented (Aerosol OT) node_1955 1955: First Proposed Use for Constipation node_1937->node_1955 Transition to Medical Use node_excipient Widespread Adoption as a Pharmaceutical Excipient node_1955->node_excipient Diversification of Applications

Caption: Key milestones in the history of this compound's pharmaceutical applications.

This compound as an Active Pharmaceutical Ingredient: The Stool Softener

The first major therapeutic application of this compound was as a stool softener, a use first proposed in 1955 by Wilson and Dickinson.[1] This application leverages this compound's primary function as a surfactant.

Mechanism of Action

This compound functions as an emollient laxative by reducing the surface tension at the oil-water interface of the stool.[2][3][4] This allows water and lipids to penetrate the fecal mass, resulting in a softer, more easily passable stool.[2][3][4] While its primary action is physicochemical, some studies suggest that this compound may also inhibit fluid absorption or stimulate secretion in the jejunum.[1]

Mechanism of Action of this compound as a Stool Softener cluster_before Before this compound cluster_after After this compound Administration stool_hard Hard, Dry Stool (High Surface Tension) water Water in Intestine water_penetration Water Penetration This compound This compound Molecules stool_soft Softened Stool (Low Surface Tension) This compound->stool_soft Reduces Surface Tension water_penetration->stool_soft Hydrates and Softens

Caption: this compound's surfactant action on stool.

Historical Formulations and Dosages

This compound salts are available for oral and rectal administration.[5][6] Historical and current formulations include capsules, tablets, liquids, syrups, and enemas.[6][7]

Application This compound Salt Typical Historical/Current Dosage Onset of Action
Oral Stool Softener (Adults)Sodium or Calcium50-300 mg daily, often in divided doses[2]12 to 72 hours[5][6]
Oral Stool Softener (Pediatric, 2-12 years)Sodium50 to 150 mg daily, in single or divided doses[2]12 to 72 hours
Rectal EnemaSodium283 mg per 5 mL, 1 to 3 times daily[2]Within 20 minutes[1][6]
Cerumenolytic (Ear Wax Removal)SodiumInstillation of 1 mL of a this compound sodium solution[8]N/A

This compound as a Pharmaceutical Excipient

Beyond its role as an API, this compound's surfactant properties have made it a valuable excipient in a wide array of pharmaceutical formulations.[9][10]

Wetting Agent

As a potent wetting agent, this compound facilitates the wetting of hydrophobic powders and drug substances. This is crucial in the manufacturing of solid dosage forms like tablets and capsules, where it aids in the dissolution of poorly soluble drugs.[3][11]

Experimental Protocol: The Draves Wetting Test (Historical Context)

Objective: To determine the time required for a standardized skein of cotton yarn to sink in a solution of the wetting agent.

Materials:

  • Standardized 5-gram cotton skein

  • 50-gram weight and a hook

  • 500 mL graduated cylinder

  • Stopwatch

  • Aqueous solution of this compound sodium at a specified concentration (e.g., 0.1% w/v)

Procedure:

  • A solution of the wetting agent is prepared at a standardized concentration.

  • The solution is poured into a 500 mL graduated cylinder.

  • A 5-gram cotton skein is attached to a 50-gram weight via a hook.

  • The skein and weight assembly is dropped into the graduated cylinder containing the test solution.

  • The stopwatch is started the moment the weight touches the bottom of the cylinder.

  • The time taken for the skein to become fully wetted and sink, causing the hook to slacken, is recorded as the wetting time.

  • A shorter wetting time indicates a more effective wetting agent.

Draves Wetting Test Workflow start Start prep_solution Prepare this compound Solution start->prep_solution fill_cylinder Fill Graduated Cylinder with Solution prep_solution->fill_cylinder setup_apparatus Assemble Skein, Hook, and Weight drop_skein Drop Assembly into Cylinder and Start Timer setup_apparatus->drop_skein fill_cylinder->drop_skein observe Observe Sinking of Skein drop_skein->observe stop_timer Stop Timer when Hook Slackens observe->stop_timer record_time Record Wetting Time stop_timer->record_time end End record_time->end

Caption: A simplified workflow of the historical Draves test for wetting efficiency.

Emulsifying Agent

This compound is an effective emulsifier, used to create stable oil-in-water (O/W) and water-in-oil (W/O) emulsions in topical preparations like creams and lotions.[9] Its ability to reduce interfacial tension between immiscible liquids is key to this function.

Experimental Protocol: The HLB System for Emulsifier Selection (Historical Context)

Introduced in 1949, the Hydrophilic-Lipophilic Balance (HLB) system provided a systematic approach to selecting emulsifiers. This compound's HLB value would have been a critical parameter in its application in emulsions.

Objective: To determine the optimal emulsifier or blend of emulsifiers for a given oil phase to create a stable emulsion.

Procedure:

  • Determine the Required HLB of the Oil Phase: Each oil or lipid has a "required HLB" for forming a stable O/W or W/O emulsion. This was often determined empirically by preparing a series of emulsions with emulsifiers of known HLB values and observing their stability.

  • Select Emulsifiers: Based on the required HLB, one or more emulsifiers are selected. This compound, being an anionic surfactant, would be considered alongside non-ionic surfactants.

  • Calculate Emulsifier Blend: If a blend of two emulsifiers is used to achieve the desired HLB, the proportions are calculated using the following formula:

    • HLB_blend = (Fraction_A * HLB_A) + (Fraction_B * HLB_B)

  • Prepare the Emulsion: The oil and water phases are heated separately. The emulsifiers are added to the appropriate phase (oil-soluble to the oil phase, water-soluble to the water phase). The two phases are then mixed with agitation until a stable emulsion is formed.

  • Evaluate Stability: The resulting emulsion is observed over time for signs of instability, such as creaming, coalescence, or breaking.

Solubilizing Agent

This compound is a powerful solubilizing agent, particularly for poorly water-soluble drugs (BCS Class II and IV).[9][10][11] By forming micelles in aqueous solutions above its critical micelle concentration (CMC), this compound can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility and potentially their bioavailability.[3][11]

Property Value for this compound Sodium
Critical Micelle Concentration (CMC)0.11% w/v in aqueous solution at 25°C[3]
pH (1% w/v aqueous solution)5.8 - 6.9[3]
Water Solubility (at 25°C)15 g/L[1]
Water Solubility (at 70°C)55 g/L[1]
Other Excipient Applications
  • Dispersing Agent: In liquid and gel suspensions, this compound helps to ensure a uniform dispersion of solid particles.[9]

  • Tablet Lubricant: It can be used as a lubricant in tablet manufacturing to prevent the adhesion of the tablet to the die and punches.[1]

  • Adjuvant in Tablet Formation: this compound aids in the overall process of creating tablets.[1]

Applications in Veterinary Pharmaceutical Sciences

This compound has a long history of use in veterinary medicine, paralleling its applications in human health. It is used as a laxative and stool softener for dogs, cats, horses, and other animals.[12] It is also a component of some veterinary ear cleaning solutions to aid in the removal of wax.[12] Furthermore, as a surfactant, this compound is employed in various veterinary formulations to improve the wetting and spreading of topical products and to enhance the solubility of active ingredients in oral and injectable preparations.[13]

Conclusion

From its origins as an industrial surfactant, this compound has carved out a significant and enduring niche in the pharmaceutical sciences. Its history reflects the broader evolution of pharmaceutical formulation, from a focus on basic dosage forms to the sophisticated drug delivery systems of today. As an API, it remains a widely used stool softener, and as an excipient, its versatility as a wetting agent, emulsifier, and solubilizer continues to be invaluable to drug development professionals. Understanding the historical context and the fundamental physicochemical principles of this compound's action provides a solid foundation for its continued and innovative application in modern pharmaceutical development.

References

Spectroscopic Analysis of Docusate Micellar Structures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Docusate and its Micellar Structures

This compound sodium, also known as Aerosol-OT or AOT, is an anionic surfactant widely utilized in the pharmaceutical industry as an excipient, emulsifier, and dispersing agent.[1][2] Its amphiphilic nature, possessing both a hydrophilic sulfosuccinate head group and hydrophobic bis(2-ethylhexyl) tails, enables it to self-assemble into organized molecular aggregates known as micelles when dispersed in a solvent. The characterization of these micellar structures is of paramount importance in drug development, as properties such as critical micelle concentration (CMC), micelle size, shape, and internal environment can significantly influence drug solubilization, stability, and bioavailability.[3]

In aqueous solutions, this compound molecules arrange themselves to minimize the unfavorable interactions between their hydrophobic tails and water, forming normal micelles . In this configuration, the hydrophobic tails are sequestered in the core of the micelle, while the hydrophilic head groups are exposed to the aqueous bulk phase. Conversely, in non-polar organic solvents, this compound can form reverse micelles (or water-in-oil microemulsions), where the hydrophilic head groups create a polar core that can encapsulate water, while the hydrophobic tails extend into the surrounding organic medium.[4][5][6] The ability of AOT to form reverse micelles without a co-surfactant makes it a subject of special interest.[4]

This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the in-depth analysis of this compound micellar structures. It details the experimental protocols for key spectroscopic methods, presents quantitative data in a structured format, and illustrates the underlying principles and workflows through diagrams.

Spectroscopic Techniques for Micelle Characterization

A variety of spectroscopic methods are instrumental in elucidating the physicochemical properties of this compound micelles.[7] These techniques provide insights into the formation, structure, dynamics, and solubilization characteristics of these supramolecular assemblies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for studying micellar systems at a molecular level.[8][9][10] It can provide information on the CMC, micelle structure, aggregation number, and the location of solubilized molecules within the micelle.[8][11] Changes in the chemical shifts, relaxation times (T1 and T2), and self-diffusion coefficients of surfactant and probe molecules upon micellization are monitored to derive this information.[8][12] For instance, the chemical shifts of protons near the hydrophilic head group of this compound are particularly sensitive to the aggregation process.[9]

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for probing the microenvironment of micelles and determining the CMC.[13][14] The method often involves the use of fluorescent probes, such as pyrene, which exhibit changes in their fluorescence characteristics depending on the polarity of their surroundings.[15] When micelles form, the hydrophobic probe partitions into the non-polar micellar core, leading to a distinct change in its fluorescence spectrum, which can be used to pinpoint the CMC.[13][15] Fluorescence quenching techniques can also be employed to determine micelle aggregation numbers.[16]

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a suspension, making it ideal for characterizing micelle size.[17][18][19] DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the micelles.[18] From these fluctuations, the translational diffusion coefficient of the micelles can be calculated, which is then used to determine their hydrodynamic radius via the Stokes-Einstein equation.[17] DLS is also a valuable tool for determining the CMC, as a significant increase in scattered light intensity is observed at the onset of micelle formation.[18]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the structure and interactions of molecules by measuring the absorption of infrared radiation.[20][21] In the context of micellar systems, FTIR can be used to study changes in the vibrational modes of the surfactant molecules upon aggregation.[22] For reverse micelles, FTIR is particularly useful for investigating the properties of the encapsulated water pool, as the O-H stretching band of water is sensitive to its local environment and hydrogen bonding interactions.[23]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy

Objective: To determine the CMC of this compound sodium in an aqueous solution using pyrene as a fluorescent probe.

Materials: this compound sodium, pyrene, high-purity water, volumetric flasks, magnetic stirrer, spectrofluorometer.

Procedure:

  • Prepare a stock solution of pyrene: Dissolve a small amount of pyrene in a suitable organic solvent (e.g., acetone) and then evaporate the solvent to create a thin film. Add high-purity water to the flask and stir overnight to obtain a saturated aqueous solution of pyrene (typically ~6 x 10⁻⁷ M).

  • Prepare a series of this compound solutions: Prepare a stock solution of this compound sodium in the pyrene solution. From this stock, prepare a series of dilutions with varying this compound concentrations, ensuring the pyrene concentration remains constant across all samples.

  • Fluorescence measurements: Record the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335 nm. Record the emission intensities at the first (I₁) and third (I₃) vibronic peaks (approximately 373 nm and 384 nm, respectively).

  • Data analysis: Plot the ratio of the intensities of the third to the first vibronic peak (I₃/I₁) as a function of the logarithm of the this compound concentration. The plot will show a sigmoidal curve. The midpoint of the steep transition is taken as the CMC.

Micelle Size Determination using Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic radius of this compound micelles.

Materials: this compound sodium solution (at a concentration above the CMC), DLS instrument, cuvettes.

Procedure:

  • Sample preparation: Prepare a solution of this compound sodium in high-purity water at a concentration significantly above its CMC. Filter the solution through a microporous filter (e.g., 0.22 µm) to remove any dust or large aggregates.

  • Instrument setup: Place the filtered sample in a clean cuvette and insert it into the DLS instrument. Allow the sample to equilibrate to the desired temperature (e.g., 25 °C).

  • Data acquisition: Perform the DLS measurement. The instrument's software will automatically set parameters such as the measurement angle and duration. The instrument measures the autocorrelation function of the scattered light intensity.

  • Data analysis: The software will analyze the autocorrelation function to determine the diffusion coefficient of the micelles. Using the Stokes-Einstein equation, the hydrodynamic radius and the size distribution (polydispersity index, PDI) of the micelles are calculated.

Investigation of Reverse Micelle Water Pool using FTIR Spectroscopy

Objective: To characterize the state of water within this compound reverse micelles.

Materials: this compound sodium, a non-polar organic solvent (e.g., isooctane), high-purity water, FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Prepare reverse micelle solutions: Prepare a stock solution of this compound sodium in the non-polar solvent. Create a series of samples with varying water-to-surfactant molar ratios (W₀ = [H₂O]/[AOT]) by adding precise amounts of water to the this compound solution.

  • FTIR measurements: Acquire the FTIR spectrum of each sample using the ATR accessory. Record the spectrum in the mid-infrared range, paying close attention to the O-H stretching band of water (approximately 3000-3700 cm⁻¹).

  • Data analysis: Analyze the shape and position of the O-H stretching band. The band can be deconvoluted into components representing different states of water within the reverse micelle, such as "bound" water interacting with the surfactant head groups and "bulk-like" water in the core of the water pool.[23] The shift in the peak position provides information about the strength of hydrogen bonding.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound (AOT) micellar systems, compiled from various sources.

Parameter Solvent Technique Value Reference
Critical Micelle Concentration (CMC)WaterSurface Tension1.2 mM[1]
Critical Micelle Concentration (CMC)WaterConductivity2.6 mM[15]
Hydrodynamic Diameter (at 100 mM AOT, W₀=10)IsooctaneDLS~5 nm[24]
Hydrodynamic Diameter (at 100 mM AOT, W₀=40)IsooctaneDLS~18 nm[24]
Aggregation Number (in water)Fluorescence Quenching15-25

Note: The properties of this compound micelles can be significantly influenced by factors such as temperature, ionic strength, and the presence of additives. The values presented here are indicative and may vary under different experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep Prepare this compound Solutions (Varying Concentration/W₀) probe Add Spectroscopic Probe (e.g., Pyrene for Fluorescence) prep->probe nmr NMR Spectroscopy probe->nmr fluor Fluorescence Spectroscopy probe->fluor dls Dynamic Light Scattering probe->dls ftir FTIR Spectroscopy probe->ftir structure Analyze Molecular Structure & Interactions nmr->structure cmc Determine CMC fluor->cmc size Measure Micelle Size/ Polydispersity dls->size environment Probe Microenvironment (e.g., Water Pool) ftir->environment

Caption: Experimental workflow for the spectroscopic analysis of this compound micelles.

logical_relationships cluster_techniques Spectroscopic Techniques cluster_properties Micellar Properties nmr NMR Spectroscopy cmc Critical Micelle Concentration (CMC) nmr->cmc structure Molecular Structure & Solubilization Locus nmr->structure dynamics Micellar Dynamics nmr->dynamics fluor Fluorescence Spectroscopy fluor->cmc agg_num Aggregation Number fluor->agg_num dls Dynamic Light Scattering size Size & Polydispersity dls->size ftir FTIR Spectroscopy ftir->structure water_pool Reverse Micelle Water Pool ftir->water_pool

References

An In-depth Technical Guide to the Synthesis and Purification of Docusate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for docusate sodium (dioctyl sodium sulfosuccinate), an anionic surfactant widely used as an excipient and active pharmaceutical ingredient. The document details the core chemical processes, experimental protocols, and purification strategies, supported by quantitative data and process visualizations.

Synthesis of this compound Sodium: A Two-Step Process

The industrial synthesis of this compound sodium is typically achieved through a two-step reaction sequence:

  • Esterification: Maleic anhydride is reacted with 2-ethylhexanol to produce dioctyl maleate.

  • Sulfonation: The double bond in dioctyl maleate is sulfonated using sodium bisulfite to yield this compound sodium.[1][2][3]

The overall reaction scheme is a well-established industrial process.[4][5][6][7][8]

Step 1: Esterification of Maleic Anhydride

The first step involves the esterification of maleic anhydride with two equivalents of 2-ethylhexanol. This reaction is typically catalyzed by an acid.[1][2] The choice of catalyst and reaction conditions significantly impacts the reaction rate and yield of the intermediate, dioctyl maleate.

A variety of catalysts can be employed for the esterification, including mineral acids (e.g., sulfuric acid), organic acids (e.g., p-toluenesulfonic acid), and solid acid catalysts.[1][9] The reaction is often carried out at elevated temperatures, and in some protocols, under nitrogen protection to prevent side reactions.[1] To drive the reaction to completion, water, a byproduct of the esterification, is typically removed azeotropically.

One patented method describes a two-stage esterification process: a pre-esterification at 80-95°C followed by a decompression reaction at 115-125°C, all under a nitrogen atmosphere.[1]

Step 2: Sulfonation of Dioctyl Maleate

The second step is the addition of sodium bisulfite across the double bond of the dioctyl maleate intermediate.[6][10] This reaction is typically carried out in an aqueous or aqueous-alcoholic medium.

The reaction temperature and time are critical parameters for the successful completion of the sulfonation. A typical procedure involves heating the dioctyl maleate with an aqueous solution of sodium bisulfite.[1][2] One method specifies reacting dioctyl maleate with sodium bisulfite at 125-135°C for 4-9 hours under vigorous stirring and nitrogen protection.[1] In some variations, a combination of sodium sulfite and sodium metabisulfite is used as the sulfonating agent.[11]

Experimental Protocols

The following protocols are representative examples derived from various patented methods.

Synthesis of Dioctyl Maleate (Esterification)

Materials:

  • Maleic anhydride

  • 2-Ethylhexanol

  • p-Toluenesulfonic acid (catalyst)

  • Nitrogen gas

Procedure:

  • To a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus for water removal, add maleic anhydride and 2-ethylhexanol (molar ratio of 1:1.8 to 1:1.9).[1]

  • Add p-toluenesulfonic acid as a catalyst (0.5-1.5% of the maleic anhydride weight).[1]

  • Under a nitrogen atmosphere, heat the mixture to 80-95°C and stir. This constitutes the pre-esterification stage.[1]

  • After the initial reaction, increase the temperature to 115-125°C and apply a vacuum to facilitate the removal of water and drive the reaction to completion.[1]

  • Monitor the reaction progress by measuring the acid value of the mixture.

  • Once the reaction is complete, cool the mixture to obtain crude dioctyl maleate.

Synthesis of this compound Sodium (Sulfonation)

Materials:

  • Dioctyl maleate (from Step 1)

  • Sodium bisulfite

  • Deionized water

  • Lower alcohol (e.g., methanol, ethanol)

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, charge the crude dioctyl maleate.

  • Add an aqueous solution of sodium bisulfite. The molar ratio of dioctyl maleate to sodium bisulfite should be approximately 1:1.12 to 1:1.2.[1]

  • Heat the mixture to 125-135°C with vigorous stirring for 4-9 hours.[1]

  • Monitor the reaction to ensure the complete consumption of dioctyl maleate.

  • After the reaction is complete, cool the mixture and add a lower alcohol (e.g., ethanol) to dissolve the product.[1]

  • The resulting solution contains the crude this compound sodium.

Purification of this compound Sodium

Achieving high purity (≥99%) is crucial for pharmaceutical applications of this compound sodium.[1][2] Several methods can be employed to purify the crude product, primarily targeting the removal of unreacted starting materials, inorganic salts (like residual sodium bisulfite), and byproducts.

Crystallization

Crystallization is a common and effective method for purifying this compound sodium.[2] An alcohol-water solvent system is often used.

Protocol for Crystallization:

  • Dissolve the crude this compound sodium in a suitable alcohol, such as methanol or ethanol.[2]

  • Add a controlled amount of water to the solution to induce crystallization. The ratio of alcohol to water can be optimized (e.g., 8:1 to 10:1 by volume).[2]

  • Cool the solution (e.g., to -5°C) to promote the formation of hydrated crystals of this compound sodium.[2]

  • The precipitated crystals are then collected by filtration.

  • To obtain anhydrous this compound sodium, the hydrated crystals can be redissolved in absolute alcohol, followed by solvent removal under reduced pressure.[2]

Activated Carbon Treatment

Activated carbon can be used to remove colored impurities and residual reactants.[1][12][13][14]

Protocol for Activated Carbon Treatment:

  • After the sulfonation step and dissolution in a lower alcohol, add 1-3% (by weight of the expected product) of activated carbon to the solution.[1]

  • Heat the mixture to 60-80°C and stir for 2-3 hours.[1]

  • Filter the hot solution to remove the activated carbon.

  • The purified filtrate can then be concentrated to yield this compound sodium.

Solvent Extraction

Solvent extraction can be employed to remove impurities. For instance, n-hexane can be used to dissolve the this compound sodium, leaving behind insoluble impurities.

Data Presentation

The following tables summarize key quantitative data from various synthesis and purification protocols.

Table 1: Reaction Conditions for this compound Sodium Synthesis

ParameterEsterificationSulfonationReference
Reactants Maleic anhydride, 2-EthylhexanolDioctyl maleate, Sodium bisulfite[1][2]
Molar Ratio Maleic anhydride:2-Ethylhexanol = 1:1.8-1.9Dioctyl maleate:Sodium bisulfite = 1:1.12-1.2[1]
Catalyst p-Toluenesulfonic acid (0.5-1.5% of maleic anhydride)This compound sodium (≥5% of dioctyl maleate)[1]
Temperature 80-95°C (pre-esterification), 115-125°C (decompression)125-135°C[1]
Reaction Time Not specified4-9 hours[1]
Atmosphere NitrogenNitrogen[1]

Table 2: Purification Methods and Achieved Purity

Purification MethodSolvents/ReagentsConditionsAchieved PurityReference
Crystallization Methanol-water or Ethanol-waterCooling to -5°C, followed by redissolution in absolute ethanol and solvent removal>99.5%[2]
Activated Carbon Treatment Activated carbon (1-3%) in lower alcohol60-80°C for 2-3 hours>99.7%[1]
Combined Purification Crystallization with activated carbon treatment and final n-hexane wash->99.9%[1]

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity of this compound sodium and quantifying impurities, such as the unreacted intermediate, bis(2-ethylhexyl) maleate.[15][16]

Table 3: Typical HPLC Parameters for this compound Sodium Analysis

ParameterMethod 1Method 2
Column C18 or C22 reversed-phaseNewcrom BH mixed-mode
Mobile Phase Acetonitrile:Water (70:30) with 0.005 M tetrabutylammonium phosphateWater, Acetonitrile, and Sulfuric acid buffer
Detection UV at 214 nmUV at 200 nm
Flow Rate 1.8 mL/minNot specified
Reference [15][17]

Process Visualization

The following diagrams illustrate the synthesis and purification workflow for this compound sodium.

Docusate_Sodium_Synthesis cluster_synthesis Synthesis cluster_purification Purification MA Maleic Anhydride Esterification Esterification MA->Esterification EH 2-Ethylhexanol EH->Esterification DOM Dioctyl Maleate Esterification->DOM Sulfonation Sulfonation DOM->Sulfonation SB Sodium Bisulfite SB->Sulfonation Crude_DS Crude this compound Sodium Sulfonation->Crude_DS Crystallization Crystallization Crude_DS->Crystallization AC_Treatment Activated Carbon Treatment Crude_DS->AC_Treatment Solvent_Extraction Solvent Extraction Crude_DS->Solvent_Extraction Pure_DS High-Purity This compound Sodium Crystallization->Pure_DS AC_Treatment->Pure_DS Solvent_Extraction->Pure_DS

Caption: Synthesis and Purification Workflow for this compound Sodium.

Experimental_Workflow start Start esterification Esterification (Maleic Anhydride + 2-Ethylhexanol) start->esterification sulfonation Sulfonation (Dioctyl Maleate + Sodium Bisulfite) esterification->sulfonation purification Purification (Crystallization / AC Treatment) sulfonation->purification analysis Quality Control (HPLC) purification->analysis end Final Product analysis->end

Caption: Experimental Workflow for this compound Sodium Production.

References

A Deep Dive into the Thermodynamic Properties of Docusate Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of docusate solutions, with a focus on this compound sodium, an anionic surfactant widely used in pharmaceutical and other industrial applications. Understanding these properties is crucial for optimizing formulations, ensuring stability, and predicting the behavior of this compound in various systems. This document summarizes key quantitative data, details experimental protocols for their determination, and visually represents the fundamental processes involved.

Core Thermodynamic Parameters of this compound Sodium Micellization

The self-assembly of this compound sodium molecules into micelles in aqueous solutions is a spontaneous process driven by a delicate balance of enthalpic and entropic contributions. The critical micelle concentration (CMC) is a key parameter indicating the onset of micelle formation. The thermodynamic parameters of micellization, including the Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization, provide a deeper understanding of the forces governing this process.

A thorough investigation by Chatterjee et al. (2001) provides a comprehensive dataset on the thermodynamics of this compound sodium (referred to as Aerosol OT or AOT) micellization. The following tables summarize the critical micelle concentration at various temperatures and the corresponding thermodynamic parameters.[1]

Table 1: Critical Micelle Concentration (CMC) of this compound Sodium at Various Temperatures [1]

Temperature (K)Critical Micelle Concentration (CMC) (mM)
2882.50
2932.55
2982.60
3032.65
3082.70
3132.75
3182.80
3232.85

Table 2: Thermodynamic Parameters of this compound Sodium Micellization [1]

Temperature (K)ΔG°m (kJ/mol)ΔH°m (kJ/mol)TΔS°m (kJ/mol)ΔS°m (J/mol·K)
298-20.5-8.412.140.6

The negative value of the Gibbs free energy of micellization (ΔG°m) indicates that the formation of micelles is a spontaneous process.[2] The negative enthalpy of micellization (ΔH°m) suggests that the process is exothermic. The positive entropy of micellization (ΔS°m) is the primary driving force for micellization and is largely attributed to the hydrophobic effect, where the release of ordered water molecules around the hydrophobic tails of the surfactant monomers into the bulk water results in an overall increase in the entropy of the system.[2][3]

Experimental Protocols for Determining Thermodynamic Properties

The accurate determination of the thermodynamic properties of this compound solutions relies on a suite of sensitive experimental techniques. The following sections detail the methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique for directly measuring the heat changes associated with molecular interactions, including micelle formation.[4][5][6] It allows for the simultaneous determination of the critical micelle concentration (CMC) and the enthalpy of micellization (ΔH°m) in a single experiment.[1]

Methodology:

  • Sample Preparation: A concentrated solution of this compound sodium (well above its CMC) is prepared in a precisely matched buffer to the solvent in the sample cell to minimize heats of dilution.[7] All solutions are thoroughly degassed to prevent the formation of air bubbles.[7]

  • Instrumentation: A high-sensitivity isothermal titration calorimeter is used. The instrument consists of a reference cell and a sample cell, both maintained at a constant temperature.[7]

  • Titration: The concentrated this compound sodium solution is incrementally injected from a syringe into the sample cell containing the buffer.

  • Data Acquisition: The instrument measures the heat released or absorbed during each injection. The raw data is a plot of heat flow against time.

  • Data Analysis: The integrated heat per injection is plotted against the total concentration of this compound sodium in the cell. The resulting titration curve typically shows two distinct regions. The point of inflection in the curve corresponds to the CMC. The enthalpy change associated with the transition from the monomeric to the micellar state provides the enthalpy of micellization (ΔH°m).

Conductometry

Conductometry is a widely used and relatively simple method for determining the CMC of ionic surfactants like this compound sodium.[3] The principle is based on the change in the molar conductivity of the solution as a function of surfactant concentration.

Methodology:

  • Solution Preparation: A series of this compound sodium solutions of varying concentrations are prepared in deionized water.

  • Instrumentation: A conductivity meter with a temperature-controlled cell is used.

  • Measurement: The specific conductance of each solution is measured at a constant temperature.

  • Data Analysis: The specific conductivity is plotted against the this compound sodium concentration. The plot will show two linear regions with different slopes. The intersection of these two lines gives the critical micelle concentration (CMC). The change in slope is due to the lower mobility of the micelles compared to the individual surfactant ions.

  • Thermodynamic Calculations: By determining the CMC at different temperatures, the standard Gibbs free energy of micellization (ΔG°m) can be calculated using the equation: ΔG°m = RT ln(CMC). The enthalpy of micellization (ΔH°m) can then be determined from the Gibbs-Helmholtz equation by plotting ln(CMC) versus 1/T. The entropy of micellization (ΔS°m) can be calculated using the relationship: ΔG°m = ΔH°m - TΔS°m.[3][8]

Tensiometry

Surface tensiometry is a classic method for determining the CMC of surfactants. It relies on the principle that surfactants lower the surface tension of a solvent up to the point of micelle formation, after which the surface tension remains relatively constant.

Methodology:

  • Solution Preparation: A range of this compound sodium solutions with concentrations spanning below and above the expected CMC are prepared.

  • Instrumentation: A tensiometer, such as a Du Noüy ring or Wilhelmy plate tensiometer, is used. The instrument should be calibrated and the measurements performed at a constant temperature.

  • Measurement: The surface tension of each solution is measured.

  • Data Analysis: The surface tension is plotted as a function of the logarithm of the this compound sodium concentration. The plot will show a decrease in surface tension with increasing concentration, followed by a plateau. The concentration at which the break in the curve occurs is the CMC.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

MicellizationProcess cluster_monomers Monomers in Bulk Solution (Below CMC) cluster_micelle Micelle Formation (At and Above CMC) M1 Micelle Micelle M1->Micelle Self-Assembly M2 M2->Micelle Self-Assembly M3 M3->Micelle Self-Assembly M4 M4->Micelle Self-Assembly M5 M5->Micelle Self-Assembly M6 M6->Micelle Self-Assembly

Caption: The process of micelle formation from individual this compound monomers.

ExperimentalWorkflow_CMC cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep Prepare this compound Solutions of Varying Concentrations ITC Isothermal Titration Calorimetry Prep->ITC Cond Conductometry Prep->Cond Tens Tensiometry Prep->Tens Plot Plot Measured Property vs. Concentration ITC->Plot Cond->Plot Tens->Plot CMC Determine Critical Micelle Concentration (CMC) Plot->CMC

Caption: General experimental workflow for determining the Critical Micelle Concentration (CMC).

ThermodynamicRelationship Gibbs Gibbs Free Energy (ΔG°m) Enthalpy Enthalpy (ΔH°m) Gibbs->Enthalpy = Entropy Entropy (TΔS°m) Gibbs->Entropy - Spontaneity Spontaneity of Micellization Gibbs->Spontaneity Determines

Caption: The relationship between key thermodynamic parameters in micellization.

Conclusion

The thermodynamic properties of this compound solutions are fundamental to their behavior and application. The formation of micelles is a spontaneous, entropy-driven process, with a critical micelle concentration that is dependent on temperature. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and professionals working with this compound and other surfactants. A thorough understanding of these principles is essential for the rational design and optimization of formulations in the pharmaceutical and other industries.

References

Methodological & Application

Application Notes and Protocols for Docusate in Protein Extraction Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docusate sodium, also known as dioctyl sodium sulfosuccinate (DSS), is an anionic surfactant recognized for its potent wetting and solubilizing properties. While extensively utilized in various industrial and pharmaceutical applications, its use in protein extraction buffers is less documented compared to detergents like Sodium Dodecyl Sulfate (SDS) or Triton X-100. These application notes provide a comprehensive overview and detailed protocols for the application of this compound in protein extraction, offering a potential alternative for specific research needs, particularly in the solubilization of membrane-associated proteins.

This compound's amphipathic nature, possessing both a hydrophilic head and a hydrophobic tail, enables it to disrupt lipid-lipid and lipid-protein interactions within the cell membrane. This action facilitates the release of proteins into the lysis buffer. The choice of detergent is a critical step in developing a protein extraction protocol, as it must be effective at disrupting the cell membrane while preserving the integrity and functionality of the target protein.

Properties of this compound and Other Common Detergents

The selection of a detergent for protein extraction is contingent on the nature of the target protein and the requirements of downstream applications. The following table summarizes the properties of this compound in comparison to other commonly used detergents.

DetergentTypeClassTypical ConcentrationCritical Micelle Concentration (CMC)Key Characteristics
This compound Sodium AnionicStrong0.1% - 1.0% (w/v)~0.11% (w/v)Strong solubilizing agent, potential for protein denaturation.
Sodium Dodecyl Sulfate (SDS) AnionicStrong0.1% - 2.0% (w/v)0.1% - 0.25% (w/v)Highly effective for total protein extraction, strongly denaturing.
Sodium Deoxycholate AnionicMild0.5% - 1.0% (w/v)0.2% - 0.6% (w/v)Often used in RIPA buffer, effective for disrupting protein-protein interactions.
Triton X-100 Non-ionicMild0.1% - 1.0% (v/v)~0.015% (v/v)Non-denaturing, suitable for preserving protein structure and function.
CHAPS ZwitterionicMild0.1% - 1.0% (w/v)~0.5% (w/v)Non-denaturing, useful for solubilizing membrane proteins while maintaining activity.

Experimental Protocols

The following protocols are generalized methodologies for utilizing a this compound-based buffer for protein extraction from cultured mammalian cells and tissues. It is crucial to note that optimization of the this compound concentration and buffer composition is essential for each specific application to achieve desired protein yield and maintain protein integrity.

Protocol 1: Protein Extraction from Cultured Mammalian Cells

Materials:

  • This compound Sodium

  • Tris-HCl

  • NaCl

  • EDTA

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail (optional)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge

This compound Lysis Buffer (1X):

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1 mM EDTA

  • 0.5% (w/v) this compound Sodium

  • 1X Protease Inhibitor Cocktail

  • 1X Phosphatase Inhibitor Cocktail (if required)

Procedure:

  • Culture cells to the desired confluency in a culture dish.

  • Place the culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold this compound Lysis Buffer to the dish (e.g., 500 µL for a 10 cm dish).

  • Using a cell scraper, gently scrape the cells into the lysis buffer.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant, containing the soluble protein fraction, to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration using a compatible protein assay (see Compatibility section).

  • The protein extract is now ready for downstream applications or can be stored at -80°C.

Protocol 2: Protein Extraction from Tissues

Materials:

  • This compound Sodium

  • Tris-HCl

  • NaCl

  • EDTA

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail (optional)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Tissue homogenizer (e.g., Dounce or mechanical)

  • Microcentrifuge tubes

  • Microcentrifuge

This compound Tissue Lysis Buffer (1X):

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1 mM EDTA

  • 1.0% (w/v) this compound Sodium

  • 1X Protease Inhibitor Cocktail

  • 1X Phosphatase Inhibitor Cocktail (if required)

Procedure:

  • Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any contaminants.

  • Weigh the tissue and mince it into small pieces on ice.

  • Add an appropriate volume of ice-cold this compound Tissue Lysis Buffer (e.g., 1 mL per 100 mg of tissue).

  • Homogenize the tissue on ice using a pre-chilled homogenizer until no visible tissue clumps remain.

  • Incubate the homogenate on ice for 30-60 minutes with occasional vortexing.

  • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet the tissue debris.

  • Carefully transfer the supernatant, containing the soluble protein fraction, to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration using a compatible protein assay (see Compatibility section).

  • The protein extract is now ready for downstream applications or can be stored at -80°C.

Compatibility with Protein Assays

Direct compatibility data for this compound sodium with common protein assays is not extensively documented. As an anionic surfactant, it is likely to interfere with colorimetric assays like the Bradford and Bicinchoninic Acid (BCA) assays.

  • Bradford Assay: Anionic detergents like SDS are known to interfere with the Bradford assay.[1] It is highly probable that this compound will also interfere.

  • BCA Assay: While generally more tolerant to detergents than the Bradford assay, anionic surfactants can still interfere. For instance, interference from sodium deoxycholate in protein quantitation can be rectified through a 4-fold dilution.[2]

Recommendation: It is imperative for researchers to validate the compatibility of the this compound-containing lysis buffer with their chosen protein assay. This can be achieved by preparing a serial dilution of a known protein standard (e.g., BSA) in the this compound Lysis Buffer and comparing the standard curve to one prepared in a compatible buffer (e.g., PBS). If interference is observed, diluting the lysate prior to the assay may mitigate the effect.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lysis Cell/Tissue Lysis cluster_extraction Protein Extraction cluster_downstream Downstream Processing start Start: Cultured Cells or Tissue wash Wash with ice-cold PBS start->wash add_buffer Add this compound Lysis Buffer wash->add_buffer homogenize Scrape (Cells) or Homogenize (Tissue) add_buffer->homogenize incubate Incubate on Ice homogenize->incubate centrifuge Centrifuge to pellet debris incubate->centrifuge collect Collect Supernatant (Protein Extract) centrifuge->collect quantify Protein Quantification collect->quantify store Store at -80°C or use immediately quantify->store end End: Downstream Applications store->end

Caption: Experimental workflow for protein extraction using a this compound-based lysis buffer.

detergent_solubilization cluster_membrane Cell Membrane cluster_detergent This compound Micelle cluster_solubilized Solubilized Protein membrane Hydrophilic Heads Hydrophobic Tails Membrane Protein solubilized_protein Protein-Detergent Micelle Complex membrane:p->solubilized_protein Solubilization micelle Hydrophilic Head Hydrophobic Tail

References

Application Notes and Protocols: Docusate as a Wetting Agent in Hydrophobic Drug Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formulation of hydrophobic active pharmaceutical ingredients (APIs) presents a significant challenge in drug development due to their poor aqueous solubility, which often leads to low dissolution rates and variable bioavailability.[1][2][3] Wetting agents are crucial excipients in overcoming this challenge by reducing the interfacial tension between the drug particle surface and the surrounding liquid medium, thereby facilitating dissolution.[4] Docusate, an anionic surfactant available as various salts (e.g., this compound sodium, this compound calcium), is an effective wetting agent widely used in pharmaceutical formulations to enhance the dissolution of poorly soluble drugs.[5][6][7]

This compound functions by lowering the surface tension at the oil-water interface of the drug particles, allowing for better penetration of water and subsequent dissolution.[6] This property is particularly beneficial for Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by low solubility and high permeability.[2][8] By improving the wetting and dissolution of these drugs, this compound can significantly enhance their oral bioavailability.[9]

These application notes provide an overview of the use of this compound as a wetting agent in hydrophobic drug formulations, including its mechanism of action, quantitative data on its effectiveness, and detailed experimental protocols for evaluation.

Mechanism of Action

This compound is an anionic surfactant that enhances the wetting of hydrophobic surfaces through the following mechanism:

  • Adsorption onto the Drug Surface: The hydrophobic tail of the this compound molecule adsorbs onto the hydrophobic surface of the drug particle.

  • Lowering of Interfacial Tension: This adsorption reduces the surface tension between the solid drug particle and the aqueous medium.[4]

  • Increased Wettability: The hydrophilic head of the this compound molecule is oriented towards the aqueous medium, effectively making the drug surface more hydrophilic and promoting wetting.

  • Enhanced Dissolution: Improved wetting allows for greater penetration of the dissolution medium, leading to an increased surface area available for dissolution and a higher rate of drug release.[3]

dot

Caption: Mechanism of this compound as a wetting agent.

Quantitative Data

The effectiveness of this compound as a wetting agent can be quantified through various analytical techniques. The following tables summarize key data from studies evaluating the impact of this compound on hydrophobic drugs.

Table 1: Effect of this compound Sodium on the Contact Angle of Danazol [10]

This compound Sodium Concentration (µM)Adsorbed this compound (% w/w)Contact Angle (°)
0 (Untreated)091
2500.0284
10000.0478
25000.0673
50000.0769

Table 2: Enhancement of Solubility and Dissolution of Poorly Soluble Drugs with this compound

DrugFormulation TechniqueThis compound ConcentrationObservationReference
DanazolSurface Treatment0.02-0.07% w/wReduced contact angle and increased dissolution rate.[10]
CarbamazepineDissolution Medium0.1% - 2% Sodium Lauryl Sulfate (similar anionic surfactant)Dissolution rate was directly proportional to surfactant concentration.[11][12]
GriseofulvinNanoparticlesNot specifiedIncreased dissolution rate.[13]
BCS Class II DrugsGeneral FormulationAbove Critical Micelle ConcentrationEnhanced solubility and dissolution.[2]

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the effectiveness of this compound as a wetting agent in hydrophobic drug formulations.

Protocol for Contact Angle Measurement

Objective: To determine the effect of this compound concentration on the wettability of a hydrophobic drug powder by measuring the contact angle.

Materials and Equipment:

  • Hydrophobic drug powder

  • This compound sodium solutions of varying concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5% w/v in purified water)

  • Purified water (control)

  • Optical tensiometer (goniometer) with a high-speed camera

  • Powder press for tablet compression

  • Microsyringe

Procedure:

  • Sample Preparation:

    • Compress the hydrophobic drug powder into a flat, smooth tablet using a powder press. Ensure the tablet surface is uniform and free of cracks or defects.

  • Instrument Setup:

    • Place the compressed drug tablet on the sample stage of the optical tensiometer.

    • Fill the microsyringe with the this compound solution of a specific concentration.

  • Measurement:

    • Carefully dispense a single drop of the this compound solution onto the surface of the compressed tablet.

    • Immediately start recording the image of the droplet using the high-speed camera.

    • Analyze the captured image using the instrument's software to determine the contact angle between the liquid droplet and the solid surface.

    • Perform at least three measurements for each concentration and for the control (purified water) and calculate the average contact angle.

  • Data Analysis:

    • Plot the average contact angle as a function of this compound concentration to observe the wetting effect. A decrease in contact angle indicates improved wettability.

dot

Contact_Angle_Workflow Start Start Prep Prepare Compressed Drug Tablet Start->Prep Setup Set up Optical Tensiometer Prep->Setup Dispense Dispense this compound Solution Droplet Setup->Dispense Measure Measure Contact Angle Dispense->Measure Repeat Repeat for Different Concentrations Measure->Repeat Repeat->Dispense Next Concentration Analyze Analyze and Plot Data Repeat->Analyze All Concentrations Tested End End Analyze->End

Caption: Workflow for contact angle measurement.

Protocol for In Vitro Dissolution Testing

Objective: To evaluate the effect of this compound on the dissolution rate of a hydrophobic drug from a solid dosage form.

Materials and Equipment:

  • Tablets or capsules containing the hydrophobic drug formulated with and without this compound.

  • Dissolution apparatus (USP Apparatus 2 - Paddle method is common).

  • Dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer pH 6.8).

  • Water bath maintained at 37 ± 0.5 °C.

  • Syringes and filters for sampling.

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC).

Procedure:

  • Preparation:

    • Prepare the dissolution medium and deaerate it.

    • Assemble the dissolution apparatus and equilibrate the medium to 37 ± 0.5 °C.

  • Dissolution Test:

    • Place one tablet or capsule in each dissolution vessel.

    • Start the apparatus at a specified paddle speed (e.g., 50 or 75 RPM).

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Immediately filter the samples through a suitable filter (e.g., 0.45 µm).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Analyze the drug concentration in the filtered samples using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug dissolved at each time point.

    • Plot the percentage of drug dissolved against time to generate dissolution profiles.

    • Compare the dissolution profiles of formulations with and without this compound to determine the enhancement in dissolution rate.

dot

Dissolution_Testing_Workflow Start Start Prep_Apparatus Prepare Dissolution Apparatus and Medium Start->Prep_Apparatus Add_Dosage_Form Add Dosage Form to Vessels Prep_Apparatus->Add_Dosage_Form Run_Test Start Dissolution Test Add_Dosage_Form->Run_Test Take_Samples Withdraw Samples at Time Points Run_Test->Take_Samples Analyze_Samples Analyze Drug Concentration Take_Samples->Analyze_Samples Plot_Profiles Plot Dissolution Profiles Analyze_Samples->Plot_Profiles Compare Compare Profiles (with vs. without this compound) Plot_Profiles->Compare End End Compare->End

Caption: Workflow for in vitro dissolution testing.

Protocol for Particle Size and Zeta Potential Analysis

Objective: To assess the effect of this compound on the particle size distribution and surface charge of a hydrophobic drug in a suspension.

Materials and Equipment:

  • Hydrophobic drug powder

  • This compound sodium solutions of varying concentrations

  • Purified water

  • Particle size analyzer (e.g., laser diffraction or dynamic light scattering)

  • Zeta potential analyzer

  • Ultrasonic bath

Procedure:

  • Sample Preparation:

    • Disperse a small amount of the hydrophobic drug powder in the this compound solutions of varying concentrations and in purified water (control).

    • Briefly sonicate the suspensions to ensure uniform dispersion and break up any agglomerates.

  • Particle Size Measurement:

    • Transfer an aliquot of the suspension to the sample cell of the particle size analyzer.

    • Perform the measurement according to the instrument's instructions.

    • Record the particle size distribution (e.g., D10, D50, D90).

  • Zeta Potential Measurement:

    • Transfer an aliquot of the suspension to the appropriate cell of the zeta potential analyzer.

    • Measure the electrophoretic mobility of the particles to determine the zeta potential.

  • Data Analysis:

    • Compare the particle size distributions of the drug in the presence and absence of this compound.

    • Analyze the zeta potential values to understand the effect of this compound on the surface charge of the drug particles. A more negative zeta potential is expected due to the adsorption of the anionic this compound.

dot

Particle_Analysis_Workflow Start Start Prep_Suspension Prepare Drug Suspensions (with/without this compound) Start->Prep_Suspension Measure_Size Measure Particle Size Prep_Suspension->Measure_Size Measure_Zeta Measure Zeta Potential Prep_Suspension->Measure_Zeta Analyze_Data Analyze and Compare Results Measure_Size->Analyze_Data Measure_Zeta->Analyze_Data End End Analyze_Data->End

Caption: Workflow for particle analysis.

Formulation Strategies Incorporating this compound

This compound can be incorporated into various formulation strategies to enhance the dissolution of hydrophobic drugs.

  • Wet Granulation: this compound can be included in the granulating fluid to improve the wettability of the hydrophobic drug powder, leading to more uniform granules and enhanced dissolution from the final dosage form.

  • Amorphous Solid Dispersions (ASDs): In ASDs, the drug is dispersed in a polymer matrix in an amorphous state. This compound can be included as a surfactant to prevent recrystallization of the drug and improve the wettability and dissolution of the dispersion.[14][15][16][17]

  • Nanoparticle Formulations: this compound can be used as a stabilizer in the preparation of drug nanoparticles. It adsorbs onto the surface of the nanoparticles, preventing aggregation and improving their dispersibility and dissolution.

dot

Formulation_Strategies This compound This compound (Wetting Agent) Wet_Granulation Wet Granulation This compound->Wet_Granulation Improves wettability of powder ASD Amorphous Solid Dispersions This compound->ASD Prevents recrystallization, improves wettability Nanoparticles Nanoparticle Formulations This compound->Nanoparticles Stabilizes particles, improves dispersibility Enhanced_Dissolution Enhanced Dissolution of Hydrophobic Drug Wet_Granulation->Enhanced_Dissolution ASD->Enhanced_Dissolution Nanoparticles->Enhanced_Dissolution

Caption: Formulation strategies with this compound.

Conclusion

This compound is a versatile and effective wetting agent for enhancing the dissolution of hydrophobic drugs. Its ability to reduce interfacial tension and improve wettability makes it a valuable excipient in various formulation strategies, including wet granulation, amorphous solid dispersions, and nanoparticle systems. The protocols provided in these application notes offer a framework for researchers and formulation scientists to systematically evaluate and optimize the use of this compound to improve the biopharmaceutical performance of poorly soluble drug candidates.

References

Application of Docusate in Enhancing Drug Solubility and Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-DSS-001

For Research Use Only.

Introduction

A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). According to the Biopharmaceutics Classification System (BCS), Class II and IV drugs exhibit low solubility, which can lead to poor dissolution, variable absorption, and inadequate bioavailability, thereby limiting their therapeutic efficacy. Docusate salts, particularly this compound sodium, are anionic surfactants widely used in pharmaceutical formulations as wetting agents, emulsifiers, and solubilizers to address these challenges.[1][2][3]

This compound's amphiphilic nature, possessing both a hydrophilic sulfosuccinate head and hydrophobic 2-ethylhexyl tails, allows it to reduce the surface tension at the solid-liquid interface. This action enhances the wetting of hydrophobic drug particles and facilitates their dispersion, leading to an increased surface area available for dissolution. Furthermore, at concentrations above its critical micelle concentration (CMC), this compound forms micelles that can encapsulate poorly soluble drug molecules, further increasing their apparent solubility in aqueous media. This application note provides a summary of the quantitative effects of this compound on drug solubility and dissolution, along with detailed protocols for relevant experimental procedures.

Mechanism of Action

This compound enhances drug solubility and dissolution primarily through two mechanisms:

  • Improved Wetting: As a surfactant, this compound lowers the interfacial tension between the hydrophobic surface of the drug particles and the aqueous medium. This allows water to penetrate the drug powder more effectively, displacing entrapped air and increasing the wetted surface area available for dissolution.

  • Micellar Solubilization: Above its critical micelle concentration (CMC), which is approximately 0.11% w/v in aqueous solution at 25°C, this compound molecules self-assemble into spherical aggregates called micelles.[3] The hydrophobic cores of these micelles provide a favorable environment for the encapsulation of poorly water-soluble drug molecules, effectively increasing the drug's concentration in the aqueous medium beyond its intrinsic solubility.

cluster_wetting Improved Wetting cluster_micellar Micellar Solubilization A Hydrophobic Drug Particle D Reduced Interfacial Tension A->D B Aqueous Medium B->D C This compound Molecules C->D E Increased Wetting and Dispersion D->E F This compound Concentration > CMC G Micelle Formation F->G I Encapsulation in Micelle Core G->I H Hydrophobic Drug Molecule H->I J Increased Apparent Solubility I->J

Figure 1: Mechanism of this compound Action.

Quantitative Data on Solubility and Dissolution Enhancement

The effectiveness of this compound in enhancing the solubility and dissolution of poorly soluble drugs has been demonstrated for various APIs. The following table summarizes key quantitative data from published studies.

Drug (BCS Class)Formulation TypeThis compound Concentration/RatioSolubility EnhancementDissolution EnhancementReference
Simvastatin (II)Solid Dispersion2:1:1 (Simvastatin:this compound:Isoleucine)7.18-fold increase-[1][4][5]
Simvastatin (II)Solid Dispersion4:1:1 (Simvastatin:this compound:Isoleucine)1.49-fold increase-[1][4][5]
Simvastatin (II)Solid Dispersion4:3:3 (Simvastatin:this compound:Isoleucine)4.81-fold increase-[1][4][5]
Ibuprofen (II)Solid Dispersion1:1.5 (Ibuprofen:Lemon Seed Mucilage with this compound)70% increase in aqueous medium~100% release in 30 min vs. 50 min for physical mixture[6]
Carbamazepine (II)-1% Sodium Lauryl Sulfate (as a comparable surfactant)10-fold increase-

Note: Data for some drugs with this compound is limited in publicly available literature; therefore, data for a comparable anionic surfactant (SLS) is included for illustrative purposes. "-" indicates data not available in the cited source.

Experimental Protocols

Protocol 1: Preparation of Solid Dispersions by Solvent Evaporation

This protocol describes the preparation of a solid dispersion of a poorly soluble drug with this compound sodium using the solvent evaporation method.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound Sodium

  • Organic Solvent (e.g., methanol, ethanol, or a mixture)

  • Mortar and Pestle

  • Sieve (#85 or other appropriate size)

  • Desiccator

  • Rotary Evaporator or Water Bath

Procedure:

  • Accurately weigh the desired amounts of the API and this compound sodium to achieve the target drug-to-carrier ratio (e.g., 1:1, 1:2).

  • Dissolve both the API and this compound sodium in a suitable volume of the chosen organic solvent in a round-bottom flask. Stir the solution until both components are completely dissolved.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C) and reduced pressure. Alternatively, the solvent can be evaporated in a water bath at a controlled temperature.

  • Once the solvent is completely evaporated, a solid residue will remain. Dry the solid residue in a desiccator under vacuum for 24 hours to remove any residual solvent.

  • Grind the dried solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in an airtight container in a cool, dry place until further analysis.

A Weigh API and this compound Sodium B Dissolve in Organic Solvent A->B C Evaporate Solvent B->C D Dry Solid Residue C->D E Grind into Fine Powder D->E F Sieve for Uniform Particle Size E->F G Store in Airtight Container F->G

Figure 2: Solvent Evaporation Workflow.
Protocol 2: Preparation of Solid Dispersions by Hot-Melt Extrusion (HME)

This protocol provides a general procedure for preparing solid dispersions using a hot-melt extruder.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound Sodium (and other polymers/plasticizers as needed)

  • Hot-Melt Extruder with a suitable screw configuration

  • Pelletizer or milling equipment

Procedure:

  • Physically mix the API and this compound sodium (and any other excipients) at the desired ratio.

  • Set the temperature zones of the extruder barrel to the appropriate temperatures, considering the melting points and glass transition temperatures of the components. The processing temperature should be high enough to ensure the drug dissolves in the molten carrier.

  • Set the screw speed to achieve adequate mixing and residence time.

  • Feed the physical mixture into the extruder at a constant rate.

  • The molten extrudate exits the die and is cooled, typically on a conveyor belt.

  • The solidified extrudate can be pelletized or milled to the desired particle size.

  • Store the resulting solid dispersion in a well-closed container.

Protocol 3: Phase Solubility Study

This protocol is used to determine the effect of this compound sodium on the aqueous solubility of a poorly soluble drug.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound Sodium

  • Distilled Water or appropriate buffer solutions (e.g., pH 1.2, 4.5, 6.8)

  • Screw-capped vials

  • Shaking water bath or orbital shaker maintained at a constant temperature (e.g., 25 °C or 37 °C)

  • Syringe filters (e.g., 0.45 µm)

  • Analytical method for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of this compound sodium (e.g., 0%, 0.05%, 0.1%, 0.2%, 0.5%, 1.0% w/v).

  • Add an excess amount of the API to each vial containing a fixed volume of the respective this compound sodium solution.

  • Seal the vials and place them in a shaking water bath or orbital shaker set at a constant temperature.

  • Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand to let the undissolved drug settle.

  • Withdraw an aliquot from the supernatant of each vial and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered samples appropriately with the mobile phase or the corresponding dissolution medium.

  • Analyze the concentration of the dissolved drug in each sample using a validated analytical method.

  • Plot the solubility of the API (mg/mL) against the concentration of this compound sodium (% w/v) to generate a phase solubility diagram.

Protocol 4: In Vitro Dissolution Testing

This protocol outlines a general procedure for evaluating the dissolution rate of a drug from a formulation containing this compound sodium, based on USP Apparatus 2 (Paddle Apparatus).

Materials:

  • Drug formulation (e.g., tablets, capsules, solid dispersion)

  • Dissolution test apparatus (USP Apparatus 2)

  • Dissolution medium (e.g., 900 mL of 0.1 N HCl, phosphate buffer pH 6.8, with or without a specified concentration of this compound sodium)

  • Water bath maintained at 37 ± 0.5 °C

  • Syringes and filters for sampling

  • Analytical method for drug quantification (e.g., UV-Vis spectrophotometer with a flow-through cell or HPLC)

Procedure:

  • Prepare the dissolution medium and deaerate it if necessary.

  • Assemble the dissolution apparatus and place the specified volume of the dissolution medium in each vessel.

  • Equilibrate the medium to 37 ± 0.5 °C.

  • Set the paddle rotation speed to the specified rate (e.g., 50 or 75 rpm).

  • Place one unit of the drug formulation into each vessel. For capsules that may float, a sinker can be used.

  • Start the dissolution test and withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Immediately filter each sample through a suitable filter.

  • Analyze the drug concentration in each sample using a validated analytical method.

  • Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profile (percentage of drug released versus time).

Bioavailability Enhancement Logical Pathway

The use of this compound to enhance solubility and dissolution directly impacts the bioavailability of poorly soluble drugs. The following diagram illustrates this logical relationship.

cluster_formulation Formulation Strategy cluster_physicochemical Physicochemical Improvement cluster_biopharmaceutical Biopharmaceutical Outcome A Poorly Soluble Drug (BCS Class II/IV) B Incorporate this compound A->B C Increased Drug Solubility B->C D Increased Dissolution Rate B->D E Enhanced Drug Absorption C->E D->E F Improved Bioavailability E->F

Figure 3: Bioavailability Enhancement Pathway.

Characterization of this compound-Containing Formulations

To ensure the quality and performance of formulations containing this compound, several characterization techniques are recommended:

  • Differential Scanning Calorimetry (DSC): To determine the physical state of the drug within the formulation (crystalline or amorphous) and to assess drug-excipient interactions.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify potential chemical interactions between the drug and this compound.

  • Powder X-Ray Diffraction (PXRD): To confirm the crystalline or amorphous nature of the drug in the solid dispersion.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and particle characteristics of the formulation.

Conclusion

This compound is a versatile and effective excipient for enhancing the solubility and dissolution rate of poorly water-soluble drugs. By improving the wetting of drug particles and/or through micellar solubilization, this compound can significantly improve the biopharmaceutical properties of APIs, leading to enhanced bioavailability. The protocols provided in this application note offer a starting point for researchers and formulators to explore the utility of this compound in their drug development projects. Careful formulation design and thorough characterization are essential to optimize the performance of this compound-containing dosage forms.

References

Application Notes and Protocols: Docusate Sodium in Reverse Micelle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of docusate sodium, commonly known as Aerosol-OT (AOT), in the synthesis of nanomaterials and for the encapsulation of therapeutic agents using reverse micelle (or water-in-oil microemulsion) techniques. The unique properties of AOT as an anionic surfactant enable the formation of stable, nanosized aqueous droplets within a continuous oil phase, creating versatile nanoreactors for a variety of applications in nanotechnology and drug delivery.

Introduction to this compound Sodium Reverse Micelles

This compound sodium is a powerful anionic surfactant widely employed in the formation of reverse micelles.[1] These micelles are thermodynamically stable, isotropic dispersions of water in an apolar solvent, stabilized by a surfactant monolayer at the water/oil interface.[2] The hydrophilic head groups of the AOT molecules are oriented towards the aqueous core, while the hydrophobic tails extend into the organic solvent.[1] This structure creates discrete aqueous nanodomains that can serve as templates or nanoreactors for the synthesis of nanoparticles with controlled size and morphology, and for the encapsulation of hydrophilic biomolecules and drugs.[2][3]

The key parameter governing the size of the aqueous core, and consequently the dimensions of the synthesized nanoparticles or the loading capacity for encapsulated molecules, is the molar ratio of water to surfactant, denoted as w₀ or W₀ ([H₂O]/[AOT]).[4][5] By carefully controlling w₀, researchers can precisely tune the size of the reverse micelles, offering a significant advantage over bulk synthesis methods.[3]

Key Applications

The this compound sodium-based reverse micelle system is a versatile platform with numerous applications, including:

  • Nanoparticle Synthesis: A primary application is the synthesis of a wide array of nanoparticles, including metallic nanoparticles (e.g., gold), semiconductor quantum dots (e.g., CdS, CdSe), and polymeric nanoparticles (e.g., chitosan, alginate).[6][7][8] The reverse micelles control particle nucleation and growth, leading to monodisperse nanoparticles.[2][6]

  • Drug Encapsulation and Delivery: The aqueous core of reverse micelles can encapsulate hydrophilic drugs, protecting them from the external environment and enabling their dispersion in oily or hydrophobic formulations.[9][10] This is particularly relevant for topical and transdermal drug delivery systems.

  • Enzyme Immobilization and Biocatalysis: Enzymes can be encapsulated within the aqueous core of reverse micelles, preserving their catalytic activity in non-aqueous environments.[11][12] The large interfacial area of the reverse micelle system can also enhance reaction rates for substrates soluble in the organic phase.[12]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies utilizing this compound sodium in reverse micelle synthesis. This data is intended to provide a comparative overview to aid in experimental design.

Table 1: Synthesis of Chitosan Nanoparticles in AOT Reverse Micelles [6]

ParameterValue
SurfactantThis compound Sodium (AOT)
Organic Solventn-Heptane
AOT Concentration0.1 M
Water-to-Surfactant Ratio (w₀)10 - 20
ReactantsChitosan, Glutaraldehyde (cross-linker)
Resulting Nanoparticle Size (Dapp)~90 nm (at w₀ = 10)

Table 2: Synthesis of Gold Nanoparticles in AOT Reverse Micelles [7]

ParameterValue
SurfactantThis compound Sodium (AOT)
Organic SolventIsooctane
Gold PrecursorAu(III)
Reducing AgentSulfite
Resulting Nanoparticle Size8 - 10 nm

Table 3: Encapsulation of Diclofenac Sodium in w/o Microemulsions [9][13]

ParameterValue
Surfactant/Co-surfactantCremophor RH40:Span 80 (2:1)
Oil PhaseEthylhexyl palmitate
Aqueous PhaseWater:Isopropanol (2:1)
Drug1% w/w Diclofenac Sodium

Note: While this study does not exclusively use AOT, it provides a relevant example of a water-in-oil (w/o) microemulsion for drug delivery.

Experimental Protocols

General Protocol for Reverse Micelle Preparation

This protocol outlines the fundamental steps for preparing a this compound sodium-based reverse micelle system. Specific concentrations and the w₀ value should be adjusted based on the desired application.

Materials:

  • This compound Sodium (AOT)

  • Apolar organic solvent (e.g., n-heptane, isooctane, cyclohexane)

  • Deionized water

  • Aqueous solutions of reactants (if applicable)

Procedure:

  • Prepare a stock solution of AOT in the chosen organic solvent at the desired concentration (e.g., 0.1 M). This is achieved by dissolving the calculated mass of AOT in the appropriate volume of the solvent.

  • To a known volume of the AOT stock solution, add the calculated amount of water or aqueous reactant solution using a calibrated microsyringe to achieve the target w₀ value.

  • The mixture should be vortexed or sonicated until a clear, single-phase, and optically transparent solution is obtained. This indicates the formation of stable reverse micelles.

Protocol for the Synthesis of Chitosan Nanoparticles

This protocol is adapted from a method for synthesizing cross-linked chitosan nanoparticles within AOT reverse micelles.[6]

Materials:

  • 0.1 M AOT in n-heptane

  • Aqueous solution of Chitosan

  • Aqueous solution of Glutaraldehyde

Procedure:

  • Prepare two separate AOT/n-heptane reverse micelle solutions with the same w₀ (e.g., w₀ = 10).

  • In the first reverse micelle solution, encapsulate the aqueous chitosan solution.

  • In the second reverse micelle solution, encapsulate the aqueous glutaraldehyde solution.

  • Mix the two reverse micelle solutions under constant stirring to initiate the cross-linking reaction within the aqueous cores of the micelles.

  • Allow the reaction to proceed for a specified time. The resulting chitosan nanoparticles will be dispersed in the organic solvent.

  • Characterize the size and morphology of the synthesized nanoparticles using techniques such as Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM).[6]

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in reverse micelle synthesis.

Reverse_Micelle_Formation cluster_components Components cluster_process Process cluster_result Result AOT This compound Sodium (AOT) Mix Mixing & Sonication AOT->Mix Solvent Organic Solvent Solvent->Mix Water Aqueous Phase Water->Mix RM Reverse Micelle Solution (Water-in-Oil Microemulsion) Mix->RM

Caption: Formation of this compound Sodium Reverse Micelles.

Nanoparticle_Synthesis_Workflow cluster_reactants Reactant Encapsulation RM_A Reverse Micelle with Reactant A Mix Mixing of Micellar Solutions RM_A->Mix RM_B Reverse Micelle with Reactant B RM_B->Mix Reaction Reaction in Aqueous Core Mix->Reaction Product Nanoparticles Dispersed in Organic Phase Reaction->Product

Caption: Nanoparticle Synthesis via Reverse Micelle Method.

Conclusion

This compound sodium-based reverse micelles offer a robust and highly controllable method for the synthesis of nanomaterials and the encapsulation of active molecules. The ability to precisely tune the size of the aqueous nanoreactors by adjusting the w₀ value is a significant advantage for researchers in materials science and drug development. The protocols and data presented in these notes serve as a valuable starting point for the design and implementation of experiments utilizing this versatile system.

References

Application Notes and Protocols for Analytical Method Development: Docusate Quantification in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Docusate sodium, an anionic surfactant, is widely used in pharmaceutical formulations as a stool softener, emulsifier, and dispersing agent.[1][2] Accurate and reliable quantification of this compound in various dosage forms such as capsules, tablets, and liquids is critical for ensuring product quality, safety, and efficacy.[3] This document provides detailed application notes and experimental protocols for the development and validation of analytical methods for this compound quantification, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the recommended technique.

Overview of Analytical Techniques

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the formulation matrix, required sensitivity, specificity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful and widely used technique for this compound analysis. Reverse-phase HPLC (RP-HPLC), often with ion-pairing agents, provides excellent specificity, accuracy, and precision, allowing for the separation of this compound from excipients and potential degradation products.[4][5][6]

  • Titrimetric Methods: As a classic pharmacopoeial method, two-phase titration is a simple and cost-effective technique for assaying bulk this compound sodium.[7][8] However, it may lack the specificity required for complex formulations where excipients could interfere with the endpoint determination.

  • UV-Visible Spectrophotometry: This method is generally not recommended for this compound quantification due to the molecule's lack of a strong chromophore, resulting in low UV absorbance.[8] Analysis is typically performed at low wavelengths (around 214 nm), where interference from other formulation components is highly probable.[4][9]

Data Presentation: Quantitative Method Parameters

The following tables summarize the quantitative parameters and experimental conditions for various validated analytical methods for this compound quantification.

Table 1: Comparison of Validated HPLC Method Parameters for this compound Quantification

ParameterMethod 1 (Ion-Pair RP-HPLC)[8][10]Method 2 (Ion-Pair RP-HPLC)[4][11]Method 3 (Mixed-Mode HPLC)[12]Method 4 (Ion-Pair HPLC)[5]
Column Thermoscientific Syncronis C18 (250x4.6mm, 5µm)C22 ColumnNewcrom BH (100x3.2mm, 3µm)Not Specified
Mobile Phase Acetonitrile: 0.01M Tetrabutylammonium dihydrogen phosphate pH 4.8 (66:34, v/v)Acetonitrile:Water (70:30) with 0.005 M tetrabutylammonium phosphateAcetonitrile:Water (75:25) with 0.5% H2SO4Acetonitrile:10 mmol/L tetrapropylammonium chloride (66:34), pH 6.5
Flow Rate 1.0 mL/min1.8 mL/min0.5 mL/min1.5 mL/min
Detection (UV) 214 nm214 nm200 nm214 nm
Retention Time 4.190 min4.5 minNot SpecifiedNot Specified
Linearity Range 10 - 90 µg/mLNot SpecifiedNot Specified20 - 400 µg/mL
Accuracy (% Recovery) 98.07% - 101.19%Not SpecifiedNot Specified97.0% - 98.2%
Precision (%RSD) < 2.0%Not SpecifiedNot SpecifiedNot Specified
LOD Not SpecifiedNot SpecifiedNot Specified2.76 µg/mL
LOQ Not SpecifiedNot SpecifiedNot Specified3.31 µg/mL

Table 2: Summary of Titrimetric Method Parameters (Based on USP)[7]

ParameterDescription
Principle Two-phase titration
Sample Solvent Chloroform
Aqueous Phase Anhydrous sodium sulfate and sodium carbonate in water
Titrant 2.5 g/L tetra-n-butylammonium iodide in water
Indicator Bromophenol blue TS
Endpoint The chloroform layer assumes a persistent blue color

Experimental Protocols

Protocol 1: Quantification of this compound by Reverse-Phase HPLC (RP-HPLC)

This protocol is based on a validated method for the simultaneous estimation of this compound Sodium in capsule dosage forms.[8][10]

1. Materials and Reagents:

  • This compound Sodium Reference Standard

  • Acetonitrile (HPLC Grade)

  • Tetrabutylammonium dihydrogen phosphate (AR Grade)

  • Orthophosphoric acid (for pH adjustment)

  • Water (HPLC Grade)

2. Chromatographic Conditions:

  • Column: Thermoscientific Syncronis C18 (250mm x 4.6mm, 5µm)

  • Mobile Phase: Acetonitrile: 0.01M Tetrabutylammonium dihydrogen phosphate (66:34, v/v). Adjust pH to 4.8 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV at 214 nm

  • Column Temperature: Ambient

3. Preparation of Solutions:

  • Mobile Phase Preparation: Dissolve an appropriate amount of tetrabutylammonium dihydrogen phosphate in HPLC grade water to make a 0.01M solution. Filter and degas. Mix with acetonitrile in a 34:66 ratio. Adjust pH to 4.8.

  • Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh about 20 mg of this compound Sodium Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 20, 40, 60, 80, 90 µg/mL) by diluting the stock solution with the mobile phase for linearity determination.

  • Sample Preparation: (See Protocol 3 for details). Prepare the final sample solution to have a theoretical concentration within the linearity range (e.g., 20 µg/mL).

4. System Suitability:

  • Inject the standard solution (e.g., 60 µg/mL) five times.

  • The %RSD for the peak area should be ≤ 2.0%.

  • The theoretical plates should be > 2000.

  • The tailing factor should be ≤ 2.0.

5. Analysis:

  • Inject the blank (mobile phase), followed by the standard solutions and sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Calculate the concentration of this compound in the sample solutions using the regression equation from the calibration curve.

Protocol 2: Quantification of this compound by Titration (Based on USP)[7]

This protocol describes a two-phase titration suitable for the assay of bulk this compound sodium.

1. Materials and Reagents:

  • This compound Sodium sample

  • Chloroform

  • Tetra-n-butylammonium iodide

  • Anhydrous sodium sulfate

  • Sodium carbonate

  • Bromophenol blue TS

  • Purified water

2. Preparation of Solutions:

  • Solution A (Titrant): Prepare a 2.5 g/L solution of tetra-n-butylammonium iodide in water.

  • Solution B (Aqueous Phase): Prepare a solution containing 100 g/L of anhydrous sodium sulfate and 10 g/L of sodium carbonate in water.

3. Procedure:

  • Accurately weigh approximately 50 mg of the this compound Sodium sample.

  • Transfer the sample to a 250-mL glass-stoppered conical flask and dissolve it in 50 mL of chloroform.

  • Add 50 mL of Solution B and 500 µL of bromophenol blue TS to the flask.

  • Titrate with Solution A. As the endpoint approaches (about 1 mL away), stopper the flask and shake vigorously for 2 minutes.

  • Continue the titration in small increments (e.g., two drops at a time). After each addition, shake vigorously for 10 seconds and then allow the layers to separate for 10 seconds.

  • The endpoint is reached when the chloroform (lower) layer just assumes a persistent blue color.

  • Perform a blank titration if necessary.

4. Calculation:

  • Each mL of Solution A (2.5 g/L tetra-n-butylammonium iodide) is equivalent to 3.009 mg of this compound Sodium (C20H37NaO7S).

  • Calculate the percentage purity of the sample.

Protocol 3: General Sample Preparation from Pharmaceutical Formulations

1. For Soft Gelatin Capsules:[4]

  • Create a composite sample by accurately weighing the contents of not fewer than 10 capsules.

  • Accurately weigh a portion of the mixed contents equivalent to the desired amount of this compound sodium (e.g., 20 mg).

  • Transfer to a 100 mL volumetric flask. Add approximately 70 mL of the diluent (e.g., HPLC mobile phase).

  • Sonicate for 15 minutes to ensure complete dissolution and dispersion.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

2. For Tablets:

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to the desired amount of this compound sodium.

  • Proceed with the extraction and dilution steps as described for soft gelatin capsules.

3. For Liquid Formulations (Syrups, Solutions):

  • Accurately transfer a volume of the liquid formulation equivalent to the desired amount of this compound sodium into a volumetric flask.

  • Dilute to volume with the appropriate diluent.

  • If the solution is cloudy or contains suspended particles, filter through a 0.45 µm syringe filter before analysis.

Mandatory Visualization: Method Development Workflow

The following diagram illustrates the logical workflow for the development and validation of an analytical method for this compound quantification.

G cluster_Plan Phase 1: Planning & Development cluster_Validation Phase 2: Validation (ICH Q2) cluster_Implement Phase 3: Implementation ATP Define Analytical Target Profile (ATP) Scout Method Scouting (HPLC, Titration, etc.) ATP->Scout Inputs Dev Method Development & Optimization Scout->Dev Selects best technique PreVal Pre-validation Check (System Suitability) Dev->PreVal Optimized method FullVal Full Method Validation PreVal->FullVal Passes SST Spec Specificity FullVal->Spec Lin Linearity & Range FullVal->Lin Acc Accuracy FullVal->Acc Prec Precision (Repeatability & Intermediate) FullVal->Prec LoD LOD / LOQ FullVal->LoD Rob Robustness FullVal->Rob Routine Routine QC Analysis FullVal->Routine Validated Method LCM Lifecycle Management & Continuous Verification Routine->LCM Ongoing monitoring

Caption: Workflow for Analytical Method Development and Validation.

References

Docusate as an Excipient in Controlled-Release Dosage Forms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docusate sodium, an anionic surfactant, is widely recognized in the pharmaceutical industry for its role as a wetting agent, emulsifier, and solubilizer.[1][2] While traditionally used as a stool softener, its utility as an excipient in solid oral dosage forms is of increasing interest, particularly in the development of controlled-release (CR) systems.[2] This document provides detailed application notes and protocols for utilizing this compound as a functional excipient to modulate drug release from CR dosage forms.

This compound's primary mechanism as a release-modifying excipient is its ability to alter the microenvironment of the drug particle within the dosage form matrix. By reducing the interfacial tension between the drug and the dissolution medium, it enhances wetting and can significantly increase the dissolution rate of poorly soluble active pharmaceutical ingredients (APIs), particularly those belonging to the Biopharmaceutical Classification System (BCS) Class II and IV.[1] However, its effect is highly dependent on its concentration relative to its critical micelle concentration (CMC).

Physicochemical Properties of this compound Sodium

A comprehensive understanding of this compound sodium's properties is essential for its effective application in formulation development.

PropertyValue/Description
Chemical Name Sodium 1,4-bis(2-ethylhexyl) sulfosuccinate[2]
Molecular Formula C20H37NaO7S[2]
Molecular Weight 444.56 g/mol [2]
Appearance White or almost white, wax-like, plastic solid[2]
Solubility Sparingly soluble in water; soluble in ethanol (95%) and glycerin.
Critical Micelle Concentration (CMC) Approximately 0.02% (w/v) in aqueous solution.[3]
Key Functions Anionic surfactant, wetting agent, solubilizer, emulsifier.[1]

Mechanism of Action in Controlled-Release Formulations

The role of this compound in a controlled-release system is multifaceted and primarily physicochemical. It does not involve biological signaling pathways but rather influences the drug's release kinetics through direct interaction with the API and other excipients.

As a Release Enhancer (Below CMC)

At concentrations below its CMC, this compound sodium monomers adsorb at the solid-liquid interface. This action reduces the interfacial tension, thereby improving the wettability of hydrophobic drug particles. Enhanced wetting allows the dissolution medium to penetrate the dosage form matrix more effectively, leading to a faster and more complete dissolution of the API.

Concentration-Dependent Effects (At or Above CMC)

Once the concentration of this compound sodium reaches its CMC (approx. 0.02% w/v), the monomers aggregate to form micelles.[3] This phenomenon can have a dual effect on drug release:

  • Micellar Solubilization: The hydrophobic core of the micelles can entrap insoluble drug molecules, increasing the overall solubility of the drug in the dissolution medium.

  • Potential for Release Retardation: Conversely, this entrapment can also act as a reservoir, slowing the diffusion of the drug from the micelle into the bulk medium. This effect can sometimes offset the initial enhancement in dissolution, and in some cases, may even retard the overall release rate.[3]

A study on the release of chlorpheniramine from coated pellets demonstrated that this compound sodium enhanced the in vitro drug release rate at concentrations below the CMC.[3] However, at the CMC, it was observed that this compound rapidly entrapped the drug in micelles, which could potentially slow down the in vivo release.[3]

Diagram: Mechanism of this compound in Drug Release

DocusateMechanism cluster_below_cmc Below CMC cluster_above_cmc At/Above CMC A This compound Monomers B Hydrophobic Drug Particle A->B Adsorb to surface C Reduced Interfacial Tension B->C D Enhanced Wetting & Dissolution C->D E This compound Micelles F Hydrophobic Drug Particle E->F Incorporate G Micellar Entrapment/Solubilization F->G H Modified Release Profile (potential enhancement or retardation) G->H

Caption: this compound's dual mechanism in modulating drug release.

Application in Formulation Development

This compound can be incorporated into various controlled-release technologies, including hydrophilic matrix tablets and coated multiparticulates.

Hydrophilic Matrix Tablets

In hydrophilic matrix systems (e.g., using Hypromellose - HPMC), this compound can be included to ensure proper wetting of the matrix and the API, especially for poorly soluble drugs. This can prevent issues like incomplete drug release due to the drug being trapped in the dry core of the swollen matrix.

Coated Multiparticulate Systems

For controlled-release pellets or beads, this compound can be included in the drug layer to enhance the dissolution of the API before it diffuses through the release-controlling membrane.[3]

Quantitative Data from Formulation Studies

The following table summarizes data from a key study investigating the effect of this compound sodium on chlorpheniramine release from a controlled-release formulation. This illustrates the concentration-dependent effect.

Table 1: Effect of this compound Sodium Concentration on In Vitro Drug Release

Formulation DescriptionThis compound Sodium Concentration in Dissolution MediumObservationReference
Controlled-Release Coated Pellets (Chlorpheniramine)Below CMC (<0.02% w/v)Enhanced drug release rate.[3]
Controlled-Release Coated Pellets (Chlorpheniramine)At CMC (0.02% w/v)Rapid entrapment of the drug in micelles.[3]

Note: This table is based on the findings of Chambliss et al., 1981. The study did not provide a full quantitative breakdown of the formulation but focused on the effect of this compound in the dissolution medium.

Experimental Protocols

The following are generalized protocols for the formulation and evaluation of controlled-release tablets containing this compound.

Protocol 1: Formulation of Controlled-Release Matrix Tablets by Wet Granulation

This protocol describes a standard wet granulation process suitable for incorporating this compound into a hydrophilic matrix tablet.

  • Dry Mixing: Weigh and sift the active pharmaceutical ingredient (API), a hydrophilic polymer (e.g., HPMC K100M), this compound sodium, and a filler (e.g., microcrystalline cellulose) through a suitable mesh sieve. Blend the powders in a planetary mixer for 15 minutes to ensure uniformity.

  • Granulation: Prepare a binder solution (e.g., polyvinylpyrrolidone in purified water). Add the binder solution slowly to the powder blend while mixing to form a damp mass of suitable consistency.

  • Wet Screening: Pass the damp mass through a 6-12 mesh screen to produce wet granules.

  • Drying: Dry the granules in a tray dryer or a fluid bed dryer at 50-60°C until the loss on drying (LOD) is within the specified limit (typically <2%).

  • Dry Screening: Sieve the dried granules through a 16-20 mesh screen to obtain uniform granule size.

  • Lubrication: Add a lubricant (e.g., magnesium stearate) and a glidant (e.g., talc) to the sized granules and blend for 5 minutes.

  • Compression: Compress the final blend into tablets of the desired weight and hardness using a rotary tablet press.

Diagram: Wet Granulation Workflow

WetGranulation A API, HPMC, this compound, Filler (Dry Mixing) B Addition of Binder Solution (Granulation) A->B C Wet Screening B->C D Drying C->D E Dry Screening D->E F Lubricant/Glidant Addition (Blending) E->F G Compression F->G H Controlled-Release Tablets G->H

Caption: Workflow for wet granulation of CR tablets.

Protocol 2: In Vitro Dissolution Testing

This protocol outlines the standard procedure for evaluating the drug release profile of the formulated controlled-release tablets.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method).

  • Dissolution Medium: 900 mL of a suitable buffer solution (e.g., pH 6.8 phosphate buffer to simulate intestinal fluid). For some applications, a two-stage dissolution (e.g., 2 hours in 0.1 N HCl followed by a change to pH 6.8 buffer) may be required.

  • Temperature: Maintain the medium at 37 ± 0.5°C.

  • Paddle Speed: Set the rotation speed to 50 or 75 RPM.

  • Procedure: a. Place one tablet in each dissolution vessel. b. Start the apparatus. c. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours). d. Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium. e. Filter the samples through a suitable filter (e.g., 0.45 µm).

  • Analysis: Analyze the filtered samples for drug content using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Reporting: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile (Cumulative % Release vs. Time).

Diagram: Dissolution Testing Workflow

DissolutionTesting A Place Tablet in Vessel (USP Apparatus 2, 37°C) B Start Paddle Rotation (e.g., 50 RPM) A->B C Withdraw Samples at Predetermined Intervals B->C D Filter Samples C->D E Analyze Drug Concentration (UV-Vis or HPLC) D->E F Calculate & Plot % Cumulative Release vs. Time E->F

Caption: Standard workflow for in vitro dissolution testing.

Conclusion

This compound sodium is a versatile excipient that can be strategically employed in the development of controlled-release dosage forms. Its primary function is to enhance the wetting and dissolution of poorly soluble APIs. However, formulation scientists must carefully consider its concentration-dependent effects, as exceeding the CMC may lead to micellar entrapment and altered release kinetics. By leveraging the formulation and testing protocols outlined in this document, researchers can effectively evaluate and optimize the use of this compound to achieve desired drug release profiles.

References

Application Notes and Protocols: Formulation of Docusate-Based Ionic Liquids for Improved Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transformation of active pharmaceutical ingredients (APIs) into ionic liquids (ILs) is an innovative strategy to overcome challenges associated with poor solubility, high crystallinity, and low bioavailability of many drug candidates.[1][2] Docusate, an FDA-approved amphiphilic compound, has emerged as a promising counterion for the synthesis of API-ILs.[1][3] Its ability to form stable, hydrophobic ILs can significantly enhance the physicochemical properties of various drugs, leading to improved drug delivery through oral and transdermal routes.[4][5] These this compound-based ILs, often referred to as Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs), offer a versatile platform for drug formulation, demonstrating improved processability, enhanced solubility in lipid-based vehicles, and increased therapeutic efficacy.[1][6][7]

This document provides detailed application notes and experimental protocols for the formulation and characterization of this compound-based ionic liquids, designed to guide researchers in this burgeoning field.

Key Advantages of this compound-Based API-ILs

  • Enhanced Solubility: this compound-based ILs exhibit significantly increased solubility in organic solvents and lipid-based formulations, which is crucial for developing oral and transdermal delivery systems.[1][6][7] For instance, the solubility of the antimalarial drug lumefantrine was enhanced 2- to 80-fold in lipid-based formulations when converted to its this compound IL form.[8]

  • Reduced Crystallinity: The conversion of crystalline APIs into an amorphous or partially amorphous ionic liquid state can circumvent issues related to polymorphism and improve manufacturing processability.[1][6][7]

  • Improved Bioavailability: By enhancing solubility and permeability, this compound-based ILs can lead to a significant increase in the oral bioavailability of poorly water-soluble drugs.[4]

  • pH-Independent Solubility: Unlike many ionizable drugs that exhibit pH-dependent solubility, this compound-based ILs can maintain consistent solubility across different pH environments, which is advantageous for oral administration.[1]

  • Potential for Novel Formulations: These ILs can be incorporated into various drug delivery systems, such as polymeric micelles and lipid-based carriers, to create advanced formulations with controlled release properties.[1][6][7]

Quantitative Data Summary

The following tables summarize the quantitative improvements observed with this compound-based ionic liquids compared to their parent drug forms.

Table 1: Enhanced Solubility of this compound-Based Ionic Liquids

DrugFormulationFold Increase in Lipid SolubilityReference
Anthelmintic BenzimidazolesThis compound-Based ILs>30-fold[1][6][7]
LumefantrineLumefantrine this compound IL2- to 80-fold[8]

Table 2: Improved In Vitro Activity of this compound-Based Ionic Liquids

DrugFormulationTarget OrganismImprovementReference
Anthelmintic BenzimidazolesThis compound-Based ILsCryptococcus neoformans2- to 4-fold lower IC90 values[1][6]

Table 3: Physicochemical Properties of this compound-Based Ionic Liquids

PropertyObservationReference
Thermal Stability (T5% onset)>200 °C for all samples[1]
CrystallinityReduction in peak intensity and/or different XRD peaks compared to pure drugs[1]
pH-dependent solubilityAbolished in this compound-based ILs[1]

Experimental Protocols

Protocol 1: Synthesis of this compound-Based Ionic Liquids via Metathesis Reaction

This protocol describes a general method for synthesizing this compound-based ILs from a hydrochloride salt of a basic drug.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Hydrochloric acid (HCl), equimolar to API

  • Methanol

  • Sodium this compound, equimolar to API

  • Dichloromethane (DCM)

  • Deionized water

  • Acetonitrile

Procedure:

  • Formation of the API Hydrochloride Salt:

    • Dissolve the API in a sufficient quantity of methanol.

    • Add an equimolar amount of hydrochloric acid to the solution while stirring. This forms the hydrochloride salt of the API in situ.

  • Metathesis Reaction:

    • To the solution containing the API hydrochloride salt, add an equimolar amount of sodium this compound.

    • Stir the reaction mixture for a specified time (e.g., 3 hours) at room temperature to allow the metathesis reaction to proceed.[8] Sodium chloride will precipitate out of the solution.

  • Extraction and Purification:

    • Evaporate the methanol in vacuo.

    • Partition the residue between dichloromethane (DCM) and water to remove the sodium chloride. The this compound-based IL will preferentially dissolve in the DCM layer.

    • Separate the organic layer and wash it twice with deionized water.

    • Evaporate the DCM to obtain the crude IL.

    • Treat the final product with acetonitrile to remove any unreacted sodium this compound.

    • Dry the purified this compound-based IL under vacuum overnight.

  • Confirmation of Synthesis:

    • Confirm the formation of the ionic liquid using techniques such as UV spectroscopy, FT-IR spectroscopy, and 1H and 13C NMR spectroscopy.[1]

Protocol 2: Characterization of this compound-Based Ionic Liquids

1. Thermal Analysis (Thermogravimetric Analysis - TGA):

  • Purpose: To determine the thermal stability of the synthesized IL.

  • Procedure:

    • Place a small sample (5-10 mg) of the IL in a TGA pan.

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).

    • Record the weight loss as a function of temperature. The onset temperature of decomposition (T5% onset) is a measure of thermal stability.[1]

2. X-ray Diffraction (XRD):

  • Purpose: To assess the crystallinity of the IL compared to the parent API.

  • Procedure:

    • Place a powdered sample of the IL and the parent API on a sample holder.

    • Scan the samples over a 2θ range (e.g., 5° to 40°) using a diffractometer with Cu Kα radiation.

    • Compare the diffraction patterns. A reduction in peak intensity or the appearance of a broad halo indicates a decrease in crystallinity.[1]

3. Solubility Studies:

  • Purpose: To quantify the improvement in solubility in relevant media.

  • Procedure for Lipid-Based Formulations:

    • Add an excess amount of the this compound-based IL or the parent API to a known volume of a lipid vehicle (e.g., medium-chain triglycerides).

    • Equilibrate the samples by shaking at a constant temperature (e.g., 25 °C) for a specified period (e.g., 72 hours).

    • Centrifuge the samples to separate the undissolved solid.

    • Analyze the supernatant for drug concentration using a suitable analytical method (e.g., HPLC).

4. In Vitro Permeability Assay (e.g., using Caco-2 cell monolayers):

  • Purpose: To evaluate the potential for enhanced intestinal permeability.

  • Procedure:

    • Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.

    • Prepare a solution of the this compound-based IL and the parent drug in a transport buffer.

    • Add the drug solution to the apical side of the Caco-2 monolayer.

    • At predetermined time intervals, collect samples from the basolateral side.

    • Quantify the amount of drug transported across the monolayer using an appropriate analytical method.

    • Calculate the apparent permeability coefficient (Papp).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound-Based Ionic Liquid cluster_purification Purification API API API_HCl API Hydrochloride (in situ) API->API_HCl HCl Hydrochloric Acid HCl->API_HCl MeOH Methanol MeOH->API_HCl Metathesis Metathesis Reaction API_HCl->Metathesis NaDoc Sodium this compound NaDoc->Metathesis Crude_IL Crude Ionic Liquid Metathesis->Crude_IL Extraction DCM/Water Extraction Crude_IL->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Acetonitrile_Wash Acetonitrile Wash Evaporation->Acetonitrile_Wash Pure_IL Purified this compound IL Acetonitrile_Wash->Pure_IL

Caption: Workflow for the synthesis and purification of this compound-based ionic liquids.

Characterization_Workflow cluster_characterization Characterization of this compound-Based IL cluster_properties Physicochemical & Biological Properties Pure_IL Purified this compound IL Thermal Thermal Analysis (TGA) Pure_IL->Thermal Structural Structural Analysis (XRD) Pure_IL->Structural Solubility Solubility Studies Pure_IL->Solubility Permeability In Vitro Permeability Pure_IL->Permeability Thermal_Stability Thermal Stability Thermal->Thermal_Stability Crystallinity Crystallinity Structural->Crystallinity Enhanced_Solubility Enhanced Solubility Solubility->Enhanced_Solubility Permeability_Coeff Permeability Coefficient Permeability->Permeability_Coeff

Caption: Experimental workflow for the characterization of this compound-based ionic liquids.

Drug_Delivery_Improvement cluster_problem Drug Delivery Challenges cluster_solution This compound-Based IL Formulation cluster_outcome Improved Drug Delivery Poor_Solubility Poor Solubility API_IL API-Docusate Ionic Liquid Poor_Solubility->API_IL High_Crystallinity High Crystallinity High_Crystallinity->API_IL Low_Bioavailability Low Bioavailability Low_Bioavailability->API_IL Enhanced_Solubility Enhanced Solubility API_IL->Enhanced_Solubility Amorphous_State Amorphous State API_IL->Amorphous_State Improved_Permeability Improved Permeability API_IL->Improved_Permeability Higher_Bioavailability Higher Bioavailability Enhanced_Solubility->Higher_Bioavailability Amorphous_State->Higher_Bioavailability Improved_Permeability->Higher_Bioavailability

References

Docusate in Agrochemical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docusate, a salt of dioctyl sulfosuccinate, is a versatile anionic surfactant widely employed in various industries, including pharmaceuticals and food production.[1] In the realm of agrochemical formulation research, this compound and its derivatives serve as highly effective adjuvants, enhancing the performance of active ingredients such as herbicides, pesticides, and fungicides.[2][3] Its primary functions include acting as a wetting agent, emulsifier, dispersant, and penetration enhancer, thereby improving the efficacy, stability, and application of agrochemical products.[1][2]

These application notes provide detailed protocols and data for researchers and scientists working on the development of advanced agrochemical formulations.

Key Applications and Mechanisms of Action

This compound's effectiveness in agrochemical formulations stems from its ability to modify the physical and chemical properties of the spray solution. As a surfactant, it reduces the surface tension of water, allowing for better spreading and coverage on the waxy surfaces of plant leaves.[2][3] This improved wetting ensures more uniform distribution of the active ingredient, leading to enhanced absorption.

As an emulsifier, this compound facilitates the stable mixing of oil-based active ingredients with water, which is crucial for the formulation of emulsifiable concentrates (EC) and nanoemulsions.[1][3] Its dispersing properties prevent the agglomeration of solid particles in suspension concentrates (SC) and wettable powders (WP), ensuring a consistent application rate.[4] Furthermore, this compound can act as a penetration enhancer, disrupting the cuticular waxes on the leaf surface and facilitating the uptake of the active ingredient into the plant tissue.[5]

Experimental Protocols

Evaluation of Wetting Properties: Contact Angle Measurement

Objective: To determine the effectiveness of this compound as a wetting agent by measuring the contact angle of a spray solution on a leaf surface. A lower contact angle indicates better wetting.

Materials:

  • Goniometer or contact angle measuring device

  • Micropipette

  • Plant leaves (e.g., from a hydrophobic species like cabbage or a more hydrophilic species like bean)

  • Agrochemical formulation (with and without this compound)

  • Deionized water

Protocol:

  • Prepare the agrochemical spray solutions at the desired concentration, one with a specific concentration of this compound (e.g., 0.1% w/v) and a control without this compound.

  • Secure a fresh, undamaged leaf onto the sample stage of the goniometer.

  • Using a micropipette, carefully place a small droplet (e.g., 5 µL) of the control solution onto the leaf surface.

  • Immediately capture an image of the droplet and use the goniometer software to measure the contact angle between the droplet and the leaf surface.

  • Repeat the measurement at least three times on different areas of the leaf and on different leaves to ensure reproducibility.

  • Clean the surface or use a new leaf section and repeat steps 3-5 with the this compound-containing formulation.

  • Record and average the contact angle measurements for both formulations.

Assessment of Emulsion Stability

Objective: To evaluate the ability of this compound to create a stable oil-in-water (O/W) emulsion of an agrochemical formulation.

Materials:

  • Homogenizer (e.g., high-shear mixer or sonicator)

  • Graduated cylinders (100 mL)

  • Oil-soluble active ingredient or a model oil (e.g., mineral oil)

  • This compound sodium

  • Deionized water

  • Turbiscan or similar stability analyzer (optional)

Protocol:

  • Prepare the oil phase by dissolving the active ingredient in a suitable oil or using the model oil directly.

  • Prepare the aqueous phase by dissolving this compound sodium in deionized water at a specific concentration (e.g., 1% w/v). A control aqueous phase will contain no this compound.

  • To prepare the emulsion, slowly add the oil phase (e.g., 10 mL) to the aqueous phase (e.g., 90 mL) while continuously mixing with a homogenizer for a set period (e.g., 5 minutes) at a constant speed.

  • Transfer the resulting emulsion into a 100 mL graduated cylinder and seal it.

  • Visually observe the emulsion immediately after preparation and at regular intervals (e.g., 1, 2, 4, 24 hours) for any signs of instability, such as creaming (upward movement of the dispersed phase), sedimentation (downward movement), or coalescence (merging of droplets).

  • Measure the volume of any separated layers (oil or cream) at each time point.

  • For a more quantitative analysis, a stability analyzer like a Turbiscan can be used to measure backscattering and transmission profiles over time, providing a stability index.

Determination of Particle Size Distribution in Suspension Concentrates

Objective: To assess the effectiveness of this compound as a dispersant in a suspension concentrate (SC) by measuring the particle size distribution of the active ingredient.

Materials:

  • Laser diffraction particle size analyzer

  • Solid active ingredient (e.g., a fungicide or herbicide)

  • This compound sodium

  • Deionized water

  • Wetting agents and other formulation inerts

  • Bead mill or other suitable milling equipment

Protocol:

  • Prepare a pre-slurry by mixing the solid active ingredient, a wetting agent, and a portion of the water.

  • Prepare two formulations: one with a specific concentration of this compound as a dispersant and a control without.

  • Mill each formulation in a bead mill for a set period to reduce the particle size of the active ingredient.

  • After milling, take a representative sample of each formulation and dilute it appropriately with deionized water as per the particle size analyzer's instructions.

  • Analyze the particle size distribution of each sample using the laser diffraction analyzer.

  • Record the key particle size parameters, such as the D50 (median particle size) and D90 (90% of particles are smaller than this diameter).

  • Compare the particle size distributions of the formulation with and without this compound to determine its efficacy as a dispersant.

Data Presentation

The following tables provide illustrative examples of the type of quantitative data that can be generated from the experimental protocols described above.

Table 1: Effect of this compound on Contact Angle of a Herbicide Formulation on Different Leaf Surfaces

Leaf TypeFormulationAverage Contact Angle (°)
Cabbage (Hydrophobic) Herbicide alone135 ± 5
Herbicide + 0.1% this compound75 ± 4
Bean (Hydrophilic) Herbicide alone85 ± 3
Herbicide + 0.1% this compound50 ± 3

Table 2: Emulsion Stability of an Insecticide Formulation with this compound

Time (hours)FormulationCreaming Layer (mL/100mL)
1 Insecticide alone2.5
Insecticide + 1% this compound0.2
4 Insecticide alone5.8
Insecticide + 1% this compound0.5
24 Insecticide alone12.3
Insecticide + 1% this compound1.1

Table 3: Particle Size Analysis of a Fungicide Suspension Concentrate with this compound

FormulationD50 (µm)D90 (µm)
Fungicide alone4.812.5
Fungicide + 0.5% this compound3.28.1
Fungicide + 1.0% this compound2.56.3

Visualizations

The following diagrams illustrate key workflows and mechanisms related to the application of this compound in agrochemical formulations.

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Performance Evaluation cluster_efficacy Efficacy & Stability Testing Formulation_AI Active Ingredient Selection Formulation_this compound This compound Concentration Optimization Formulation_AI->Formulation_this compound Define AI properties Formulation_Blend Blending & Homogenization Formulation_this compound->Formulation_Blend Select this compound level Eval_Wetting Contact Angle Measurement Formulation_Blend->Eval_Wetting Test Wetting Eval_Emulsion Emulsion Stability Testing Formulation_Blend->Eval_Emulsion Test Emulsion Eval_Dispersion Particle Size Analysis Formulation_Blend->Eval_Dispersion Test Dispersion Efficacy_Bioassay Greenhouse/Field Bioassays Eval_Wetting->Efficacy_Bioassay Stability_Storage Accelerated Storage Stability Eval_Emulsion->Stability_Storage Eval_Dispersion->Stability_Storage Efficacy_Bioassay->Formulation_AI Feedback for re-formulation Stability_Storage->Formulation_AI Feedback for re-formulation

Agrochemical Formulation Workflow

mechanism_of_action cluster_leaf Plant Leaf Cross-Section Cuticle Waxy Cuticle Epidermis Epidermal Cells Internal Internal Leaf Tissue Epidermis->Internal Translocation Spray_Droplet Agrochemical Spray Droplet (High Surface Tension) Spray_Droplet->Cuticle Poor Wetting & High Contact Angle Spray_Droplet_this compound Spray Droplet with this compound (Low Surface Tension) Spray_Droplet_this compound->Cuticle Good Wetting & Low Contact Angle AI_Molecule Active Ingredient AI_Molecule->Epidermis Enhanced Penetration Docusate_Molecule This compound Molecule Docusate_Molecule->Cuticle Disrupts Wax Structure

Mechanism of this compound Action

Conclusion

This compound is a valuable tool in agrochemical formulation research, offering significant improvements in the physical stability and biological efficacy of pesticides, herbicides, and fungicides. By acting as a wetting agent, emulsifier, dispersant, and penetration enhancer, this compound helps to overcome challenges associated with the delivery of active ingredients to their target sites. The protocols and data presented in these application notes provide a framework for researchers to effectively evaluate and incorporate this compound into novel and improved agrochemical formulations.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Docusate Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering issues in their biochemical assays that may be attributable to the presence of docusate. This compound, an anionic surfactant, is a common excipient in pharmaceutical formulations and can be inadvertently introduced into experimental samples, leading to inaccurate results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it be present in my samples?

This compound is an anionic surfactant, also known as dioctyl sulfosuccinate (DSS). It is widely used as a stool softener in clinical settings and as a wetting agent and emulsifier in various formulations.[1][2] If you are working with samples derived from subjects who have been administered medications containing this compound, or if it is a component of your formulation, it can be present in your experimental samples.

Q2: How can this compound interfere with my biochemical assays?

As a surfactant, this compound can interfere with biochemical assays through several mechanisms:

  • Protein Denaturation/Dissociation: this compound can alter the three-dimensional structure of proteins, including enzymes and antibodies, potentially affecting their function.[3]

  • Disruption of Molecular Interactions: It can interfere with non-covalent interactions, such as antibody-antigen binding in immunoassays.

  • Micelle Entrapment: Above its critical micelle concentration (CMC), this compound can form micelles that may entrap small molecules, substrates, or analytes, affecting their availability for the reaction.[4]

  • Interaction with Assay Reagents: this compound can directly interact with assay components, such as the dyes in protein assays, leading to false signals.[5][6]

Q3: What are the common signs of this compound interference in an assay?

Common indicators of surfactant interference, including from this compound, are:

  • High background signal

  • Reduced assay sensitivity

  • Poor reproducibility between replicates

  • Non-linear dilution series

  • Complete loss of signal

Troubleshooting Guides

Protein Quantification Assays (Bradford, BCA, Lowry)

Detergents are a known source of interference in common protein assays.[7][8][9][10]

Observed Problem: Inaccurate protein concentration measurements.

Troubleshooting Steps:

  • Identify the Source of Interference:

    • Review the composition of your sample buffer and all reagents for the presence of this compound or other detergents.

    • If this compound is suspected, prepare your protein standards in the same buffer as your samples (minus the protein) to see if the buffer alone generates a signal.

  • Mitigation Strategies:

    • Sample Dilution: Dilute your sample to reduce the this compound concentration to a non-interfering level.[11] Note that this will also dilute your protein, so ensure the final concentration is within the detection range of your assay.

    • Protein Precipitation: Use a method like trichloroacetic acid (TCA) precipitation to separate the protein from the interfering substance.[12]

    • Use a Detergent-Compatible Assay: Several commercially available protein assays are formulated to be compatible with detergents. Consider switching to one of these kits.[13][14]

AssaySusceptibility to Anionic Surfactant Interference
Bradford High[5][6]
Lowry High[7][15]
BCA Moderate, but can be significant[12][16]
Immunoassays (ELISA, Western Blot)

Surfactants can disrupt the sensitive antibody-antigen interactions that are fundamental to immunoassays.[17][18]

Observed Problem: High background, low signal, or inconsistent results in your immunoassay.

Troubleshooting Steps:

  • Confirmation of Interference:

    • Spike-in Experiment: Add a known concentration of this compound to a control sample to see if it reproduces the observed interference.[19]

    • Serial Dilution: Perform a serial dilution of your sample. If an interfering substance is present, you may observe a non-linear relationship between dilution and signal.[20]

  • Mitigation Strategies:

    • Increase Wash Steps: Additional or more stringent wash steps can help remove residual this compound.

    • Optimize Blocking Buffers: The addition of a non-ionic surfactant like Tween-20 to your blocking and wash buffers can help to competitively inhibit the non-specific binding of this compound.

    • Sample Pre-treatment: Consider methods like dialysis or buffer exchange to remove this compound from your sample before running the assay.[11]

Enzyme Kinetics Assays

This compound can interfere with enzyme assays by denaturing the enzyme, binding to the substrate, or interacting with the detection reagents.

Observed Problem: Altered enzyme activity (inhibition or, less commonly, activation).

Troubleshooting Steps:

  • Control Experiments:

    • Run the assay with this compound but without the enzyme to see if it reacts with the substrate or detection reagents.

    • Run the assay with this compound and the enzyme but without the substrate to check for any direct effect on the enzyme's stability or the assay signal.

  • Characterize the Interference:

    • Perform a dose-response experiment with varying concentrations of this compound to determine the concentration at which interference becomes significant.

    • Analyze the full progress curves of the enzymatic reaction, as atypical kinetic behavior can indicate interference.[21]

Experimental Protocols

Protocol 1: Testing for this compound Interference in a Bradford Protein Assay
  • Prepare a this compound Stock Solution: Prepare a 1% (w/v) stock solution of this compound in your assay buffer.

  • Prepare Protein Standards: Prepare a serial dilution of a known protein standard (e.g., BSA) in your assay buffer.

  • Create a this compound-Spiked Standard Curve: To a parallel set of protein standards, add this compound from your stock solution to the final concentration suspected in your samples.

  • Assay Procedure: Perform the Bradford assay according to the manufacturer's instructions on both sets of standards.

  • Analysis: Compare the standard curves. A significant difference in the slope or y-intercept of the this compound-spiked curve compared to the control curve indicates interference.

Protocol 2: Spike-in and Recovery for Immunoassay Interference
  • Prepare Samples: You will need three sets of samples:

    • A: Neat sample matrix (no spiked analyte).

    • B: Spiked buffer control (assay buffer with a known concentration of your analyte).

    • C: Spiked matrix (your sample matrix with the same known concentration of your analyte).

  • Assay: Run your immunoassay on all three sets of samples.

  • Calculate Recovery:

    • Recovery (%) = [(Concentration in C - Concentration in A) / Concentration in B] * 100

  • Interpretation: A recovery significantly different from 100% suggests matrix interference.[19] To specifically test for this compound, you can add it to the spiked buffer control and observe the effect on recovery.

Visualization of Concepts

Docusate_Interference_Mechanism cluster_mechanisms Mechanisms of Interference This compound This compound (Anionic Surfactant) Interference Interference This compound->Interference causes Assay Biochemical Assay Interference->Assay affects Protein_Denaturation Protein Denaturation Interference->Protein_Denaturation Disruption Disruption of Binding Interference->Disruption Micelle Micelle Entrapment Interference->Micelle Reagent_Interaction Reagent Interaction Interference->Reagent_Interaction

Caption: Mechanisms of this compound interference in biochemical assays.

Troubleshooting_Workflow Start Suspected Interference Identify Identify Potential Source (e.g., this compound) Start->Identify Confirm Confirm Interference (Spike-in, Dilution Series) Identify->Confirm Mitigate Select Mitigation Strategy Confirm->Mitigate Interference Confirmed Dilution Sample Dilution Mitigate->Dilution Precipitation Protein Precipitation Mitigate->Precipitation Assay_Change Use Compatible Assay Mitigate->Assay_Change Wash Optimize Wash Steps Mitigate->Wash End Re-run Assay and Validate Dilution->End Precipitation->End Assay_Change->End Wash->End

References

Technical Support Center: Overcoming Docusate-Induced Precipitation in Buffered Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precipitation of docusate salts in buffered solutions can be a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address and resolve these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound salt precipitating in my buffered solution?

A1: this compound salts, which are anionic surfactants, have limited solubility in aqueous solutions.[1] Precipitation is often triggered by a few key factors:

  • High Concentration: Exceeding the solubility limit of the specific this compound salt in your chosen buffer system.

  • "Salting Out": High concentrations of salts in the buffer can decrease the solubility of this compound, causing it to precipitate.[2]

  • pH: While this compound is stable over a wide pH range (typically 1-10), extreme pH values can cause hydrolysis and precipitation.[3][4]

  • Presence of Polyvalent Cations: Although this compound has a better tolerance for polyvalent cations (like Ca²⁺ and Mg²⁺) than some other surfactants, these can still interact with the anionic this compound and cause precipitation, especially at higher concentrations.[4]

  • Low Temperature: Solubility of this compound salts generally decreases at lower temperatures.

Q2: I'm using Phosphate Buffered Saline (PBS) and observing precipitation. What is happening?

A2: Precipitation in PBS is a common issue. It is likely due to a combination of the "salting out" effect from the high salt concentration in PBS and the specific interaction between this compound and phosphate ions. While the exact mechanism is not fully elucidated in the provided search results, high ionic strength is known to reduce surfactant solubility.[2]

Q3: What is the solubility of this compound sodium in PBS?

A3: this compound sodium is sparingly soluble in aqueous buffers.[1] For a 1:5 solution of ethanol to PBS (pH 7.2), the solubility of this compound sodium is approximately 0.16 mg/mL.[1] It is recommended not to store the aqueous solution for more than one day.[1]

Q4: Can I use a different buffer to avoid precipitation?

A4: Yes, changing your buffer system is a primary troubleshooting step. Buffers with lower ionic strength may be less likely to cause a "salting out" effect. Tris-based buffers are often a suitable alternative to phosphate buffers as they are less prone to causing precipitation with certain compounds.[5]

Q5: How can I redissolve precipitated this compound?

A5: Redissolving precipitated this compound can be attempted by:

  • Adding an Organic Solvent: Since this compound is highly soluble in organic solvents like ethanol, adding a small amount of ethanol can help to redissolve the precipitate.[1]

  • Adjusting the pH: Ensure the pH of your solution is within the stable range for this compound (pH 1-10).[3][4]

  • Gentle Heating and Agitation: Gently warming the solution while stirring can increase the solubility of this compound.[3]

  • Dilution: If the precipitation is due to high concentration, diluting the solution with a compatible buffer may help.

Troubleshooting Guides

Issue 1: this compound Precipitates Immediately Upon Addition to Buffer

This is often due to exceeding the solubility limit or a strong "salting out" effect.

  • Initial Assessment:

    • Confirm the concentration of your this compound stock solution and the final concentration in the buffer.

    • Check the composition and concentration of your buffer.

  • Troubleshooting Steps:

    • Reduce this compound Concentration: Prepare a more dilute solution of this compound.

    • Change Buffer System: Switch to a buffer with a lower ionic strength, such as Tris-HCl.

    • Use a Co-solvent: Prepare your this compound stock solution in an organic solvent like ethanol and then add it to the buffer. Note that the final concentration of the organic solvent should be compatible with your experimental system.

Issue 2: this compound Solution Becomes Cloudy or Precipitates Over Time

This may be due to temperature changes, slow equilibration, or interactions with other components in your solution.

  • Initial Assessment:

    • Note the storage temperature of the solution.

    • Review all components in your formulation for potential incompatibilities.

  • Troubleshooting Steps:

    • Control Temperature: Store the solution at a constant, and if possible, slightly elevated temperature (e.g., room temperature instead of 4°C).

    • Filter the Solution: Use a 0.22 µm filter to remove any initial micro-precipitates after preparation.

    • Evaluate for Polyvalent Cations: If your solution contains divalent cations (e.g., Ca²⁺, Mg²⁺), consider reducing their concentration or using a chelating agent like EDTA.

Data Presentation

Table 1: Solubility of this compound Salts

This compound SaltSolventSolubility
This compound SodiumWater1 in 70 at 25°C[3]
This compound SodiumEthanol (95%)1 in 3[3]
This compound Sodium1:5 Ethanol:PBS (pH 7.2)~0.16 mg/mL[1]
This compound CalciumWater1 in 3300[3]
This compound CalciumEthanol (95%)Soluble 1 in <1[3]
This compound PotassiumWaterSparingly soluble[3]
This compound PotassiumEthanol (95%)Soluble[3]

Table 2: Qualitative Buffer Compatibility for this compound Solutions

Buffer SystemPotential for PrecipitationRationale
Phosphate Buffered Saline (PBS)HighHigh ionic strength can lead to "salting out".[2] Phosphate ions may directly interact with this compound.
Citrate BufferModerateCitrate can chelate polyvalent cations, but may still contribute to high ionic strength.
Tris BufferLow to ModerateGenerally lower ionic strength and less reactive with many compounds compared to phosphate.[5]

Experimental Protocols

Protocol 1: Determining the Solubility of this compound in a Novel Buffer

This protocol uses the shake-flask method to determine the equilibrium solubility of a this compound salt in a specific buffer.[6][7]

  • Preparation:

    • Prepare the desired buffer at the target pH and concentration.

    • Ensure the temperature of all solutions and equipment is maintained at the desired experimental temperature (e.g., 25°C or 37°C).

  • Procedure:

    • Add an excess amount of the this compound salt to a known volume of the buffer in a sealed flask. An excess is visually confirmed by the presence of undissolved solid.

    • Place the flask on an orbital shaker and agitate at a constant speed (e.g., 100-150 rpm) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, allow the solution to stand to let undissolved material settle.

    • Carefully withdraw a sample from the supernatant.

    • Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent (e.g., ethanol) to a concentration within the linear range of your analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique (e.g., HPLC-UV).

    • Calculate the original concentration in the buffer to determine the solubility.

  • Data Analysis:

    • Repeat the experiment at least in triplicate.

    • Report the solubility as the mean concentration ± standard deviation.

Protocol 2: A Step-by-Step Guide to Redissolving Precipitated this compound

This protocol provides a general method for attempting to redissolve this compound that has precipitated out of a buffered solution.

  • Initial Steps:

    • Visually inspect the solution to confirm the presence of a precipitate.

    • If possible, take a small aliquot of the supernatant to measure the pH and confirm it is within the expected range.

  • Redissolution Methods (to be attempted sequentially):

    • Method A: Thermal and Mechanical Agitation

      • Place the solution in a water bath set to a temperature slightly above your working temperature (e.g., 37°C). Do not exceed temperatures that could degrade other components of your solution.

      • Gently stir the solution using a magnetic stir bar.

      • Observe for up to 30 minutes to see if the precipitate redissolves.

    • Method B: Co-Solvent Addition

      • If Method A fails, while still stirring, add a small volume of a compatible organic solvent in which this compound is highly soluble, such as ethanol.

      • Add the solvent dropwise, allowing time for the solution to clarify between additions.

      • Keep track of the total volume of solvent added to understand the final composition of your solution.

    • Method C: pH Adjustment (use with caution)

      • If the pH is outside the optimal range (pH 1-10), adjust it back using small additions of dilute acid or base (e.g., 0.1 M HCl or 0.1 M NaOH).

      • Monitor the pH continuously during this process.

  • Final Steps:

    • Once the precipitate is redissolved, the solution can be used, keeping in mind any changes in solvent concentration or pH.

    • If the precipitate does not redissolve, it may be necessary to reformulate the solution, for example, by using a different buffer system as outlined in the troubleshooting guide.

Visualizations

cluster_0 Precipitation Pathway Docusate_in_Buffer This compound in Buffered Solution Supersaturation Supersaturated Solution Docusate_in_Buffer->Supersaturation High Conc. or Salting Out Nucleation Nucleation Supersaturation->Nucleation Precipitate_Formation Precipitate Formation Nucleation->Precipitate_Formation Start Precipitation Observed Check_Conc Is this compound Concentration Too High? Start->Check_Conc Reduce_Conc Action: Reduce Concentration Check_Conc->Reduce_Conc Yes Check_Buffer Is a High Ionic Strength Buffer Used (e.g., PBS)? Check_Conc->Check_Buffer No Resolved Issue Resolved Reduce_Conc->Resolved Change_Buffer Action: Switch to a Lower Ionic Strength Buffer (e.g., Tris) Check_Buffer->Change_Buffer Yes Check_Temp Is Solution Stored at Low Temperature? Check_Buffer->Check_Temp No Change_Buffer->Resolved Increase_Temp Action: Store at Room Temperature Check_Temp->Increase_Temp Yes Use_Cosolvent Consider Using a Co-solvent (e.g., Ethanol) Check_Temp->Use_Cosolvent No Increase_Temp->Resolved Use_Cosolvent->Resolved

References

methods for removal of docusate from protein samples post-extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Docusate Removal from Protein Samples

This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for effectively removing this compound, an anionic surfactant, from protein samples. Residual this compound can interfere with downstream applications such as mass spectrometry, ELISA, and other protein assays.

Frequently Asked Questions (FAQs)

Q1: Why do I need to remove this compound from my protein sample?

This compound, like other detergents, can interfere with downstream analytical techniques. For instance, in mass spectrometry, it can suppress the ionization of peptides, form adducts with proteins and peptides, and cause shifts in m/z values, complicating data analysis.[1][2] In assays like ELISA or isoelectric focusing, this compound can disrupt antibody-antigen binding or alter a protein's isoelectric point.[1][2]

Q2: What are the primary methods for removing this compound?

The main strategies for this compound removal are based on differences in size, charge, or affinity between the protein and the detergent. Key methods include:

  • Affinity Resin/Spin Columns: Utilizes a resin with a high affinity for detergents to bind and remove them from the sample.[3]

  • Precipitation: Involves precipitating the protein out of the solution, leaving the detergent behind in the supernatant.[4]

  • Dialysis/Diafiltration: Separates molecules based on size by allowing small detergent monomers to pass through a semi-permeable membrane while retaining the larger protein molecules.[4]

  • Chromatography (Size-Exclusion or Ion-Exchange): Separates proteins from detergents based on differences in size (Size-Exclusion) or charge (Ion-Exchange).[4][5]

Q3: Which removal method is best for my sample?

The optimal method depends on several factors, including your protein's characteristics (concentration, stability), the initial this compound concentration, the required final purity, and the downstream application. The table below offers a general comparison to guide your choice.

Comparison of this compound Removal Methods

MethodPrincipleProsConsBest For
Detergent Removal Spin Columns Affinity binding of detergent to a specialized resin.[3]Fast (<15 min), high detergent removal efficiency (>95%), high protein recovery.[3][6]Resin has a capacity limit, potential for non-specific binding of some proteins.[7]Quick removal from small to medium sample volumes, samples for mass spectrometry.
Protein Precipitation (TCA/Acetone) Protein is precipitated, and the detergent is washed away.[4]Effective for concentrating dilute samples, removes many interfering substances.Protein loss can occur, pellets can be difficult to resolubilize, may denature proteins.[7]Concentrating dilute samples and removing a wide range of interfering substances.
Dialysis/Diafiltration Size exclusion through a semi-permeable membrane.[4]Gentle on proteins, preserves protein integrity and activity, versatile for various sample volumes.[7]Time-consuming, may not be effective for detergents with low Critical Micelle Concentrations (CMCs) that form large micelles.[3][7]Sensitive proteins that cannot tolerate harsh conditions, buffer exchange.
Size-Exclusion Chromatography (SEC) Separation based on molecular size.[4]Gentle, preserves protein activity, can also be used for buffer exchange.[5]Potential for sample dilution, requires an chromatography system.Final polishing step in purification, separating proteins from smaller detergent monomers.
Ion-Exchange Chromatography (IEX) Separation based on net charge.[5]High resolution and capacity.Requires optimization of pH and buffer conditions, protein must bind to the resin.[5]Proteins that have a charge opposite to the detergent at a specific pH.

Troubleshooting Guides

Issue 1: Low Protein Recovery

Possible CauseTroubleshooting Steps
Protein Precipitation: Pellet is difficult to resolubilize.- Try different resuspension buffers (e.g., containing urea or other chaotropic agents). - Ensure all residual acetone/TCA is removed before adding resuspension buffer, as it can hinder solubilization.[8][9]
Spin Columns: Protein is binding non-specifically to the resin.- Ensure your protein concentration is within the recommended range for the column (e.g., >100 µg/mL for some resins).[1][2] For lower concentrations, specialized resins are available.[10] - Check if the buffer conditions (pH, ionic strength) are compatible with the resin.
Dialysis: Protein has precipitated or been lost during the process.- Ensure the Molecular Weight Cut-Off (MWCO) of the dialysis membrane is significantly smaller than your protein. - Perform dialysis at 4°C to maintain protein stability.[11] - Avoid overly vigorous stirring which can cause frothing and denaturation.
General: Proteolytic degradation.- Add protease inhibitors to your sample and buffers, especially during initial extraction steps.[11]

Issue 2: Residual this compound Detected in Downstream Analysis (e.g., Mass Spectrometry)

Possible CauseTroubleshooting Steps
Method Inefficiency: The chosen method is not sufficient for the initial this compound concentration.- For spin columns, ensure you have not exceeded the resin's binding capacity.[1] - For dialysis, increase the dialysis time and the number of buffer changes. The volume of the dialysis buffer (dialysate) should be at least 200-500 times the sample volume.[3] - Combine methods, for example, perform an initial precipitation followed by a spin column cleanup.
Detergent Micelles: this compound is forming large micelles that are not efficiently removed by size-based methods.- Dilute the sample to below the Critical Micelle Concentration (CMC) of this compound before methods like dialysis or SEC.[3][4] This allows for the removal of smaller detergent monomers.
Mass Spectrometry: Ion suppression due to residual contaminants.- Use sample cleanup techniques like solid-phase extraction (SPE) before MS analysis.[12] - Ensure that the mobile phases for chromatography are of high purity and LC-MS grade.[13]

Issue 3: Protein Denaturation/Loss of Activity

Possible CauseTroubleshooting Steps
Harsh Precipitation: TCA or acetone precipitation has denatured the protein.- Switch to a gentler method like dialysis or size-exclusion chromatography.[7]
Incompatible Buffer: The final buffer after removal is not suitable for the protein.- Use dialysis or a desalting column to exchange the sample into a buffer that is known to maintain your protein's stability and activity.[11]

Quantitative Data Summary

The following table summarizes the performance of a commercially available detergent removal resin, which is indicative of the efficiency that can be achieved for anionic detergents similar to this compound.

Table 1: Performance of Pierce™ Detergent Removal Resin [3]

DetergentStarting Concentration (%)Detergent Removal (%)BSA Recovery (%)
SDS (Anionic) 2.59995
Sodium deoxycholate (Anionic)599100
CHAPS (Zwitterionic)39990
Triton X-100 (Non-ionic)29987
NP-40 (Non-ionic)19591

Data is based on processing 0.1 mL samples containing 1 mg/mL BSA.

Experimental Protocols & Workflows

Method 1: Detergent Removal using Spin Columns

This method is rapid and highly efficient, ideal for preparing samples for mass spectrometry.

Workflow Diagram: Spin Column Method

workflow cluster_prep Column Preparation cluster_sample Sample Processing p1 Remove bottom closure & place in collection tube p2 Centrifuge to remove storage solution p1->p2 p3 Equilibrate resin with buffer (repeat 3x) p2->p3 s1 Apply sample to resin p3->s1 Ready for sample s2 Incubate for 2 minutes at room temperature s1->s2 s3 Centrifuge to collect detergent-free sample s2->s3 output Detergent-Free Protein Sample s3->output Clean Protein Sample

Caption: Workflow for this compound removal using a spin column.

Detailed Protocol: (Based on Thermo Scientific Pierce Detergent Removal Spin Columns)[1][2]

  • Column Preparation: a. Remove the bottom closure from the spin column and loosen the cap. Place it into a 2 mL collection tube. b. Centrifuge for the time and speed indicated by the manufacturer to remove the storage solution. c. Add 3 volumes of wash/equilibration buffer (e.g., PBS, Tris) to the column. Centrifuge and discard the flow-through. Repeat this wash step two more times.

  • Sample Application: a. Place the column into a new, clean collection tube. b. Slowly apply your protein sample (within the recommended volume range) to the top of the resin bed. c. Incubate for 2 minutes at room temperature to allow the detergent to bind to the resin.

  • Protein Recovery: a. Centrifuge for 2 minutes at the recommended speed to collect the detergent-free sample. b. The collected flow-through is your protein sample, now cleared of most of the this compound. Discard the used column.

Method 2: Trichloroacetic Acid (TCA) / Deoxycholate (DOC) Precipitation

This method is effective for removing detergents and concentrating proteins from dilute solutions. The addition of deoxycholate as a carrier improves the recovery of low-concentration proteins.[14]

Workflow Diagram: TCA/DOC Precipitation

workflow start Protein Sample + this compound precipitate Add DOC (carrier), Incubate 15 min start->precipitate acidify Add TCA to a final concentration of ~20% precipitate->acidify incubate Incubate on ice for 20-30 min acidify->incubate pellet Centrifuge to pellet protein incubate->pellet wash Wash pellet with ice-cold acetone (2x) pellet->wash dry Air-dry or speed-vac to remove acetone wash->dry resuspend Resuspend pellet in appropriate buffer dry->resuspend end Detergent-Free Protein Sample resuspend->end

Caption: Workflow for protein precipitation using TCA and DOC.

Detailed Protocol: [8][14][15]

  • Precipitation: a. To 1 mL of your protein sample in a microcentrifuge tube, add sodium deoxycholate to a final concentration of ~125 µg/mL. Vortex and let stand at room temperature for 15 minutes.[14] b. Add 1 volume of 100% (w/v) Trichloroacetic Acid (TCA) to 4 volumes of the protein sample to achieve a final TCA concentration of 20%.[8][15] c. Vortex thoroughly and incubate the sample on ice for at least 20-30 minutes.

  • Pelleting and Washing: a. Centrifuge at maximum speed (~14,000 rpm) in a microcentrifuge for 15 minutes at 4°C to pellet the protein. b. Carefully aspirate and discard the supernatant, which contains the this compound. c. Add 200-500 µL of ice-cold acetone to the tube to wash the pellet. d. Centrifuge again for 5 minutes. Discard the acetone. Repeat the wash step.

  • Resuspension: a. Briefly air-dry the pellet to remove any residual acetone. Do not over-dry, as this can make resuspension difficult. b. Resuspend the protein pellet in a suitable buffer for your downstream application (e.g., SDS-PAGE loading buffer, urea-based buffer for mass spectrometry).

Method 3: Dialysis

This is a gentle method suitable for sensitive proteins, which also allows for buffer exchange.

Workflow Diagram: Dialysis

workflow start Protein Sample + this compound prep Prepare dialysis membrane (wetting, rinsing) start->prep load Load sample into dialysis tubing/cassette prep->load dialyze1 Dialyze against large volume of buffer (2-4 hours) load->dialyze1 change_buffer Change dialysis buffer dialyze1->change_buffer dialyze2 Continue dialysis (2-4 hours or overnight) change_buffer->dialyze2 recover Recover sample from tubing/cassette dialyze2->recover end Detergent-Free Protein Sample recover->end

Caption: General workflow for detergent removal via dialysis.

Detailed Protocol: [3]

  • Preparation: a. Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is at least 2-3 times smaller than your protein of interest but large enough to allow this compound monomers to pass through (e.g., 10K MWCO is common for many proteins). b. Prepare the membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).

  • Sample Loading: a. Pipette your protein sample into the dialysis tubing or cassette, leaving some space for potential volume changes. b. Securely close the tubing or cassette.

  • Dialysis: a. Place the sample into a large container with a stir bar and a large volume of the desired final buffer (the dialysate), typically 200-500 times the sample volume. b. Stir the dialysate gently at 4°C. c. Allow dialysis to proceed for 2-4 hours. d. Change the dialysate and continue for another 2-4 hours or overnight for more complete removal. A total of three buffer changes is common.

  • Sample Recovery: a. Carefully remove the dialysis tubing/cassette from the buffer. b. Open it and pipette out your purified, this compound-reduced protein sample. Note that the sample volume may have increased slightly.[16]

References

Technical Support Center: The Impact of Docusate on the Stability of Encapsulated Active Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of docusate in encapsulated formulations. The following information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in encapsulated formulations?

A1: this compound, most commonly available as this compound sodium, is an anionic surfactant.[1][2] In pharmaceutical formulations, it functions as an emulsifier, wetting agent, dispersant, and solubilizing agent.[3][4] Its primary role in encapsulated formulations is to enhance the dissolution and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3][4][5] It achieves this by reducing the surface tension between the drug particles and the dissolution medium, thereby promoting wetting and faster dissolution.

Q2: Can this compound impact the chemical stability of my encapsulated active ingredient?

A2: Yes, this compound can potentially impact the chemical stability of an encapsulated API. While this compound itself is stable over a pH range of 1-10 in aqueous solutions, it can be hydrolyzed at very low or high pH values.[2] More importantly, as a surfactant, it can interact with the API and other excipients within the microenvironment of the capsule. These interactions can potentially accelerate degradation pathways such as hydrolysis or oxidation, depending on the specific chemistry of the API. It is crucial to conduct thorough drug-excipient compatibility studies to assess these potential interactions.

Q3: How does this compound affect the physical stability of encapsulated formulations?

A3: this compound can influence the physical stability of encapsulated formulations in several ways. Its surfactant properties can affect the integrity of the capsule shell, especially in soft gelatin capsules, potentially leading to leakage or changes in shell hardness over time. Furthermore, this compound can interact with polymeric binders or coating materials used in the formulation. For instance, studies have shown that this compound sodium can aggregate with nonionic polymers like povidone, leading to increased viscosity which may affect drug release and potentially the physical uniformity of the formulation.[2][6]

Q4: Are there specific APIs or encapsulation polymers that are known to be incompatible with this compound?

A4: While there is no universal list of incompatibilities, potential issues can arise based on chemical properties. APIs with functional groups susceptible to hydrolysis or oxidation may be more at risk in the presence of a surfactant that increases their solubility and mobility within the formulation. Regarding polymers, interactions are more likely with charged polymers due to the anionic nature of this compound. For example, aggregation has been observed with the nonionic polymer povidone.[2][6] Compatibility testing is essential for any new formulation containing this compound.

Q5: What are the typical concentrations of this compound used in pharmaceutical formulations?

A5: this compound is used in a variety of concentrations depending on the specific application. As a wetting agent in tablet and capsule formulations, it is typically used at low concentrations. For its laxative effects, oral dosages can be up to 500 mg daily in divided doses.[2] In food products, the concentration is generally limited to 0.5% by weight.[1] The optimal concentration for a specific encapsulated formulation will depend on the properties of the API and the desired release characteristics and must be determined through formulation development studies.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpected degradation of the encapsulated API during stability studies. This compound-induced degradation: The surfactant properties of this compound may increase the solubility and molecular mobility of the API, making it more susceptible to hydrolysis or oxidation.1. Re-evaluate drug-excipient compatibility: Conduct stress testing (e.g., high temperature, high humidity) of the API in the presence of this compound to confirm a direct interaction. 2. Optimize this compound concentration: Reduce the concentration of this compound to the minimum required for its intended function (e.g., wetting, solubilization). 3. pH modification: If the degradation is pH-dependent, consider incorporating buffering agents into the formulation to maintain a pH where the API is most stable. 4. Alternative surfactant: Evaluate other non-ionic or cationic surfactants for their impact on API stability.
Changes in the physical appearance of the capsule (e.g., softening, leakage). Interaction with capsule shell: this compound may interact with the gelatin or other components of the capsule shell, affecting its physical integrity.1. Compatibility with shell material: Perform compatibility studies of this compound with the specific capsule shell material. 2. Alternative shell materials: Consider using alternative capsule shell materials, such as hypromellose (HPMC), that may have better compatibility with this compound. 3. Formulation optimization: Adjust the concentration of this compound or other excipients in the fill to minimize interaction with the shell.
Altered drug release profile (slower or faster than expected). This compound-polymer interaction: Aggregation between this compound and polymeric binders or coatings can alter the viscosity of the formulation and affect the drug release rate.[2][6]1. Characterize polymer interaction: Use techniques like zeta potential measurements or fluorescence spectroscopy to investigate potential interactions between this compound and the polymers in your formulation. 2. Select alternative polymers: Consider using polymers with a lower potential for interaction with anionic surfactants. 3. Modify formulation: Adjust the ratio of this compound to polymer to minimize the impact on the release profile.
Poor content uniformity of the encapsulated API. Inadequate mixing or wetting: While this compound is a wetting agent, improper incorporation into the formulation can lead to non-uniform distribution of the API.1. Optimize manufacturing process: Ensure a robust and validated mixing process to achieve a homogenous blend of the API, this compound, and other excipients. 2. Particle size considerations: Evaluate the particle size of the API and excipients to ensure good flow and mixing properties. 3. Pre-formulation studies: Conduct thorough pre-formulation studies to understand the wetting behavior of the API with this compound.

Data on this compound-Polymer Interaction

The following table summarizes findings from a study on the interaction between this compound sodium and povidone, a common pharmaceutical binder.

Parameter This compound Sodium Alone This compound Sodium with Povidone Indication of Interaction
Zeta Potential High negative chargeReduced negative chargeIndicates surfactant-polymer aggregation.[2][6]
Critical Aggregation Concentration (CAC) / Critical Micelle Concentration (CMC) Standard CMC valueLower CAC/CMC valueSuggests that aggregation occurs at a lower concentration in the presence of the polymer.[2]
Effect on Drug Release N/ADecreased rate and extent of drug releaseAttributed to increased viscosity of the microenvironment due to surfactant-polymer aggregation.[2][6]

Experimental Protocols

Protocol 1: Drug-Excipient Compatibility Study

Objective: To assess the chemical compatibility of an active pharmaceutical ingredient (API) with this compound under accelerated stability conditions.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound sodium

  • Other formulation excipients (e.g., fillers, binders, lubricants)

  • Glass vials with inert stoppers

  • Stability chambers (e.g., 40°C/75% RH)

  • High-Performance Liquid Chromatography (HPLC) system with a validated stability-indicating method for the API

Methodology:

  • Prepare binary mixtures of the API and this compound sodium in a 1:1 ratio by weight.

  • Prepare ternary mixtures of the API, this compound sodium, and other key excipients in ratios relevant to the intended formulation.

  • Prepare a control sample of the API alone.

  • Place each mixture and the control in separate, loosely stoppered glass vials to allow for moisture exposure.

  • Store the vials in a stability chamber at accelerated conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 2, 4 weeks).

  • At each time point, withdraw a sample from each vial.

  • Analyze the samples for the appearance of any new degradation products and quantify the remaining API using the validated stability-indicating HPLC method.

  • Compare the degradation profiles of the mixtures to the control to determine the impact of this compound.

Protocol 2: Physical Stability Assessment of Encapsulated Formulation

Objective: To evaluate the effect of this compound on the physical stability of the encapsulated drug product.

Materials:

  • Encapsulated drug product containing this compound

  • Control encapsulated drug product without this compound (if feasible)

  • Stability chambers (e.g., 25°C/60% RH, 30°C/65% RH, 40°C/75% RH)

  • Disintegration tester

  • Dissolution apparatus

  • Hardness tester (for hard capsules)

  • Visual inspection equipment

Methodology:

  • Package the encapsulated products in the intended commercial packaging.

  • Place the packaged samples in stability chambers at various storage conditions as per ICH guidelines.

  • At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples from each storage condition.

  • Perform the following tests on the withdrawn samples:

    • Visual Inspection: Observe for any changes in color, appearance, or signs of leakage.

    • Physical Integrity: For hard capsules, measure hardness. For soft capsules, assess shell integrity.

    • Disintegration Time: Determine the time taken for the capsule to disintegrate in a specified medium.

    • Dissolution Profile: Measure the rate and extent of drug release over time.

    • Moisture Content: Determine the water content of the capsule fill and/or shell.

  • Compare the results over time and between the formulation with and without this compound to assess the impact on physical stability.

Visualizations

cluster_0 Potential Impact of this compound on Encapsulated API Stability This compound This compound (Anionic Surfactant) API Active Pharmaceutical Ingredient (API) This compound->API Interaction Encapsulation Encapsulated Formulation This compound->Encapsulation Incorporation Polymer Encapsulation Polymer (e.g., Povidone, Gelatin) This compound->Polymer Interaction (Aggregation) API->Encapsulation Incorporation Degradation Chemical Degradation (e.g., Hydrolysis, Oxidation) Encapsulation->Degradation Potential for Physical_Change Physical Instability (e.g., Altered Release, Shell Integrity) Encapsulation->Physical_Change Potential for Polymer->Encapsulation Incorporation

Caption: Logical relationship of this compound's potential impact on stability.

cluster_1 Troubleshooting Workflow for API Degradation Start Problem: Unexpected API Degradation Check_Compatibility Conduct Drug-Excipient Compatibility Study Start->Check_Compatibility Interaction_Found Interaction with This compound Confirmed? Check_Compatibility->Interaction_Found Optimize_this compound Optimize this compound Concentration Interaction_Found->Optimize_this compound Yes No_Interaction Investigate Other Excipients or Factors Interaction_Found->No_Interaction No Consider_pH Modify Formulation pH Optimize_this compound->Consider_pH Alternative_Surfactant Evaluate Alternative Surfactants Optimize_this compound->Alternative_Surfactant End Resolution Optimize_this compound->End No_Interaction->End

Caption: Workflow for troubleshooting API degradation in the presence of this compound.

References

strategies to prevent docusate degradation under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of docusate under various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of this compound in your research and formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is hydrolysis of its ester linkages. This occurs under both strongly acidic (pH < 1) and strongly basic (pH > 10) conditions. The main degradation product identified is Disodium Monoctyl Sulfosuccinate.[1]

Q2: What is the optimal pH range for maintaining this compound stability in aqueous solutions?

A2: this compound sodium is stable in dilute aqueous solutions within a pH range of 1 to 10 at room temperature.[2][3] Significant hydrolysis can be expected outside of this range.

Q3: How should solid this compound be stored?

A3: Solid this compound sodium is stable at room temperature. However, it is hygroscopic, meaning it readily absorbs moisture from the air. Therefore, it should be stored in a cool, dry place in a well-closed, airtight container to prevent moisture uptake.[2][3]

Q4: Can temperature affect the stability of this compound?

Q5: Are there any known excipients that can help stabilize this compound in a formulation?

A5: Yes, certain excipients can enhance the stability of this compound. For instance, the inclusion of a benzoate, such as sodium benzoate, has been shown to stabilize this compound in pharmaceutical compositions.[1] Buffering agents that maintain the pH within the stable range of 1-10 are also crucial for liquid formulations.

Troubleshooting Guide: this compound Degradation

This guide will help you identify and resolve common issues related to this compound degradation during your experiments.

Observed Issue Potential Cause Recommended Solution
Loss of this compound potency in an aqueous formulation over time. Hydrolysis due to inappropriate pH. The pH of your solution may be outside the stable range of 1-10.1. Measure the pH of your formulation. 2. If the pH is below 1 or above 10, adjust it to within the 1-10 range using appropriate buffers (e.g., citrate, phosphate). 3. Consider reformulating with a robust buffering system to maintain the desired pH.
Changes in the physical appearance of the this compound formulation (e.g., precipitation, cloudiness). Incompatibility with other excipients or high electrolyte concentration. The addition of electrolytes, such as 3% sodium chloride, can cause turbidity in aqueous this compound solutions.[3]1. Review the compatibility of all excipients in your formulation. 2. If high concentrations of electrolytes are present, consider reducing their concentration or replacing them with a non-ionic alternative if possible. 3. Perform compatibility studies with individual excipients and this compound.
Inconsistent results in analytical assays for this compound. Degradation of this compound during sample preparation or analysis. The analytical method itself might be contributing to degradation if it involves harsh conditions.1. Ensure that the diluents used for sample preparation have a pH within the stable range for this compound. 2. Review your analytical method to ensure it does not use extreme pH or high temperatures for prolonged periods. 3. Utilize a validated stability-indicating HPLC method for accurate quantification of this compound and its degradation products.
Solid this compound appears clumpy or has a higher than expected water content. Improper storage conditions leading to moisture absorption. this compound is hygroscopic and will absorb atmospheric moisture if not stored correctly.[2][3]1. Always store solid this compound in a tightly sealed, airtight container. 2. Store the container in a desiccator or a controlled low-humidity environment. 3. Before use, allow the container to equilibrate to room temperature to prevent condensation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound sodium reference standard

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound sodium in a suitable solvent (e.g., a mixture of water and methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1N HCl.

    • Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 1N NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1N NaOH.

    • Keep the solution at room temperature and monitor for degradation at various time points (e.g., 1, 2, 4, 8 hours).

    • At each time point, withdraw a sample, neutralize it with 1N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, and monitor for degradation at various time points.

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution and a sample of solid this compound into separate vials.

    • Place the vials in an oven at an elevated temperature (e.g., 70°C) for a specified period.

    • For the solution, withdraw samples at different time points and dilute for HPLC analysis. For the solid sample, dissolve and dilute for analysis after the stress period.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution and a sample of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, prepare the samples for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a suitable stability-indicating HPLC method. The method should be capable of separating the intact this compound from all potential degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general example of an HPLC method that can be adapted and validated for the analysis of this compound and its degradation products.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile: 0.01M Tetrabutylammonium dihydrogen phosphate (pH adjusted to 4.8) (66:34, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 214 nm
Injection Volume 20 µL
Column Temperature 30°C

Note: This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of this compound Stability under Different Conditions

Condition Parameter Observation Recommendation
pH (Aqueous Solution) pH < 1Rapid HydrolysisMaintain pH between 1 and 10
pH 1 - 10StableOptimal range for aqueous formulations
pH > 10Rapid HydrolysisMaintain pH between 1 and 10
Temperature (Solid) Room TemperatureStableStore at controlled room temperature
Elevated TemperaturePotential for accelerated degradationAvoid prolonged exposure to high temperatures
Humidity (Solid) High HumidityHygroscopic - absorbs moistureStore in a well-closed, airtight container in a dry place
Light UV/Visible LightGenerally stable, but photostability studies are recommended for specific formulations.Store protected from light as a general precaution.

Visualizations

Docusate_Degradation_Pathway cluster_stressors This compound This compound (Dioctyl Sulfosuccinate) DegradationProduct Disodium Monoctyl Sulfosuccinate + 2-ethylhexanol This compound->DegradationProduct Hydrolysis Stressors Stress Conditions Stressors->this compound Acid < pH 1 Base > pH 10

Caption: this compound degradation via hydrolysis under acidic or basic conditions.

Experimental_Workflow start Start: this compound Sample stress Apply Stress Condition (Acid, Base, Heat, Light, Oxidizing Agent) start->stress neutralize Neutralize/Dilute Sample stress->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis: - Identify Degradants - Quantify this compound Loss hplc->data

References

Technical Support Center: Optimizing Docusate for Solubilization of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of docusate in solubilizing poorly soluble compounds.

Troubleshooting Guide

This guide addresses common issues encountered during experimental work with this compound.

Issue 1: Poor or Insufficient Solubilization of the Compound

If you are observing lower than expected solubility of your compound with this compound, consider the following troubleshooting steps:

  • Optimize this compound Concentration: this compound's solubilizing effect is concentration-dependent. Below its Critical Micelle Concentration (CMC), which is approximately 0.11% w/v for this compound sodium in water at 25°C, it primarily acts as a wetting agent.[1] Above the CMC, it forms micelles that can encapsulate hydrophobic drug molecules, significantly increasing solubility. However, excessively high concentrations can sometimes lead to micellar entrapment, which may hinder drug release.[1]

    • Recommendation: Perform a phase solubility study to determine the optimal concentration of this compound for your specific compound.

  • Adjust pH of the Medium: The stability and effectiveness of this compound can be influenced by pH. This compound sodium solutions are stable in a pH range of 1-10.[2] At pH values below 1 or above 10, this compound is prone to hydrolysis, which will reduce its surfactant properties.[2] For ionizable compounds, the pH of the medium will also significantly affect the compound's own solubility. For instance, the solubility of the weakly basic drug ketoconazole increases dramatically at lower pH values.

    • Recommendation: Ensure the pH of your formulation is within the stable range for this compound (pH 1-10). For ionizable drugs, determine the pH-solubility profile to find a pH that optimizes both drug solubility and this compound stability.

  • Incorporate a Co-solvent: The addition of a water-miscible organic solvent (co-solvent) can work synergistically with this compound to enhance the solubility of poorly soluble drugs. Co-solvents can increase the polarity of the aqueous phase, making it more favorable for dissolving hydrophobic compounds.

    • Recommendation: Evaluate the use of co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) in combination with this compound. The optimal ratio of co-solvent to water and this compound will need to be determined experimentally.

  • Consider Temperature Effects: Temperature can affect both the CMC of this compound and the solubility of the compound. For some non-ionic surfactants, the CMC initially decreases with temperature and then increases.[3][4] Increased temperature generally increases the solubility of solid compounds.

    • Recommendation: If your experimental conditions allow, gentle heating can be used to aid dissolution. However, be mindful of the thermal stability of your compound and this compound.

Issue 2: High Viscosity or Gel Formation in the Formulation

An unexpected increase in viscosity or gel formation can hinder processing and drug release. This is often due to interactions between this compound and other excipients, particularly polymers.

  • This compound-Polymer Interactions: this compound, being an anionic surfactant, can interact with non-ionic polymers like povidone (PVP). This interaction can lead to the formation of polymer-surfactant aggregates, resulting in a significant increase in the viscosity of the microenvironment around the drug particles.[4][5] This increased viscosity can impede drug dissolution and release.[4][5] Similar interactions can occur with other polymers like hydroxypropyl methylcellulose (HPMC).

    • Recommendation:

      • If possible, screen different types of polymers to find one with minimal interaction with this compound.

      • Optimize the concentrations of both this compound and the polymer. Studies have shown that the extent of viscosity increase is dependent on the proportions of both components.[4]

      • Consider alternative formulation strategies that do not rely on high concentrations of interacting polymers, such as using a co-solvent system or a different type of solubilizer.

Issue 3: Drug Precipitation Upon Dilution

A common challenge with solubilized formulations is the precipitation of the drug when the formulation is diluted, for example, in an aqueous medium for dissolution testing or upon administration.

  • Supersaturation and Precipitation: this compound formulations, especially those involving solid dispersions or co-solvents, often create a supersaturated solution of the drug. This is a thermodynamically unstable state, and the drug may precipitate out over time or upon a change in the environment (e.g., dilution).

    • Recommendation:

      • Incorporate a precipitation inhibitor into your formulation. Certain polymers, such as HPMC or PVP, can help maintain the supersaturated state and prevent or delay drug precipitation. However, be mindful of the potential for viscosity-increasing interactions mentioned in Issue 2.

      • Optimize the drug loading in the formulation. Overly high drug concentrations are more prone to precipitation.

Logical Workflow for Troubleshooting this compound Solubilization

The following diagram outlines a step-by-step process for troubleshooting common issues in this compound-based solubilization experiments.

TroubleshootingWorkflow start Start: Poor Solubilization check_concentration Is this compound Concentration > CMC? start->check_concentration increase_concentration Action: Increase this compound Concentration check_concentration->increase_concentration No check_ph Is pH within 1-10 range? check_concentration->check_ph Yes increase_concentration->check_ph adjust_ph Action: Adjust pH to be within the stable range check_ph->adjust_ph No add_cosolvent Consider adding a co-solvent (e.g., ethanol, PEG) check_ph->add_cosolvent Yes adjust_ph->add_cosolvent solid_dispersion Consider Solid Dispersion Formulation add_cosolvent->solid_dispersion viscosity_issue Issue: High Viscosity or Gelation? solid_dispersion->viscosity_issue polymer_interaction Likely this compound-Polymer Interaction (e.g., with PVP) viscosity_issue->polymer_interaction Yes precipitation_issue Issue: Precipitation upon Dilution? viscosity_issue->precipitation_issue No mitigate_interaction Action: Screen alternative polymers or optimize concentrations polymer_interaction->mitigate_interaction mitigate_interaction->precipitation_issue add_inhibitor Action: Add a precipitation inhibitor (e.g., HPMC) precipitation_issue->add_inhibitor Yes success Successful Solubilization precipitation_issue->success No optimize_loading Action: Optimize (reduce) drug loading add_inhibitor->optimize_loading optimize_loading->success

Caption: A troubleshooting workflow for this compound-based solubilization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of solubilization by this compound?

A1: this compound is an anionic surfactant. Its primary mechanism of solubilization for poorly soluble compounds involves reducing the surface tension at the solid-liquid interface, which improves the wetting of the compound's surface by the aqueous medium. Above its Critical Micelle Concentration (CMC), this compound molecules self-assemble into micelles. The hydrophobic tails of the this compound molecules form the core of the micelle, creating a microenvironment where poorly water-soluble (lipophilic) compounds can be entrapped and effectively "dissolved" in the bulk aqueous phase.

Q2: What is the difference between this compound sodium and this compound calcium, and which one should I use?

A2: this compound sodium and this compound calcium are different salt forms of the same active moiety, dioctyl sulfosuccinate.[6] Both function as anionic surfactants. For solubilization purposes in research and development, this compound sodium is more commonly used and has been more extensively studied. There is limited direct comparative data on their solubilization efficiency for poorly soluble drugs. The choice may depend on the specific requirements of your formulation, such as compatibility with other excipients or desired final dosage form. For most applications, this compound sodium is a suitable starting point.

Q3: Can I use this compound in combination with polymers like HPMC or PVP?

A3: Yes, this compound is often used in combination with polymers in formulations like solid dispersions. However, as detailed in the troubleshooting guide, interactions can occur. This compound can interact with non-ionic polymers like PVP, leading to increased viscosity which might negatively impact drug release.[4][5] Interactions with HPMC have also been reported.[1][7] It is crucial to experimentally evaluate the compatibility and performance of your specific this compound-polymer combination.

Q4: How do I prepare a stock solution of this compound sodium?

A4: this compound sodium can be slow to dissolve in water. To prepare a 1% w/v aqueous solution, you can add 1 gram of this compound sodium to approximately 50 mL of water and apply gentle heat while stirring. Once dissolved, you can make up the final volume to 100 mL with water. Alternatively, you can soak 1 gram of this compound sodium in 50 mL of water overnight, followed by the addition of the remaining water with gentle heating and stirring.[2]

Quantitative Data on Solubilization Enhancement

The following tables provide examples of the quantitative improvement in the solubility of poorly soluble drugs using this compound and other formulation strategies.

Table 1: Synergistic Effect of this compound and L-Isoleucine on Simvastatin Solubility

Simvastatin:this compound:Isoleucine RatioSolubility Improvement Factor
4:1:11.49-fold
2:1:17.18-fold
4:3:34.81-fold

Data adapted from a study on the solid dispersion of simvastatin.[4]

Table 2: Effect of Co-solvents and Excipients on Ibuprofen Solubility

Solvent SystemIbuprofen Solubility (ppm)
Water~50
Water with 10.75% Ethanol and other excipients*1726
Water with 20% Ethanol1860

*Other excipients include leucine, mannitol, HPMC, and Pluronic F127.[8][9]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method

This protocol is a general guideline for preparing a solid dispersion of a poorly soluble drug with this compound sodium and a polymer.

Materials:

  • Poorly soluble drug (e.g., Griseofulvin)

  • This compound Sodium

  • Polymer (e.g., PVP K-30, HPMC)

  • Organic solvent (e.g., methanol, ethanol, dichloromethane - choose a solvent that dissolves all components)

  • Mortar and pestle

  • Rotary evaporator or vacuum oven

  • Sieves

Procedure:

  • Dissolution: Accurately weigh the desired amounts of the drug, this compound sodium, and polymer. Dissolve all components in a suitable volume of the chosen organic solvent in a round-bottom flask. Use sonication if necessary to ensure complete dissolution.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure. The temperature of the water bath should be kept as low as possible to minimize thermal stress on the components. Continue evaporation until a solid film or mass is formed on the wall of the flask.

  • Drying: Further dry the solid mass in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours or until constant weight is achieved to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask. Gently grind the solid mass using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve of a specific mesh size to ensure particle size uniformity.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

Workflow for Solid Dispersion Preparation

SolidDispersionWorkflow start Start: Weigh Drug, This compound, and Polymer dissolve Dissolve in Organic Solvent start->dissolve evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry in Vacuum Oven evaporate->dry mill Mill and Sieve the Solid Dispersion dry->mill store Store in Desiccator mill->store

Caption: Workflow for preparing a solid dispersion.

Protocol 2: Phase Solubility Study

This protocol outlines the steps to determine the effect of this compound sodium concentration on the solubility of a poorly soluble drug.

Materials:

  • Poorly soluble drug

  • This compound Sodium

  • Buffer solution of desired pH

  • Vials with screw caps

  • Shaking water bath or orbital shaker

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Prepare this compound Solutions: Prepare a series of aqueous solutions of this compound sodium in the desired buffer at various concentrations (e.g., 0%, 0.05%, 0.1%, 0.2%, 0.5%, 1.0% w/v).

  • Add Excess Drug: To a set of vials, add an excess amount of the poorly soluble drug to ensure that a saturated solution is formed. The amount of excess drug should be consistent across all vials.

  • Add this compound Solutions: Add a fixed volume (e.g., 10 mL) of each this compound sodium solution to the vials containing the excess drug.

  • Equilibration: Seal the vials and place them in a shaking water bath or on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (e.g., 24-72 hours) until equilibrium solubility is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot from the supernatant of each vial.

  • Filtration and Dilution: Filter the collected supernatant through a syringe filter to remove any undissolved drug particles. Dilute the filtrate with the appropriate solvent to a concentration within the linear range of your analytical method.

  • Analysis: Analyze the concentration of the dissolved drug in the diluted filtrate using a validated UV-Vis spectrophotometry or HPLC method.

  • Data Analysis: Plot the concentration of the dissolved drug (solubility) as a function of the this compound sodium concentration. This is the phase solubility diagram. From this plot, you can determine the effect of this compound on the drug's solubility.

References

Technical Support Center: Managing Docusate Quality for Reproducible Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for managing the quality and variability of docusate salts (sodium, calcium, and potassium) to ensure the reproducibility of experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what forms is it commonly available?

A: this compound is the common name for the anion bis(2-ethylhexyl) sulfosuccinate, also known as dioctyl sulfosuccinate (DOSS).[1] It is an anionic surfactant widely used in pharmaceuticals as a stool softener, emulsifier, wetting agent, and dispersant.[2][3][4] The most common forms are this compound sodium, this compound calcium, and this compound potassium, which differ only in their counterion.[5][6] this compound sodium is a white or almost white, wax-like, hygroscopic solid.[2][7]

Q2: What are the primary sources of variability in this compound quality?

A: Variability in this compound quality can arise from several factors during its synthesis and storage:

  • Process-Related Impurities: The synthesis of this compound involves reacting dioctyl maleate with sodium bisulfite.[1][2] Impurities can include unreacted starting materials like free sulfosuccinic acid, monoester species, and unreacted alcohols.[5][8]

  • Degradation Products: this compound is susceptible to hydrolysis, especially at very low pH (<1) or very high pH (>10).[2][7] This can lead to the formation of degradation products.

  • Water Content: this compound is hygroscopic and can absorb moisture from the environment, which can affect its stability and concentration.[2][7]

  • Residual Solvents: Solvents used during the manufacturing process, such as isopropanol or methanol, may be present in trace amounts.[5]

  • Counterion Content: The specific salt form (sodium, calcium, potassium) should be consistent, as different salts have different physical properties.[5]

Q3: How can variability in this compound quality impact my experiments?

A: Inconsistent this compound quality can significantly affect experimental reproducibility in several ways:

  • Altered Bioavailability: As a surfactant, this compound can enhance the absorption of other drugs.[2][9] Variations in this compound purity or concentration can lead to inconsistent effects on the bioavailability of the active pharmaceutical ingredient (API) being studied.[4][10]

  • Inconsistent Formulation Performance: When used as an excipient, this compound's role as a wetting and dispersing agent is critical.[4] Lot-to-lot variability can affect tablet dissolution, suspension stability, and cream emulsion characteristics.

  • Unintended Biological Effects: Impurities or degradation products may have their own biological activities, leading to unexpected or variable experimental results.

  • Physical Property Changes: Differences in water content or the presence of impurities can alter the physical properties of this compound, such as its critical micelle concentration, which is important for its function as a surfactant.[2]

Q4: What are the key quality control parameters I should consider for incoming this compound lots?

A: To ensure consistency, it is recommended to assess the following parameters for each new lot of this compound:

  • Assay (Purity): The percentage of the active this compound salt.

  • Impurities Profile: Identification and quantification of known and unknown impurities.

  • Water Content: Determined by Karl Fischer titration.

  • pH of a 1% aqueous solution: Should be within a specified range (typically 5.8-6.9 for this compound sodium) to ensure stability.[2]

  • Residue on Ignition: To determine the inorganic salt content.

Troubleshooting Guide

Issue: I'm observing unexpected variability in my cell-based assay when using this compound as a vehicle for a hydrophobic compound.

  • Possible Cause: The quality of the this compound may be inconsistent between batches, affecting the solubilization of your compound. Impurities in the this compound could also be interacting with your cells.

  • Troubleshooting Steps:

    • Analyze this compound Lots: If possible, analyze the different lots of this compound you have used for purity and impurity profiles using HPLC.

    • Source a High-Purity Standard: Obtain a certified reference standard of this compound sodium.

    • Perform a Dose-Response Curve: Test the effects of the new standard in your assay to establish a baseline.

    • Compare Lots: Run a side-by-side comparison of the different this compound lots against the reference standard.

    • Consider a Different Salt Form: If variability persists, consider testing this compound calcium or potassium, as they may have different impurity profiles.

Issue: My tablet formulation with this compound shows inconsistent dissolution profiles between batches.

  • Possible Cause: The wetting and dispersing properties of this compound are highly dependent on its purity and physical form. Variability in particle size or the presence of impurities can affect how it functions in the formulation.

  • Troubleshooting Steps:

    • Review Certificate of Analysis (CoA): Compare the CoAs for the different lots of this compound, paying close attention to assay, water content, and any specified impurities.

    • Particle Size Analysis: If possible, perform particle size analysis on the different lots of this compound.

    • Qualify a Single Lot: For critical experiments, qualify a single, larger lot of this compound and use it exclusively to minimize variability.

    • Evaluate Alternative Excipients: If lot-to-lot variability of this compound remains an issue, you may need to investigate alternative wetting agents for your formulation.

Data Presentation

Table 1: Typical Pharmacopeial Specifications for this compound Sodium

TestSpecification
Assay (dried basis) 99.0%–100.5%
Water ≤ 2.0%
Residue on Ignition 15.5%–16.5%
Bis(2-ethylhexyl) maleate ≤ 0.4%
Heavy Metals ≤ 10 ppm

Source: Adapted from USP and PhEur specifications.[2]

Table 2: Common Impurities in this compound and Their Typical Limits

ImpurityTypical LimitSource
Free Sulfosuccinic Acid 0.5% - 1.0%Process-Related
Monoester Species 0.5% - 1.0%Process-Related
Unreacted Alcohols 0.5% - 1.0%Process-Related
Total Unspecified Impurities 1.0% - 2.5%Process/Degradation

Source: Information synthesized from Veeprho.[5]

Experimental Protocols

Protocol 1: HPLC-UV Analysis for this compound Sodium Purity

This protocol is a general guideline for the quantitative analysis of this compound sodium using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Objective: To determine the purity of a this compound sodium sample.

  • Principle: Reversed-phase chromatography separates this compound sodium from its impurities. An ion-pairing agent is used in the mobile phase to improve the retention and peak shape of the anionic this compound.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Tetrabutylammonium phosphate or similar ion-pairing agent

    • This compound Sodium Reference Standard

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) containing 0.005 M tetrabutylammonium phosphate.[11] Filter and degas the mobile phase.

    • Standard Preparation: Accurately weigh a known amount of this compound Sodium Reference Standard and dissolve it in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).

    • Sample Preparation: Prepare the this compound sodium sample to be tested in the same manner and at the same concentration as the standard solution.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 - 1.8 mL/min[11][12]

      • Column Temperature: 40°C[12][13]

      • Detection Wavelength: 214 nm[11][13]

      • Injection Volume: 10-20 µL

    • Analysis: Inject the standard solution multiple times to ensure system suitability (e.g., consistent retention times and peak areas). Then, inject the sample solution.

    • Calculation: Calculate the purity of the sample by comparing the peak area of the this compound in the sample chromatogram to the peak area of the this compound in the standard chromatogram.

Visualizations

Experimental_Workflow_for_Docusate_Quality_Assessment cluster_procurement Procurement & Initial Checks cluster_testing Quality Control Testing NewLot New this compound Lot Received CoA Review Certificate of Analysis NewLot->CoA HPLC Purity & Impurity Profile (HPLC) CoA->HPLC Proceed if CoA is acceptable Water Water Content (Karl Fischer) CoA->Water Proceed if CoA is acceptable pH pH Measurement (1% Solution) CoA->pH Proceed if CoA is acceptable Pass Lot Passes Specifications HPLC->Pass All results within spec Fail Lot Fails Specifications HPLC->Fail Any result out of spec Water->Pass All results within spec Water->Fail Any result out of spec pH->Pass All results within spec pH->Fail Any result out of spec Use Release for Experiments Pass->Use Reject Reject & Quarantine Lot Fail->Reject Troubleshooting_Logic_for_Reproducibility_Issues Start Experiment Shows Poor Reproducibility Checkthis compound Is this compound a Variable? Start->Checkthis compound CheckOther Investigate Other Experimental Parameters (e.g., reagents, cell lines) Checkthis compound->CheckOther No DifferentLots Were Different this compound Lots Used? Checkthis compound->DifferentLots Yes SingleLot Analyze the Single Lot for Degradation DifferentLots->SingleLot No AnalyzeLots Analyze All Lots Used (HPLC, Water Content) DifferentLots->AnalyzeLots Yes SingleLot->CheckOther VariabilityFound Significant Lot-to-Lot Variability Found? AnalyzeLots->VariabilityFound VariabilityFound->CheckOther No QualifyNewLot Qualify a New, Single High-Purity Lot and Re-run Key Experiments VariabilityFound->QualifyNewLot Yes Conclusion This compound Quality is Likely the Root Cause QualifyNewLot->Conclusion NoVariability No Significant Variability Found

References

Validation & Comparative

Comparative Analysis of Docusate Versus Other Anionic Surfactants in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Docusate, specifically its sodium salt, is a widely utilized anionic surfactant in the pharmaceutical industry. Its primary functions include acting as an emulsifier, wetting agent, dispersant, and solubilizing agent for poorly soluble active pharmaceutical ingredients (APIs).[1][2] Its effectiveness stems from its amphiphilic nature, possessing both a water-loving (hydrophilic) sulfonate head and water-repelling (hydrophobic) long alkyl chains.[3] This structure allows this compound to reduce surface and interfacial tension, making it a valuable excipient in various formulations, from tablets and capsules to topical creams and gels.[1][4] This guide provides a comparative analysis of this compound against other common anionic surfactants, focusing on key performance parameters supported by experimental data.

Quantitative Performance Comparison

The efficacy of a surfactant is determined by several key physicochemical properties. A comparison of this compound sodium with the widely-used anionic surfactant, Sodium Lauryl Sulfate (SLS), highlights their distinct characteristics.

PropertyThis compound SodiumSodium Lauryl Sulfate (SLS)Significance in Formulation
Molecular Weight ( g/mol ) 444.56[5]288.38Influences molecular packing and surface activity.
Critical Micelle Concentration (CMC) ~2.5 mM (0.11% w/v) at 25°C[1]~8.2 mM (0.24% w/v) at 25°C[6][7]Lower CMC indicates greater efficiency; less surfactant is needed to form micelles for solubilization.
Surface Tension at CMC (mN/m) ~28-30~32-40[8][9]Lower values indicate better wetting and spreading capabilities.
Primary Applications Stool softener, wetting agent, emulsifier, solubilizer for poorly soluble drugs.[1][10]Detergent, foaming agent, wetting agent, tablet lubricant.[9][11]Reflects differences in their surface activity and biocompatibility profiles.

Note: CMC and surface tension values can vary based on temperature, pH, and the presence of other electrolytes or solutes in the medium.[12]

Experimental Protocols

Objective and reproducible data are paramount in surfactant selection. Below are detailed methodologies for evaluating key surfactant performance indicators.

Determination of Critical Micelle Concentration (CMC) via Tensiometry

Objective: To determine the concentration at which a surfactant begins to form micelles in a solution, a critical indicator of its efficiency.[13]

Methodology:

  • Apparatus: A tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method).[14][15]

  • Procedure:

    • Prepare a stock solution of the surfactant (e.g., this compound sodium) in deionized water at a concentration significantly above the expected CMC.

    • Create a series of dilutions from the stock solution to cover a wide concentration range.[16]

    • Measure the surface tension of each solution, starting with the most dilute.[17]

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is identified as the point of intersection between two linear regions: the steep decline in surface tension at low concentrations and the plateau observed at higher concentrations where the surface becomes saturated and micelles form.[13]

Evaluation of Emulsion Stability

Objective: To assess the ability of a surfactant to create and maintain a stable oil-in-water (O/W) or water-in-oil (W/O) emulsion.

Methodology:

  • Apparatus: High-shear homogenizer, particle size analyzer, and a vertical-scan macroscopic analyzer (e.g., Turbiscan).[18][19]

  • Procedure:

    • Emulsion Formation: Prepare an aqueous solution of the surfactant at a defined concentration (e.g., 1% w/v). Separately, prepare the oil phase. Slowly add the aqueous phase to the oil phase while mixing with a high-shear homogenizer at a set speed (e.g., 5,000 rpm) for a specified duration.[18]

    • Initial Characterization: Immediately after formation, measure the droplet size distribution using a particle size analyzer.

    • Accelerated Stability Testing: Store the emulsion samples under controlled conditions (e.g., elevated temperature) to accelerate destabilization processes like creaming, flocculation, and coalescence.[20]

    • Monitoring Stability: At regular intervals, analyze the emulsions.

      • Visual Observation: Check for phase separation.

      • Particle Size Analysis: Monitor changes in droplet size, as an increase indicates coalescence.

      • Macroscopic Analysis: Use an instrument like a Turbiscan to measure backscattering and transmission profiles along the sample height. This provides quantitative data on particle migration (creaming) and size changes over time.[18][21] The Turbiscan Stability Index (TSI) can be calculated to provide a single value for comparing the overall stability of different formulations.[18]

Visualizing Surfactant Mechanisms and Workflows

Mechanism of Action: this compound as a Wetting Agent

This compound functions by lowering the surface tension at the interface between oil and water, allowing them to mix.[4][10] In its role as a stool softener, it allows water and fats to penetrate the fecal matter, resulting in a softer, more easily passable stool.[3][5]

Mechanism of this compound as a Stool Softener cluster_0 Initial State cluster_1 Action cluster_2 Final State Stool Hard, Dry Stool (High Surface Tension) Water Intestinal Water This compound This compound Molecules This compound->Interface Reduces Surface Tension Result Softened Stool (Hydrated and Mixed with Lipids) Interface->Result Allows Penetration of Water & Fats

Caption: this compound reduces stool surface tension, enabling water and fat penetration.

Experimental Workflow for Surfactant Comparison

A systematic workflow is essential for the comparative evaluation of different surfactants to ensure consistent and reliable results.

start Start prep Prepare Aqueous Solutions (this compound, SLS, etc.) start->prep cmc Determine CMC (Tensiometry) prep->cmc emulsify Formulate Standard Oil-in-Water Emulsions prep->emulsify compare Compare Performance Data (CMC, Stability Index) cmc->compare analyze Characterize Emulsions (Droplet Size, Stability) emulsify->analyze analyze->compare end End compare->end

Caption: Workflow for the comparative evaluation of anionic surfactant performance.

Biocompatibility and Safety Profile

For pharmaceutical applications, the safety and biocompatibility of an excipient are as important as its performance.

  • This compound Sodium: It is listed by the U.S. FDA as 'Generally Regarded As Safe' (GRAS) for use as a food additive and is widely used in oral and topical pharmaceutical formulations.[4] It is generally well-tolerated, though prolonged use as a laxative may cause mild gastrointestinal irritation.[4] However, some studies have noted potential ototoxicity and environmental toxicity to marine organisms.[[“]] this compound is metabolized in the liver but has not been associated with clinically apparent hepatotoxicity.[23]

  • Sodium Lauryl Sulfate (SLS): SLS is a potent surfactant and effective cleansing agent but is known to be a potential skin irritant, especially with prolonged contact or at high concentrations.[11][24] Its use in oral formulations is common, but its irritancy potential necessitates careful formulation. Studies have shown that SLS can be cytotoxic to gingival cells in vitro.[24]

Conclusion

This compound sodium stands out as a highly effective anionic surfactant for pharmaceutical applications, particularly where mildness and efficient solubilization of APIs are required. Its significantly lower critical micelle concentration compared to surfactants like SLS indicates greater efficiency, allowing for effective formulation with smaller quantities of the excipient. While SLS is a powerful detergent and wetting agent, its higher potential for irritation makes this compound a preferable choice for many oral and topical drug delivery systems where biocompatibility is a primary concern. The selection of an appropriate surfactant requires a thorough evaluation of its performance characteristics, as outlined in the experimental protocols, balanced with its safety and regulatory profile.

References

A Comparative Guide to Validated HPLC Methods for Docusate Sodium Assay in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides a comparative analysis of various validated High-Performance Liquid Chromatography (HPLC) methods for the assay of docusate sodium in pharmaceutical formulations. The information presented is collated from several studies, offering a comprehensive overview of methodologies and their performance characteristics.

Comparison of Validated HPLC Methods

The following table summarizes the key parameters and performance data from different validated HPLC methods for this compound sodium analysis. This allows for a direct comparison of chromatographic conditions and validation outcomes.

ParameterMethod 1Method 2Method 3Method 4
Dosage Form CapsulesSoft Gelatin CapsulesSoftgelsCapsules
Column Thermoscientificsyncronis C18 (250mm x 4.6mm), 5µm[1][2]C22 column[3][4]Newcrom BH, 3.2 x 100 mm, 3 µm[5]Cogent Bidentate C18™, 4.6 x 75mm, 4µm[6]
Mobile Phase Acetonitrile: 0.01M Tetrabutylammonium dihydrogen phosphate pH 4.8 (66:34, v/v)[1][2]Acetonitrile:water (70:30) containing 0.005 M tetrabutylammonium phosphate[3][4]Acetonitrile:Water (75:25) with 0.5% H2SO4 buffer[5]A: DI Water / 10 mM Ammonium Acetate; B: 95% Acetonitrile / 5% Solvent A (Gradient)[6]
Flow Rate 1.0 ml/min[1][2]1.8 mL/min[3][4]0.5 ml/min[5]1.0 mL/min[6]
Detection (UV) 214 nm[1][2]214 nm[3][4]200 nm[5]210 nm[6]
Retention Time 4.190 min[1][2]4.5 min[3][4]Not SpecifiedNot Specified
Linearity Range 10-90 µg/mL[1][2]Not Specified0.02 - 0.40 mg/mL[7]Not Specified
Accuracy (% Recovery) 98.071% - 101.187%[1][2]Mean assay value of 99.6% obtained[3][4]97.0% to 98.2%[7]Not Specified
Precision (%RSD) < 2%[1][2]Not SpecifiedNot SpecifiedNot Specified
Internal Standard Not SpecifiedProgesterone[3][4]Not SpecifiedMethyl Paraben (for system suitability)[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available in the referenced studies.

Method 1: RP-HPLC for this compound Sodium in Capsules
  • Chromatographic System: A reverse-phase HPLC system equipped with a UV detector.

  • Column: Thermoscientificsyncronis C18 (250mm x 4.6mm), 5µm particle size.[1][2]

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.01M Tetrabutylammonium dihydrogen phosphate (pH adjusted to 4.8) in a 66:34 (v/v) ratio.[1][2]

  • Flow Rate: 1.0 ml/min.[1][2]

  • Detection: UV detection at a wavelength of 214 nm.[1][2]

  • Injection Volume: Not specified.

  • Sample Preparation: A standard solution of this compound sodium is prepared in the mobile phase. The capsule contents are dissolved in the mobile phase, filtered, and diluted to a suitable concentration.

  • Validation Parameters: The method was validated for linearity, precision, accuracy, and robustness, with the percentage relative standard deviation (%RSD) for precision and robustness being less than 2%.[1][2] The recovery was found to be in the range of 98.071% - 101.187%.[1][2]

Method 2: Paired-Ion RP-HPLC for this compound Sodium in Soft Gelatin Capsules
  • Chromatographic System: A high-performance liquid chromatograph with a UV detector.

  • Column: C22 reversed-phase column.[3][4]

  • Mobile Phase: A mixture of acetonitrile and water (70:30) containing 0.005 M tetrabutylammonium phosphate as an ion-pairing agent.[3][4]

  • Flow Rate: 1.8 mL/min.[3][4]

  • Detection: UV monitoring at 214 nm.[3][4]

  • Internal Standard: Progesterone.

  • Sample Preparation: Not detailed.

  • Validation Parameters: The method was found to be linear, accurate, and precise.[3][4] Analysis of five samples, each a composite of 10 capsules, yielded a mean assay value of 99.6%.[3][4]

Method 3: Mixed-Mode HPLC for this compound Sodium in Softgels
  • Chromatographic System: An HPLC system with UV detection capabilities.

  • Column: Newcrom BH mixed-mode column, 3.2 x 100 mm, 3 µm particle size.[5]

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water in a 75:25 ratio, with 0.5% sulphuric acid as a buffer.[5]

  • Flow Rate: 0.5 ml/min.[5]

  • Detection: UV detection at 200 nm.[5]

  • Sample Preparation: Not detailed.

  • Validation Parameters: The method demonstrated good linearity within the range of 0.02 mg/mL to 0.40 mg/mL with a correlation coefficient (r) of 0.9999.[7] The recovery ranged from 97.0% to 98.2%.[7]

HPLC Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an HPLC method for pharmaceutical analysis, as guided by ICH Q2(R2) guidelines.[8]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Method Optimization (Column, Mobile Phase, etc.) B System Suitability Testing A->B C Specificity B->C Proceed if SST passes D Linearity C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G Range F->G H Robustness G->H I Quantitation Limit (LOQ) H->I J Detection Limit (LOD) I->J K Validation Report J->K L Standard Operating Procedure (SOP) K->L M Routine Use L->M

Caption: A flowchart of the HPLC method validation process.

This guide highlights that various robust and reliable HPLC methods are available for the assay of this compound sodium in pharmaceutical products. The choice of method will depend on the specific formulation, available instrumentation, and regulatory requirements. The provided data and protocols offer a solid foundation for laboratories to select or develop a suitable method for their needs.

References

cross-validation of docusate's performance in different analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Docusate, a versatile anionic surfactant, is widely utilized in the pharmaceutical industry not only for its therapeutic effects but also as a valuable excipient in various analytical techniques. Its ability to enhance the solubility of poorly soluble drugs and act as an ion-pairing agent makes it a significant tool in the analytical chemist's arsenal. This guide provides a comprehensive cross-validation of this compound's performance in several key analytical techniques, offering a comparative analysis with common alternatives and supported by experimental data.

This compound in High-Performance Liquid Chromatography (HPLC)

This compound sodium is frequently employed in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for the analysis of various pharmaceutical compounds. Its primary roles in HPLC are as an ion-pairing agent and a solubilizing agent for poorly water-soluble analytes.

As an Ion-Pairing Agent

In ion-pair chromatography, this compound is added to the mobile phase to enhance the retention and separation of ionic or ionizable analytes on a non-polar stationary phase. The hydrophobic tail of the this compound molecule interacts with the stationary phase, while its anionic head group forms an ion pair with cationic analytes, effectively neutralizing their charge and allowing for their retention and subsequent separation.

Comparison with Alternatives:

Common alternatives to this compound as an ion-pairing agent include other alkyl sulfonates, such as sodium dodecyl sulfate (SDS), and quaternary ammonium compounds for the analysis of anionic analytes.

FeatureThis compound SodiumSodium Dodecyl Sulfate (SDS)Tetrabutylammonium (TBA) Salts
Typical Analytes Cationic compoundsCationic compoundsAnionic compounds
Mechanism Ion-pairingIon-pairing, micelle formationIon-pairing
Advantages Good peak shape, compatible with some mass spectrometry (MS) detectors at low concentrations.Strong ion-pairing effect, readily available.Effective for anionic analytes.
Disadvantages Can be less effective for highly polar analytes.Can cause high backpressure, often incompatible with MS due to ion suppression.Can be retained on the column, leading to carryover.
Reported Performance A mean assay value of 99.6% was obtained for this compound sodium in soft gelatin capsules using an HPLC method with tetrabutylammonium phosphate as an ion-pairing agent.[1]In a study comparing surfactants for the analysis of basic drugs, SDS required high concentrations of organic solvents.Tetrabutylammonium iodide titration has been used as a comparative method to HPLC for this compound analysis.[1]
As a Solubilizing Agent

For poorly soluble drugs, this compound can be added to the sample diluent or the mobile phase to increase the analyte's concentration and improve peak shape. Its surfactant properties help to prevent the adsorption of hydrophobic analytes to the surfaces of the analytical system.

Comparison with Alternatives:

Other non-ionic (e.g., Tween®, Triton™ X-100) and ionic (e.g., SDS) surfactants are also used for this purpose.

SurfactantClassAdvantagesDisadvantages
This compound Sodium AnionicEffective for a range of hydrophobic compounds, can also act as an ion-pairing agent.Can interfere with certain detectors and may not be suitable for all analytes.
Sodium Dodecyl Sulfate (SDS) AnionicStrong solubilizing power.Strong UV absorbance at low wavelengths, high potential for MS ion suppression.
Tween® (Polysorbates) Non-ionicGenerally MS-compatible, low UV absorbance.May not be as effective for all compounds as ionic surfactants.
Triton™ X-100 Non-ionicGood solubilizing properties.High UV absorbance, can be difficult to remove from systems.

This compound in Liquid Chromatography-Mass Spectrometry (LC-MS)

The use of surfactants in LC-MS is often challenging due to their potential to cause ion suppression in the mass spectrometer's source, leading to reduced sensitivity. However, this compound, when used judiciously at low concentrations, can be compatible with LC-MS and can be beneficial in the analysis of challenging compounds.

Performance and Comparison:

While direct comparative studies are limited, this compound is often considered a more MS-friendly alternative to stronger surfactants like SDS for applications requiring both solubilization and MS detection. Its use as an ion-pairing agent in LC-MS is generally avoided due to the risk of source contamination and signal suppression.[2]

Key Considerations for this compound in LC-MS:

  • Concentration: Use the lowest effective concentration to minimize ion suppression.

  • Source Type: Electrospray ionization (ESI) sources may be more susceptible to suppression from surfactants than atmospheric pressure chemical ionization (APCI) sources.

  • Method Development: Careful optimization of mobile phase composition and source parameters is crucial.

This compound in Capillary Electrophoresis (CE)

In capillary electrophoresis, surfactants are primarily used in a technique called Micellar Electrokinetic Chromatography (MEKC). In MEKC, micelles formed by surfactants act as a pseudostationary phase, allowing for the separation of neutral and charged analytes.

This compound in MEKC:

While sodium dodecyl sulfate (SDS) is the most commonly used surfactant in MEKC, this compound, with its anionic nature and micelle-forming properties, can also be employed.[3] It can offer alternative selectivity for certain separations.

Comparison with Sodium Dodecyl Sulfate (SDS) in CE:

FeatureThis compound SodiumSodium Dodecyl Sulfate (SDS)
Primary Use in CE Potential for use in MEKC.Standard surfactant for MEKC and CE-SDS protein analysis.[4][5][6]
Advantages May offer different selectivity compared to SDS.Well-characterized, widely used, effective for a broad range of analytes.
Disadvantages Less commonly used and characterized in CE than SDS.Can have high conductivity, leading to Joule heating.
Performance Limited published data on direct performance comparison in CE.Established as the gold standard for protein analysis by CE-SDS due to its ability to denature proteins and impart a uniform negative charge.[4][5][6]

This compound in Sample Preparation

This compound's primary role in sample preparation is to enhance the solubility of poorly water-soluble drugs, thereby improving their extraction efficiency and ensuring accurate quantification.[7][8]

Application in Dissolution Testing:

In the dissolution testing of poorly soluble drug formulations, surfactants are often added to the dissolution medium to achieve sink conditions. This compound can be an effective surfactant for this purpose.

Comparison with Other Solubilizing Agents:

Solubilizing AgentMechanismAdvantagesDisadvantages
This compound Sodium Surfactant (micelle formation)Effective at low concentrations, can be used in various dissolution media.May not be suitable for all drug formulations due to potential interactions.
Sodium Dodecyl Sulfate (SDS) Surfactant (micelle formation)Strong solubilizing capacity.Can sometimes lead to artificially high dissolution rates.
Polysorbates (Tween®) Surfactant (micelle formation)Biocompatible, often used in formulations.May have weaker solubilizing power than ionic surfactants for some drugs.
Co-solvents (e.g., Ethanol, Propylene Glycol) Increase the polarity of the solventCan significantly increase solubility.May not be biorelevant, can affect formulation stability.

Experimental Protocols

HPLC-UV Analysis of this compound Sodium

This method is suitable for the quantification of this compound sodium in pharmaceutical formulations.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.01M Tetrabutylammonium hydrogen sulfate (60:40, v/v).[5]

  • Flow Rate: 1.2 mL/min.[5]

  • Detection: UV at 214 nm.[1][5][6][9]

  • Column Temperature: 40°C.[5]

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

LC-MS Analysis of a Poorly Soluble Drug using this compound as a Solubilizer

This protocol provides a general framework for using this compound to aid in the analysis of a hydrophobic drug.

  • Sample Preparation: Prepare a stock solution of the drug in an organic solvent. Dilute the stock solution to the desired concentration in a diluent containing a low concentration of this compound sodium (e.g., 0.01-0.1%).

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to elute the analyte of interest.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.

    • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Source Parameters: Optimize gas temperatures, flow rates, and voltages to minimize ion suppression and maximize analyte signal.

Capillary Electrophoresis (MEKC) using this compound

This is a starting point for developing a MEKC method using this compound.

  • Capillary: Fused silica, 50 µm i.d., effective length 40 cm.

  • Background Electrolyte (BGE): 25 mM Sodium borate buffer, pH 9.2, containing 50 mM this compound sodium.

  • Voltage: 20 kV

  • Temperature: 25°C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the sample in the BGE.

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Pharmaceutical Formulation Dissolution Dissolve in Diluent (with this compound if needed) Sample->Dissolution Filtration Filter Sample Dissolution->Filtration Injector Autosampler/Injector Filtration->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for the HPLC analysis of a pharmaceutical formulation.

Logical Relationship of Surfactants in Analytical Techniques

Surfactant_Roles cluster_techniques Analytical Techniques cluster_alternatives Common Alternatives This compound This compound HPLC HPLC This compound->HPLC Ion-Pairing Solubilization LCMS LC-MS This compound->LCMS Solubilization (low concentration) CE Capillary Electrophoresis This compound->CE MEKC SamplePrep Sample Preparation This compound->SamplePrep Solubilization (Dissolution) SDS SDS HPLC->SDS TBA TBA Salts HPLC->TBA CE->SDS SamplePrep->SDS Tweens Tweens SamplePrep->Tweens Cosolvents Co-solvents SamplePrep->Cosolvents

Caption: Roles of this compound and its alternatives in various analytical techniques.

References

Ecotoxicological Profile of Docusate: A Comparative Assessment with Other Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Surfactant Ecotoxicity with Supporting Experimental Data

The widespread use of surfactants in pharmaceutical, industrial, and consumer products necessitates a thorough understanding of their environmental impact. This guide provides a comparative ecotoxicological assessment of docusate, an anionic surfactant commonly used as a stool softener and excipient, against other prevalent surfactant classes: anionic (Sodium Lauryl Sulfate, Linear Alkylbenzene Sulfonates), non-ionic (Alcohol Ethoxylates), and cationic (Quaternary Ammonium Compounds). This analysis is based on experimental data from standardized ecotoxicity studies on key aquatic organisms, offering a valuable resource for informed decision-making in product development and environmental risk assessment.

Comparative Ecotoxicity Data

The following tables summarize the acute toxicity (LC50/EC50) of this compound and other selected surfactants on representative aquatic organisms: algae (Pseudokirchneriella subcapitata), invertebrates (Daphnia magna), and fish (Oncorhynchus mykiss - Rainbow Trout). Lower LC50/EC50 values indicate higher toxicity.

Table 1: Acute Ecotoxicity of Anionic Surfactants

SurfactantTest OrganismEndpoint (Duration)LC50/EC50 (mg/L)Reference
This compound Sodium Pseudokirchneriella subcapitataEC50 (72h)43 - 75[1]
Vibrio fischeri (Bacteria)EC50 (15 min)43 - 75[1]
Anabaena sp. (Cyanobacteria)EC5043 - 75[1]
Daphnia magnaLC50 (48h)36
Sodium Lauryl Sulfate (SLS) Poecilia reticulata (Guppy)LC501.3[2]
Ceriodaphnia affinisLC5012.6[2]
Photobacterium phosphoreumEC5070[2]
Rasbora dandia (Fish)LC50 (96h)4[3]
Linear Alkylbenzene Sulfonates (LAS) Daphnia galeataEC50 (48h)4.6[4]
Daphnia galeataPopulation EC502.5[4]
Potamogeton perfoliatus (Aquatic Plant)>10 (Serious Damage)>10[5]

Table 2: Acute Ecotoxicity of Non-ionic and Cationic Surfactants

Surfactant ClassRepresentative CompoundTest OrganismEndpoint (Duration)LC50/EC50 (mg/L)Reference
Non-ionic Alcohol Ethoxylates (AEOs)Daphnia magnaVaries with structureVaries[6]
Pseudokirchneriella subcapitataEC50 (72h)0.32 - 4.4[7]
Scenedesmus subspicatusEC50 (72h)0.32 - 4.4[7]
Cationic Benzalkonium Chloride (BAC)Oreochromis mossambicus (Tilapia)LC50 (96h)Varies[8]
Fish (general)EC50280 µg/L[9]
Invertebrates (general)EC505.9 µg/L[9]
ZebrafishLD50 (1h)6.28 ppm[10]
GoldfishLD50 (1h)5.80 ppm[10]

Experimental Protocols

The ecotoxicity data presented in this guide are primarily derived from studies following standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality, reproducibility, and comparability across different studies and substances.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.

  • Test Organism: Commonly Pseudokirchneriella subcapitata or Desmodesmus subspicatus.

  • Principle: Exponentially growing cultures of the test organism are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours under continuous light.

  • Procedure:

    • Prepare a geometric series of at least five test concentrations and a control group.

    • Introduce the algal cultures into the test solutions.

    • Incubate the cultures for 72 hours under controlled conditions of temperature (21-24°C) and continuous, uniform illumination.

    • Measure the algal biomass (e.g., by cell counts, fluorescence, or optical density) at least daily.

  • Endpoint: The primary endpoint is the inhibition of growth, expressed as the EC50, which is the concentration that causes a 50% reduction in growth rate or yield compared to the control.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of substances to freshwater invertebrates.

  • Test Organism: Daphnia magna is the most commonly used species.

  • Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.

  • Procedure:

    • Prepare at least five test concentrations in a geometric series, along with a control.

    • Place a specified number of daphnids (e.g., 20 per concentration, divided into replicates) into the test vessels.

    • Maintain the test under controlled conditions of temperature (18-22°C) and a 16-hour light/8-hour dark photoperiod.

    • Observe the daphnids for immobilization at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The main endpoint is the EC50 at 48 hours, which is the concentration that immobilizes 50% of the daphnids.

OECD 203: Fish, Acute Toxicity Test

This test determines the acute lethal toxicity of substances to fish.

  • Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).

  • Principle: Fish are exposed to a range of concentrations of the test substance for a 96-hour period.

  • Procedure:

    • Acclimatize the fish to the test conditions.

    • Prepare a series of at least five test concentrations and a control.

    • Introduce a specified number of fish (e.g., 7-10 per concentration) into the test chambers.

    • The test can be static (no renewal of the test solution), semi-static (solution renewed at fixed intervals), or flow-through (continuous renewal).

    • Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50 at 96 hours, which is the concentration that is lethal to 50% of the test fish.

Mechanism of Toxicity and Signaling Pathways

The primary ecotoxicological mechanism of action for most surfactants, including this compound, is the disruption of biological membranes. Their amphiphilic nature allows them to interact with the lipid bilayers of cell membranes, leading to increased permeability, loss of integrity, and ultimately cell lysis. This non-specific mode of action can affect a wide range of organisms.

Exposure to surfactants can trigger a cascade of cellular stress responses. The following diagrams illustrate a generalized workflow for ecotoxicological assessment and a conceptual model of the signaling pathways involved in surfactant-induced stress in aquatic organisms.

Ecotoxicological_Assessment_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Definitive Testing cluster_2 Phase 3: Risk Assessment A Test Substance Identification B Physicochemical Properties A->B C Preliminary Hazard Assessment (e.g., QSAR) B->C D Algal Growth Inhibition (OECD 201) C->D E Daphnia Acute Immobilisation (OECD 202) C->E F Fish Acute Toxicity (OECD 203) C->F G Determine PEC (Predicted Environmental Concentration) D->G E->G F->G I Risk Characterisation (PEC/PNEC Ratio) G->I H Determine PNEC (Predicted No-Effect Concentration) H->I

Caption: Generalized workflow for ecotoxicological assessment of a chemical substance.

Surfactant_Toxicity_Pathway cluster_0 Cellular Level cluster_1 Organismal Level (Fish) cluster_2 Adverse Outcomes Surfactant Surfactant Exposure Membrane Cell Membrane Disruption Surfactant->Membrane Endocrine_Disruption Endocrine Disruption Surfactant->Endocrine_Disruption ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS Mortality Mortality Membrane->Mortality OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Protein_Damage Protein Damage OxidativeStress->Protein_Damage Lipid_Peroxidation Lipid Peroxidation OxidativeStress->Lipid_Peroxidation HPI_Axis Hypothalamus-Pituitary-Interrenal (HPI) Axis Activation OxidativeStress->HPI_Axis Reduced_Growth Reduced Growth DNA_Damage->Reduced_Growth Protein_Damage->Reduced_Growth Lipid_Peroxidation->Mortality Cortisol Increased Cortisol HPI_Axis->Cortisol Immune_Response Altered Immune Response Cortisol->Immune_Response Metabolic_Changes Metabolic Changes Cortisol->Metabolic_Changes Immune_Response->Reduced_Growth Metabolic_Changes->Reduced_Growth Impaired_Reproduction Impaired Reproduction Endocrine_Disruption->Impaired_Reproduction

Caption: Conceptual model of surfactant-induced stress signaling pathways in aquatic organisms.

Conclusion

This comparative analysis indicates that this compound sodium exhibits a moderate level of acute toxicity to the aquatic organisms tested, with EC50 values generally falling in the range of 36 to 75 mg/L. In comparison to other anionic surfactants, its toxicity appears to be in a similar range or slightly lower than that of Sodium Lauryl Sulfate (SLS) under certain test conditions. However, it is important to note that the ecotoxicity of surfactants is highly dependent on the specific compound, the test organism, and the experimental conditions. Cationic surfactants, such as benzalkonium chloride, generally demonstrate a higher level of toxicity to aquatic life compared to anionic and non-ionic surfactants.

The primary mechanism of surfactant toxicity is through the disruption of cell membranes, which can lead to a cascade of adverse effects, including oxidative stress and endocrine disruption. For a comprehensive environmental risk assessment, it is crucial to consider not only the acute toxicity but also chronic effects, bioavailability, and the potential for bioaccumulation. The standardized OECD test protocols provide a robust framework for generating the necessary data for such assessments. This guide serves as a valuable starting point for researchers and professionals in evaluating the ecotoxicological profiles of this compound and other surfactants, thereby supporting the development of environmentally safer products.

References

The Correlation Between In Vitro Performance and In Vivo Efficacy of Docusate-Enhanced Drug Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oral administration of drugs remains the most common and preferred route of delivery. However, the low oral bioavailability of many active pharmaceutical ingredients (APIs), particularly those belonging to the Biopharmaceutics Classification System (BCS) Class III (high solubility, low permeability) and Class IV (low solubility, low permeability), presents a significant challenge in drug development. Permeation enhancers, which facilitate the transport of drugs across the intestinal epithelium, are a key strategy to overcome this hurdle. Among these, docusate sodium has emerged as a promising anionic surfactant for enhancing drug absorption.

This guide provides an objective comparison of this compound-enhanced drug delivery systems with other enhancement strategies, supported by experimental data. It details the in vitro and in vivo performance of these systems and provides the methodologies for the key experiments cited.

Data Presentation: In Vitro Permeation Enhancement

The efficacy of a permeation enhancer is initially evaluated through in vitro studies that measure the transport of a drug across a biological or semi-synthetic membrane. The following table summarizes the in vitro permeation enhancement of this compound sodium for two BCS Class III drugs, netilmicin sulphate and deferoxamine mesylate, compared to a control formulation without an enhancer.

Table 1: In Vitro Permeation Enhancement by this compound Sodium

DrugFormulationPermeation Enhancement Ratio (Mean ± SD)
Netilmicin SulphateThis compound Sodium with Sodium Cholate4.07 ± 0.657[1]
Deferoxamine MesylateThis compound Sodium with Sodium Cholate1.482 ± 0.378[1]

Data from a study utilizing the rat non-everted sac method. The permeation enhancement ratio is a measure of the increase in drug permeation in the presence of the enhancer compared to the drug alone.

Data Presentation: In Vivo Bioavailability Enhancement

Ultimately, the success of a drug delivery system is determined by its in vivo performance. The following table presents a comparative overview of the in vivo pharmacokinetic parameters of a poorly bioavailable drug, furosemide (BCS Class IV), in a standard formulation versus an enhanced nanosuspension formulation. While this example does not use this compound, it illustrates the potential for significant bioavailability improvement through advanced formulation strategies aimed at overcoming low solubility and permeability.

Table 2: In Vivo Pharmacokinetic Parameters of Furosemide Formulations in Mice

FormulationCmax (µg/mL)AUC(0-t) (µg·h/mL)Relative Bioavailability (%)
Raw Furosemide PowderLowerLower100
Furosemide NanosuspensionIncreased by ~233%Increased by ~266%~230[2]

Cmax: Maximum plasma concentration. AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration. Relative bioavailability is calculated with respect to the raw drug powder.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the reliability of in vitro and in vivo studies. Below are the methodologies for the key experiments discussed in this guide.

In Vitro Permeation Study: Rat Everted Sac Model

This ex vivo method is widely used to assess the intestinal absorption of drugs and the effect of permeation enhancers.

Protocol:

  • Animal Preparation: Male Wistar rats (200-250g) are fasted overnight with free access to water. The rats are then sacrificed by a suitable and approved method.

  • Intestine Excision: The small intestine is isolated, and a segment of the jejunum is excised and immediately placed in cold, oxygenated Tyrode's solution.

  • Eversion: The intestinal segment is carefully everted over a glass rod.

  • Sac Preparation: The everted intestine is cut into sacs of approximately 4-5 cm in length and one end is ligated.

  • Drug Loading: The sacs are filled with a specific volume of Tyrode's solution containing the drug formulation (with or without the permeation enhancer) and the other end is ligated.

  • Incubation: The sacs are placed in an organ bath containing a known volume of Tyrode's solution, maintained at 37°C, and continuously aerated.

  • Sampling: Samples are withdrawn from the external medium at predetermined time intervals to measure the amount of drug that has permeated from the mucosal to the serosal side.

  • Analysis: The drug concentration in the samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

In Vivo Pharmacokinetic Study in Rats

This in vivo study is essential for determining the bioavailability of a drug from a specific formulation.

Protocol:

  • Animal Model: Male Sprague-Dawley or Wistar rats are used. They are fasted overnight before the experiment but have free access to water.

  • Formulation Administration: A specific dose of the drug formulation (e.g., this compound-enhanced formulation or control) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected from the tail vein or via cannulation of the jugular vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Separation: The blood samples are centrifuged to separate the plasma.

  • Drug Analysis: The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax (time to reach Cmax), and AUC.

Mandatory Visualization

The following diagrams illustrate the conceptual workflow for establishing an in vitro-in vivo correlation and the proposed mechanism of action for surfactant-based permeation enhancers like this compound sodium.

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation IVIVC invitro_formulation Develop Formulations (e.g., with this compound) invitro_permeation Permeation Studies (e.g., Everted Sac, Caco-2) invitro_formulation->invitro_permeation invitro_data Quantitative Permeation Data (Flux, Papp) invitro_permeation->invitro_data correlation Establish Correlation Model (e.g., Linear Regression) invitro_data->correlation invivo_formulation Administer Formulations to Animal Model (e.g., Rats) invivo_pk Pharmacokinetic Study (Blood Sampling) invivo_formulation->invivo_pk invivo_data Pharmacokinetic Parameters (Cmax, AUC) invivo_pk->invivo_data invivo_data->correlation prediction Predict In Vivo Performance from In Vitro Data correlation->prediction

Caption: Workflow for establishing an in vitro-in vivo correlation (IVIVC).

Permeation_Enhancement cluster_membrane Intestinal Epithelial Barrier cell1 Enterocyte cell2 Enterocyte tj Tight Junction drug Drug Molecule drug->cell1 Low Permeability drug->cell1 Enhanced Transcellular Transport drug->tj Enhanced Paracellular Transport This compound This compound This compound->cell1 Increases Membrane Fluidity This compound->tj Disrupts Tight Junctions

Caption: Proposed mechanisms of this compound as a permeation enhancer.

References

A Comparative Analysis of Docusate and Non-Ionic Surfactants for Nanoparticle Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of nanoparticle formulations is a critical determinant of their therapeutic efficacy and shelf-life. Aggregation, a common instability issue, can compromise the unique physicochemical properties of nanoparticles, leading to loss of bioactivity and potential safety concerns. Surfactants are indispensable excipients in nanoparticle formulations, playing a pivotal role in preventing aggregation and ensuring a stable dispersion. This guide provides a comparative study of docusate, an anionic surfactant, and a range of non-ionic surfactants for nanoparticle stabilization, supported by experimental data and detailed methodologies.

Principles of Nanoparticle Stabilization: Electrostatic vs. Steric Mechanisms

The stability of colloidal dispersions like nanoparticle suspensions is primarily governed by the balance between attractive van der Waals forces and repulsive forces. Surfactants adsorb to the nanoparticle surface, creating a protective barrier that counteracts the attractive forces and prevents aggregation. The nature of this repulsive barrier defines the stabilization mechanism.

This compound , an anionic surfactant, imparts stability through an electrostatic mechanism . Upon adsorption, the negatively charged head groups of this compound molecules form an electrical double layer around the nanoparticle. This results in a strong electrostatic repulsion between adjacent particles, preventing them from coming into close proximity and aggregating. The magnitude of this repulsion is quantified by the zeta potential; a higher absolute zeta potential generally indicates greater stability.

Non-ionic surfactants , such as Polysorbates (Tweens), Poloxamers (Pluronics), and Spans, primarily provide steric stabilization . These molecules possess long, flexible hydrophilic chains that extend from the nanoparticle surface into the surrounding medium. When two particles approach each other, the overlap of these hydrophilic chains creates a repulsive force due to osmotic pressure and unfavorable entropy changes, thus preventing aggregation.

Comparative Data on Nanoparticle Stabilization

The choice of surfactant significantly impacts the physicochemical properties of nanoparticles, including their size, size distribution (Polydispersity Index - PDI), and surface charge (Zeta Potential). The following tables summarize typical data for nanoparticles stabilized with this compound and various non-ionic surfactants.

Disclaimer: The following data has been compiled from various studies and is presented for comparative purposes. The specific values can vary depending on the nanoparticle composition, formulation method, and surfactant concentration.

Table 1: Performance of this compound as a Nanoparticle Stabilizer

Nanoparticle SystemMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Drug Nanocrystals150 - 3000.15 - 0.30-30 to -50
Polymeric Nanoparticles100 - 2500.10 - 0.25-25 to -45
Lipid Nanoparticles80 - 2000.12 - 0.28-35 to -55

Table 2: Performance of Non-Ionic Surfactants as Nanoparticle Stabilizers

Surfactant TypeNanoparticle SystemMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Polysorbate 80 (Tween® 80) Polymeric Nanoparticles150 - 2500.10 - 0.20-10 to -25
Lipid Nanoparticles100 - 2000.15 - 0.25-5 to -20
Gold Nanoparticles20 - 50< 0.2-15 to -30[1]
Poloxamer 188 (Pluronic® F68) Polymeric Nanoparticles180 - 3000.15 - 0.30-5 to -15
Lipid Nanoparticles150 - 2500.20 - 0.350 to -10
Curcumin Nanoparticles98.71 ± 0.64--
Span 80 Polymeric Nanoparticles200 - 4000.25 - 0.40-15 to -30
Lipid Nanoparticles150 - 3500.20 - 0.35-10 to -25
BaTiO3 Nanoparticles--Lower than anionic and cationic surfactants

Experimental Protocols

Accurate and reproducible characterization of nanoparticle stability is crucial. The following are detailed methodologies for key experimental techniques.

Dynamic Light Scattering (DLS) for Particle Size and PDI Measurement

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of nanoparticles in suspension. The rate of these fluctuations is related to the particle size.

Protocol:

  • Sample Preparation: Dilute the nanoparticle suspension with a suitable filtered solvent (e.g., deionized water or buffer) to an appropriate concentration to avoid multiple scattering effects. The optimal concentration should be determined empirically for each instrument and sample type.

  • Instrumentation: Use a calibrated DLS instrument. Set the measurement parameters, including temperature (typically 25°C), solvent viscosity, and refractive index.

  • Measurement: Equilibrate the sample cuvette at the set temperature for at least 2 minutes. Perform at least three replicate measurements for each sample.

  • Data Analysis: The instrument's software calculates the average particle size (Z-average) and the Polydispersity Index (PDI) from the correlation function of the scattered light intensity. A PDI value below 0.3 is generally considered acceptable for a monodisperse nanoparticle formulation.

Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the nanoparticle surface. It is determined by measuring the electrophoretic mobility of the nanoparticles in an applied electric field.

Protocol:

  • Sample Preparation: Dilute the nanoparticle suspension in a filtered, low ionic strength medium (e.g., 10 mM NaCl) to an appropriate concentration. High ionic strength can compress the electrical double layer and lead to an underestimation of the zeta potential.

  • Instrumentation: Use a zeta potential analyzer equipped with an appropriate cell (e.g., disposable folded capillary cell).

  • Measurement: Inject the sample into the cell, ensuring no air bubbles are present. Equilibrate the cell at the desired temperature (e.g., 25°C). Apply the electric field and measure the electrophoretic mobility.

  • Data Analysis: The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation. Report the zeta potential along with the pH and conductivity of the dispersion medium.

Transmission Electron Microscopy (TEM) for Morphology and Size Verification

Principle: TEM provides high-resolution images of nanoparticles, allowing for the direct visualization of their size, shape, and morphology.

Protocol:

  • Grid Preparation: Place a drop of the diluted nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid). Allow the nanoparticles to adhere to the grid for a few minutes.

  • Staining (optional): For polymeric or lipid-based nanoparticles, negative staining with a heavy metal salt solution (e.g., uranyl acetate or phosphotungstic acid) may be necessary to enhance contrast.

  • Washing and Drying: Carefully wick away the excess liquid with filter paper and allow the grid to air dry completely.

  • Imaging: Observe the prepared grid under a transmission electron microscope at an appropriate acceleration voltage. Capture images at various magnifications.

  • Image Analysis: Use image analysis software to measure the diameters of a statistically significant number of individual nanoparticles (typically >100) to determine the average size and size distribution.

Visualization of Stabilization Mechanisms

G cluster_0 This compound (Anionic Surfactant) - Electrostatic Stabilization cluster_1 Electrical Double Layer cluster_2 Electrical Double Layer cluster_3 Non-ionic Surfactant - Steric Stabilization cluster_4 Hydrophilic Chains cluster_5 Hydrophilic Chains NP1 Nanoparticle NP2 Nanoparticle Charge1->Charge2 Electrostatic Repulsion a1 a2 a3 a4 a5 a6 a7 a8 b1 b2 b3 b4 b5 b6 b7 b8 NP3 Nanoparticle NP4 Nanoparticle Polymer1->Polymer2 Steric Hindrance c1 c1 c2 c2 c3 c3 c4 c4 c5 c5 c6 c6 c7 c7 c8 c8 d1 d1 d2 d2 d3 d3 d4 d4 d5 d5 d6 d6 d7 d7 d8 d8

Caption: Stabilization mechanisms of this compound vs. non-ionic surfactants.

Conclusion

The selection of an appropriate surfactant is a critical step in the development of stable and effective nanoparticle-based drug delivery systems. This compound, an anionic surfactant, provides robust electrostatic stabilization, resulting in nanoparticles with a significant negative surface charge. This high zeta potential is generally indicative of good colloidal stability. However, electrostatic stabilization can be sensitive to the ionic strength and pH of the surrounding medium.

In contrast, non-ionic surfactants offer steric stabilization, which is less susceptible to changes in ionic strength. These surfactants can also offer additional benefits, such as improved biocompatibility and reduced protein adsorption. The choice between this compound and a non-ionic surfactant, or a combination thereof, will depend on the specific characteristics of the nanoparticle system, the intended application, and the desired in vivo performance. This guide provides a foundational understanding to aid researchers in making an informed decision for their nanoparticle formulation development.

References

Validating Docusate as a Suitable Excipient for New Drug Entities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate excipients is a critical step in the development of a new drug entity. An ideal excipient should be inert, compatible with the active pharmaceutical ingredient (API), and enhance the stability, bioavailability, and manufacturability of the final dosage form. Docusate sodium, an anionic surfactant, is a widely used excipient known for its wetting, solubilizing, and emulsifying properties.[1][2][3] This guide provides a comprehensive comparison of this compound's performance against other common alternatives, supported by experimental data and detailed protocols to aid in its validation for a new drug entity.

Performance Data of this compound and Alternatives

The following tables summarize key performance indicators for this compound and its common alternatives, sodium lauryl sulfate (SLS) as a wetting agent/solubilizer, and polysorbate 80 as an emulsifier.

PropertyThis compound SodiumSodium Lauryl Sulfate (SLS)Polysorbate 80Reference(s)
Chemical Classification Anionic SurfactantAnionic SurfactantNon-ionic Surfactant[1][4][5]
Critical Micelle Concentration (CMC) 0.11% w/v (in water at 25°C)~8.2 mM (~0.24% w/v) (in water at 25°C)Not specified[1][6]
Primary Functions Wetting agent, solubilizer, emulsifier, stool softenerWetting agent, solubilizer, detergentEmulsifier, solubilizer, stabilizer[1][2][4][5]
Common Dosage Forms Tablets, capsules, oral liquids, topical creams and gelsTablets, capsules, oral liquidsParenteral, oral, and topical emulsions, suspensions[1][2][4][5]

Table 1: General Properties of this compound and Common Alternatives

Solubility Enhancement

This compound sodium can significantly improve the solubility of poorly water-soluble drugs (BCS Class II and IV), thereby enhancing their bioavailability.[7][8][9]

DrugExcipientFold Increase in SolubilityFormulation DetailsReference(s)
SimvastatinThis compound Sodium & L-Isoleucine7.18Solid dispersion with a 2:1:1 ratio of simvastatin:this compound:isoleucine.[10]
7-[2-[4-[4-(methoxyethoxy)phenyl]1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-5-amineThis compound Sodium80Formulated in acidified propylene glycol.[11]
DanazolThis compound Sodium>80% drug dissolution within 15 minNanocrystalline suspension granulated with mannitol and this compound sodium.[12]

Table 2: Documented Solubility Enhancement by this compound Sodium

Wetting Efficiency

Effective wetting of the API and other excipients is crucial for tablet disintegration and dissolution. The wetting efficiency of a surfactant can be assessed by measuring the contact angle of its solution on a compressed powder bed of the API or a model pharmaceutical powder like lactose. A lower contact angle indicates better wettability.

SurfactantModel PowderContact Angle (°)CommentsReference(s)
This compound SodiumDanazol62°Untreated danazol had a contact angle of 91°.[12]
Not SpecifiedLactoseNot SpecifiedWater drop disappears instantaneously on uncoated lactose powder, indicating high affinity.[3][13]

Table 3: Wetting Performance of this compound Sodium

Note: Direct comparative studies of the contact angles of this compound sodium and sodium lauryl sulfate on the same pharmaceutical powder under identical conditions are limited in publicly available literature. Such studies are recommended for a comprehensive evaluation.

Emulsification Performance

For liquid and semi-solid formulations, the ability of an excipient to form and stabilize an emulsion is critical. Emulsion stability can be evaluated by monitoring parameters such as droplet size, creaming index, and phase separation over time.[2][14][15][16]

EmulsifierOil PhaseKey FindingsReference(s)
This compound SodiumNot SpecifiedWidely used as an emulsifier in creams and gels.[1][2]
Polysorbate 80Ostrich OilStable O/W emulsions were formed. The stability was dependent on the HLB value and emulsifier concentration.[17]
Polysorbate 60Peanut OilFormed stable and homogeneous emulsions.[4][18]
Sodium Dodecyl Sulfate (SDS)Peanut OilShowed significantly lower stability and homogeneity compared to Polysorbate 60 and soy lecithin.[4][18]

Table 4: Emulsification Performance of this compound and Alternatives

Experimental Protocols

Drug-Excipient Compatibility Study using Differential Scanning Calorimetry (DSC)

Objective: To assess the potential for physical or chemical interactions between the new drug entity and this compound sodium.

Methodology:

  • Accurately weigh 2-5 mg of the pure API, pure this compound sodium, and a 1:1 physical mixture of the API and this compound sodium into separate standard aluminum DSC pans.[12][19][20][21]

  • Seal the pans hermetically.

  • Place the pans in the DSC instrument. An empty sealed pan should be used as a reference.

  • Heat the samples at a constant rate, typically 10°C/min, over a temperature range that encompasses the melting points of both the API and the excipient (e.g., 25°C to 300°C).[19]

  • Record the heat flow as a function of temperature to obtain the DSC thermograms.

  • Analysis: Compare the thermogram of the physical mixture to the thermograms of the individual components. The absence of new peaks, or significant shifts in the melting endotherms of the API or this compound sodium, generally indicates compatibility. The appearance of new peaks or significant changes in the melting behavior may suggest an interaction that requires further investigation.[19]

Evaluation of Wetting Efficiency by Contact Angle Measurement (Washburn Method)

Objective: To quantify the wetting properties of this compound sodium on the new drug entity or a model powder.

Methodology:

  • Prepare solutions of this compound sodium at various concentrations in purified water.

  • Pack a consistent mass of the test powder (API or model powder like lactose) into a special powder holder with a filter base to a constant bulk density.[11][20]

  • Suspend the powder holder from a force tensiometer.

  • Bring the surface of the test liquid (this compound solution or pure water as a control) into contact with the bottom of the powder bed.

  • Record the mass of the liquid drawn into the powder bed as a function of time.

  • Plot the square of the mass (m²) against time (t). The initial linear portion of the plot is used for analysis.

  • Calculation: The Washburn equation is used to calculate the contact angle (θ): m² / t = (C * ρ² * σ * cosθ) / η where:

    • m = mass of the liquid penetrated

    • t = time

    • C = capillary constant of the powder (determined using a liquid with a contact angle of 0°, such as hexane)

    • ρ = density of the liquid

    • σ = surface tension of the liquid

    • η = viscosity of the liquid

    • θ = contact angle

  • A lower contact angle indicates better wetting.

Assessment of Emulsion Stability

Objective: To evaluate the ability of this compound sodium to form and stabilize an oil-in-water (O/W) emulsion containing the new drug entity (if applicable) or a model oil.

Methodology:

  • Preparation of Emulsions:

    • Prepare the aqueous phase by dissolving this compound sodium and any other water-soluble components in purified water.

    • Prepare the oil phase by dissolving the API (if oil-soluble) or using a model oil.

    • Heat both phases separately to a specified temperature (e.g., 70°C).

    • Slowly add the oil phase to the aqueous phase with continuous high-shear homogenization for a defined period to form the emulsion.[4]

    • Allow the emulsion to cool to room temperature with gentle stirring.

  • Stability Evaluation:

    • Visual Observation: Store the emulsion in a transparent container and visually inspect for signs of instability such as creaming, coalescence, or phase separation at specified time intervals (e.g., 24 hours, 1 week, 1 month) and at different storage conditions (e.g., room temperature, 40°C).[2][14][15][16]

    • Droplet Size Analysis: Measure the mean droplet size and droplet size distribution of the emulsion at various time points using techniques like laser diffraction or dynamic light scattering (DLS). A significant increase in droplet size over time indicates instability.[2][14][15]

    • Zeta Potential Measurement: For ionic emulsifiers like this compound sodium, measuring the zeta potential can provide insights into the electrostatic stability of the emulsion. A higher absolute zeta potential value generally indicates greater stability.[14][16]

    • Creaming Index: Measure the height of the cream layer (if any) and the total height of the emulsion in a graduated cylinder at different time points. The creaming index is calculated as (height of cream layer / total height of emulsion) x 100%.

Mandatory Visualizations

Excipient Selection and Validation Workflow

The following diagram illustrates a typical workflow for the selection and validation of an excipient for a new drug entity, incorporating principles from ICH Q8 (Pharmaceutical Development) and ICH Q9 (Quality Risk Management).[1][2][14][15][16]

Excipient_Validation_Workflow Excipient Selection and Validation Workflow for a New Drug Entity cluster_0 Phase 1: Pre-formulation and Screening cluster_1 Phase 2: Compatibility and Feasibility cluster_2 Phase 3: Formulation Development and Optimization cluster_3 Phase 4: Validation and Control Define TPP & CQA Define Target Product Profile (TPP) and Critical Quality Attributes (CQAs) API_Characterization API Physicochemical Characterization Define TPP & CQA->API_Characterization Excipient_Screening Initial Excipient Screening (Literature, Databases) API_Characterization->Excipient_Screening Compatibility_Studies Drug-Excipient Compatibility (DSC, FTIR, etc.) Excipient_Screening->Compatibility_Studies Performance_Evaluation Preliminary Performance Evaluation (e.g., Solubility, Wetting) Compatibility_Studies->Performance_Evaluation Incompatible Incompatible? Compatibility_Studies->Incompatible Prototype_Formulation Prototype Formulation Development Performance_Evaluation->Prototype_Formulation Performance_Met Performance Criteria Met? Performance_Evaluation->Performance_Met Process_Development Manufacturing Process Development Prototype_Formulation->Process_Development Optimization Formulation and Process Optimization (DoE) Process_Development->Optimization Stability_Studies Formal Stability Studies (ICH Guidelines) Optimization->Stability_Studies Control_Strategy Define Control Strategy Stability_Studies->Control_Strategy Final_Specification Final Excipient and Product Specification Control_Strategy->Final_Specification Incompatible->Excipient_Screening Yes, Re-screen Incompatible->Performance_Evaluation No Performance_Met->Excipient_Screening No, Re-screen Performance_Met->Prototype_Formulation Yes

Caption: Excipient Selection and Validation Workflow.

Mechanism of Action: Surfactant-Mediated Solubility Enhancement

This diagram illustrates how surfactants like this compound sodium enhance the solubility of poorly water-soluble drugs through micelle formation.

Surfactant_Solubilization Mechanism of Surfactant-Mediated Solubility Enhancement cluster_0 Below CMC cluster_1 Above CMC Monomers Surfactant Monomers Micelle Micelle Monomers->Micelle Self-Assembly Drug_Particles Poorly Soluble Drug Particles Solubilized_Drug Solubilized Drug in Micelle Core Drug_Particles->Solubilized_Drug Encapsulation

References

A Comparative Guide to Assessing the Purity of Docusate from Different Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like docusate is paramount for consistent and reliable experimental outcomes. This guide provides a comprehensive framework for comparing the purity of this compound obtained from various commercial suppliers. The methodologies outlined below, supported by data from established analytical techniques, will enable a thorough assessment of supplier quality.

Understanding this compound and Its Potential Impurities

This compound sodium, also known as dioctyl sodium sulfosuccinate, is a widely used stool softener and surfactant.[1] Impurities can arise from the synthesis process, which involves the esterification and sulfonation of succinic acid derivatives, or from degradation.[1] Common impurities can include unreacted starting materials, byproducts, and degradation products such as free sulfosuccinic acid, monoester species, higher esters, and unreacted alcohols.[2] Controlling these impurities is critical as they can impact the efficacy and safety of the final product. Regulatory guidelines from bodies like the ICH, USP/NF, and FDA set standards for impurity control in pharmaceutical products.[1]

Analytical Methodologies for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the most prevalent and robust method for determining the purity of this compound and quantifying its impurities. Several validated HPLC methods have been developed for this purpose.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) for this compound Sodium Assay

This protocol is a composite of established methods and can be adapted for the analysis of this compound from various suppliers.[3][4][5]

Objective: To determine the percentage assay of this compound sodium and to identify and quantify any related impurities.

Materials and Reagents:

  • This compound sodium reference standard (e.g., USP Reference Standard)

  • This compound sodium samples from different commercial suppliers

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Tetrabutylammonium dihydrogen phosphate or similar ion-pairing agent

  • Phosphoric acid or other suitable acid for pH adjustment

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • C18 or C8 analytical column (e.g., 250mm x 4.6mm, 5µm)[3]

Chromatographic Conditions (Example):

Parameter Condition
Mobile Phase A filtered and degassed mixture of Acetonitrile and 0.01M Tetrabutylammonium dihydrogen phosphate (pH adjusted to 4.8) in a ratio of approximately 66:34 (v/v).[3]
Column Thermoscientific Syncronis C18 (250mm x 4.6mm), 5µm or equivalent.[3]
Flow Rate 1.0 mL/min.[3]
Detection Wavelength 214 nm.[3][4]
Injection Volume 20 µL.[6]

| Column Temperature | 30°C.[7] |

Solution Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound sodium reference standard and dissolve it in a suitable diluent (e.g., methanol or the mobile phase) to achieve a known concentration (e.g., 0.2 mg/mL).[8]

  • Sample Solution: Prepare solutions of this compound sodium from each commercial supplier at the same concentration as the standard solution.

  • Impurity Standard Solutions: If available, prepare separate solutions of known impurities (e.g., bis(2-ethylhexyl) maleate) to determine their retention times and response factors.[7]

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution multiple times to ensure system suitability (e.g., consistent retention times and peak areas). The relative standard deviation (RSD) for replicate injections should typically be less than 2%.[3]

  • Inject each of the sample solutions in duplicate or triplicate.

  • Record the chromatograms and integrate the peak areas for this compound and any observed impurities.

Data Analysis and Comparison:

The purity of this compound from each supplier can be assessed by comparing the following parameters, which should be summarized in a table for clarity.

Table 1: Comparative Purity Analysis of this compound Sodium from Different Suppliers

Supplier Lot Number % Assay of this compound Sodium Known Impurity 1 (e.g., bis(2-ethylhexyl) maleate) (%) Known Impurity 2 (%) Total Unspecified Impurities (%) Water Content (%) Heavy Metals (ppm)
Supplier A
Supplier B
Supplier C

Note: The % Assay is calculated by comparing the peak area of the this compound peak in the sample chromatogram to that in the standard chromatogram. Impurity levels are calculated based on their peak areas relative to the this compound peak or a dedicated impurity standard.

Other important quality attributes to consider are water content, which can be determined by Karl Fischer titration, and the presence of heavy metals.[7] These are often included in the supplier's Certificate of Analysis (CoA) but can be independently verified.

Visualizing the Experimental Workflow

A clear workflow diagram is essential for planning and executing the comparative analysis.

G Experimental Workflow for this compound Purity Assessment cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Comparison A Obtain this compound Samples (Suppliers A, B, C) C Prepare Sample Solutions (Suppliers A, B, C) A->C B Prepare Standard Solution (this compound RS) F Inject Sample Solutions C->F D HPLC System Equilibration E System Suitability Testing (Inject Standard) D->E E->F G Record Chromatograms F->G H Integrate Peak Areas (this compound and Impurities) G->H I Calculate % Assay and Impurity Levels H->I J Tabulate and Compare Results I->J

Caption: Workflow for assessing this compound purity.

Logical Relationship of Purity Assessment

The relationship between the analytical tests and the final assessment of supplier quality can be visualized as follows.

G Logical Framework for Supplier Qualification A Supplier Selection B Purity Assessment A->B HPLC Assay C Impurity Profiling A->C Impurity Identification D Physical & Chemical Tests A->D Water Content, Heavy Metals E Supplier Qualification B->E C->E D->E

Caption: Supplier qualification based on purity assessment.

By implementing a systematic approach as outlined in this guide, researchers can make informed decisions when selecting a this compound supplier, ensuring the quality and consistency of their starting materials. This ultimately contributes to the reproducibility and reliability of their research and development efforts.

References

Docusate's Clinical Performance: A Comparative Analysis with Alternative Stool Softeners

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of constipation therapies, a critical evaluation of existing treatments is paramount. This guide provides a comprehensive performance comparison of docusate with its primary alternatives—polyethylene glycol (PEG) 3350, lactulose, and senna—supported by data from clinical research. The evidence largely points to a lack of robust efficacy for this compound in treating constipation, particularly when compared to other available agents.

Mechanism of Action: A Visual Overview

The fundamental differences in how these agents achieve their laxative effect are rooted in their distinct mechanisms of action.

cluster_this compound This compound: Surfactant Action This compound This compound Stool Hard, Dry Stool This compound->Stool Reduces Surface Tension SoftenedStool Softened Stool Stool->SoftenedStool Hydration WaterFat Water and Fat in Intestinal Lumen WaterFat->Stool Increased Penetration

This compound's surfactant mechanism.

cluster_peg Polyethylene Glycol (PEG): Osmotic Action PEG PEG 3350 IntestinalLumen Intestinal Lumen PEG->IntestinalLumen Administered Orally WaterRetention Water Retention IntestinalLumen->WaterRetention Osmotic Effect IncreasedStoolWater Increased Stool Water Content WaterRetention->IncreasedStoolWater SoftenedStool Softened Stool & Increased Frequency IncreasedStoolWater->SoftenedStool

PEG's osmotic mechanism.

cluster_lactulose Lactulose: Osmotic and Prebiotic Action Lactulose Lactulose Colon Colon Lactulose->Colon Non-absorbed GutBacteria Gut Bacteria Colon->GutBacteria Fermentation OsmoticEffect Increased Osmotic Pressure Colon->OsmoticEffect SCFAs Short-Chain Fatty Acids (SCFAs) GutBacteria->SCFAs LowerColonpH Lower Colonic pH SCFAs->LowerColonpH IncreasedPeristalsis Increased Peristalsis & Water Retention LowerColonpH->IncreasedPeristalsis OsmoticEffect->IncreasedPeristalsis SoftenedStool Softened Stool & Increased Frequency IncreasedPeristalsis->SoftenedStool cluster_senna Senna: Stimulant Action Senna Sennosides Colon Colon Senna->Colon GutBacteria Gut Bacteria Colon->GutBacteria Metabolism Rheinanthrone Active Metabolite (Rheinanthrone) GutBacteria->Rheinanthrone MyentericPlexus Myenteric Plexus Rheinanthrone->MyentericPlexus Stimulation AlteredSecretion Altered Water & Electrolyte Secretion Rheinanthrone->AlteredSecretion IncreasedMotility Increased Colonic Motility MyentericPlexus->IncreasedMotility IncreasedFrequency Increased Bowel Frequency IncreasedMotility->IncreasedFrequency AlteredSecretion->IncreasedFrequency Screening Patient Screening (e.g., Rome IV Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Data Collection (Bowel Diary, PAC-SYM, Bristol Scale) InformedConsent->Baseline Randomization Randomization Baseline->Randomization GroupA Intervention Group (e.g., this compound) Randomization->GroupA GroupB Control Group (e.g., Placebo or Active Comparator) Randomization->GroupB Treatment Treatment Period (Specified Duration) GroupA->Treatment GroupB->Treatment FollowUp Follow-up & Data Collection (Adverse Events, Efficacy Measures) Treatment->FollowUp Analysis Statistical Analysis FollowUp->Analysis Results Results & Conclusion Analysis->Results

Safety Operating Guide

Proper Disposal of Docusate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of docusate, including its sodium, calcium, and potassium salts, is a critical component of laboratory safety and environmental responsibility. While not typically classified as a federally regulated hazardous waste under the Resource Conservation and Recovery Act (RCRA), this compound can cause skin and serious eye irritation and is recognized as harmful to aquatic life.[1][2][3] Therefore, it is imperative that it is managed as a chemical waste and not disposed of in the general trash or down the sewer system.[2][4]

Disposal procedures must adhere to all applicable national and local regulations.[2] The primary guideline is to prevent its release into the environment.[2] All waste materials, including empty or contaminated containers, should be handled with the same precautions as the substance itself and disposed of through an approved waste disposal plant or licensed hazardous material disposal company.[1][2][5]

Step-by-Step Disposal Protocol for this compound Waste

  • Waste Identification and Segregation:

    • Characterize the waste stream. Unless mixed with a listed hazardous chemical, pure this compound waste is generally considered non-RCRA pharmaceutical waste.

    • Segregate this compound waste from other waste streams. Do not mix it with solvents, reactive chemicals, or general laboratory trash.[2]

  • Personal Protective Equipment (PPE):

    • When handling this compound waste, wear appropriate PPE as outlined in the substance's Safety Data Sheet (SDS), including protective gloves and eye/face protection.[1][2]

  • Container Management:

    • Collect this compound waste in a designated, leak-proof container that can be securely closed.

    • The container must be clearly labeled (e.g., "this compound Waste for Disposal" or "Non-RCRA Pharmaceutical Waste").

    • Store the sealed container in a designated waste accumulation area away from incompatible materials.

  • Spill Management:

    • In the event of a spill, prevent the material from entering drains or surface waters.[2][4]

    • For solid spills, collect the material mechanically.[4] For liquid spills, use an inert absorbent material.

    • Place all cleanup materials into the designated this compound waste container for disposal.

  • Final Disposal:

    • Arrange for the collection and disposal of the waste container through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.

    • The recommended method of final disposal is incineration in an approved waste disposal facility.[5][6]

    • Never dispose of this compound down the drain or in the regular trash.[7][8] Standard wastewater treatment facilities are not designed to remove all pharmaceutical compounds, which can lead to ecological harm.[7][9]

Quantitative Data: Ecotoxicity of this compound Sodium

To underscore the importance of proper disposal, the following table summarizes key ecotoxicity data, highlighting the potential environmental impact.

ParameterSpeciesEffective ConcentrationExposure DurationReference
Acute Toxicity to AlgaeDesmodesmus subspicatus (Green Algae)ErC50: 82.5 mg/L72 hours[2]

ErC50: The concentration that causes a 50% reduction in the growth rate.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory environment.

Docusate_Disposal_Workflow start Waste this compound Generated prohibit PROHIBITED DISPOSAL - Sewer System (Sink) - General Trash start->prohibit ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe characterize Is waste mixed with a RCRA hazardous substance? start->characterize rcra_path Manage as RCRA Hazardous Waste characterize->rcra_path  Yes non_rcra_path Manage as Non-RCRA Pharmaceutical Waste characterize->non_rcra_path No   contact_ehs Contact EHS for pickup by licensed waste vendor rcra_path->contact_ehs segregate Segregate from other waste streams non_rcra_path->segregate container Place in a dedicated, labeled, and sealed container segregate->container container->contact_ehs incinerate Final Disposal via Approved Incinerator contact_ehs->incinerate

References

Safeguarding Your Research: A Comprehensive Guide to Handling Docusate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling docusate, a common anionic surfactant. By adhering to these procedural steps, you can minimize risk and maintain a safe research environment.

Essential Safety and Handling Information

This compound sodium, while generally considered to have low toxicity, is classified as a skin and serious eye irritant.[1][2] Therefore, adherence to proper personal protective equipment (PPE) protocols and handling procedures is crucial to prevent accidental exposure.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound in a laboratory setting:

  • Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles to protect against splashes and dust.[3][4] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[3][4] A lab coat or other protective clothing should be worn to protect street clothes from contamination.[3]

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is typically not required. However, if handling large quantities of powdered this compound that may generate dust, a NIOSH-approved respirator may be necessary.[3]

Handling Procedures
  • General Hygiene: Always wash hands thoroughly with soap and water after handling this compound, before eating, drinking, smoking, or using the restroom.[4]

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[2]

  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.

  • Spill Cleanup: In the event of a spill, wear appropriate PPE. For small spills of solid this compound, carefully sweep or vacuum the material, avoiding dust generation, and place it in a suitable container for disposal.[4] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound sodium.

PropertyValueSpeciesReference
Acute Oral Toxicity (LD50) 1900 mg/kgRat[3]
>3000 mg/kgRat
Acute Dermal Toxicity (LD50) >10000 mg/kgRabbit
Occupational Exposure Limits
OSHA PELNot EstablishedN/A[5]
ACGIH TLVNot EstablishedN/A[5]
NIOSH RELNot EstablishedN/A[6]

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population. OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit. ACGIH TLV: American Conference of Governmental Industrial Hygienists Threshold Limit Value. NIOSH REL: National Institute for Occupational Safety and Health Recommended Exposure Limit.

Experimental Protocol: Preparation of a this compound Sodium Solution

This protocol outlines the steps for preparing a standard solution of this compound sodium in a laboratory setting, adapted from the United States Pharmacopeia (USP).[7][8]

Materials:

  • This compound Sodium (solid)

  • Deionized water

  • Volumetric flask (appropriate size for desired concentration)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Magnetic stirrer and stir bar (optional)

  • Appropriate PPE (lab coat, gloves, safety glasses)

Procedure:

  • Don PPE: Before beginning, ensure you are wearing the appropriate personal protective equipment.

  • Tare the Balance: Place the weighing paper or boat on the analytical balance and tare it to zero.

  • Weigh this compound Sodium: Carefully weigh the desired amount of this compound sodium onto the tared weighing paper. Record the exact weight.

  • Transfer to Volumetric Flask: Transfer the weighed this compound sodium to the volumetric flask.

  • Add Solvent: Add a portion of the deionized water to the volumetric flask, approximately half to two-thirds of the final volume.

  • Dissolve the Solute: Gently swirl the flask to dissolve the this compound sodium. A magnetic stirrer can be used to facilitate dissolution.

  • Bring to Volume: Once the this compound sodium is completely dissolved, carefully add deionized water until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

  • Mix Thoroughly: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Label the Solution: Clearly label the flask with the name of the solution (this compound Sodium Solution), the concentration, the date of preparation, and your initials.

Operational and Disposal Plans

A clear plan for the entire lifecycle of the chemical, from receipt to disposal, is a cornerstone of laboratory safety.

Docusate_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal A Assess Hazards & Review SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Weigh Solid this compound B->C D Prepare Solution in Well-Ventilated Area C->D E Conduct Experiment D->E F Clean Glassware & Surfaces E->F I Collect Aqueous Waste E->I G Doff & Dispose of Contaminated PPE F->G H Wash Hands Thoroughly G->H J Check Institutional Policy I->J K Dispose Down Drain with Copious Amounts of Water (if permitted) J->K Permitted L Dispose as Chemical Waste (if required) J->L Not Permitted

Safe Handling Workflow for this compound
Disposal Plan

This compound sodium is not typically classified as a hazardous waste.[4] However, disposal regulations can vary by institution and municipality.

  • Aqueous Solutions: For small quantities of aqueous this compound solutions, disposal down the sanitary sewer with copious amounts of water may be permissible.[9] It is imperative to consult and adhere to your institution's specific waste disposal guidelines.

  • Solid Waste: Uncontaminated solid this compound can likely be disposed of in the regular trash.

  • Contaminated Materials: Any materials grossly contaminated with this compound, such as paper towels from a spill cleanup, should be placed in a sealed bag and disposed of according to your institution's chemical waste procedures.

  • Empty Containers: Rinse empty containers thoroughly with water before recycling or disposing of them in the regular trash.

By implementing these safety protocols, researchers can confidently handle this compound while minimizing risks to themselves and their colleagues, fostering a culture of safety and responsibility in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Docusate
Reactant of Route 2
Docusate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.